molecular formula C7H13NO2 B1203866 2-Aminocyclohexanecarboxylic acid CAS No. 75081-40-2

2-Aminocyclohexanecarboxylic acid

Cat. No.: B1203866
CAS No.: 75081-40-2
M. Wt: 143.18 g/mol
InChI Key: USQHEVWOPJDAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminocyclohexanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQHEVWOPJDAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901272
Record name NoName_365
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75081-40-2
Record name 2-Aminocyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75081-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Physicochemical Properties of 2-Aminocyclohexanecarboxylic Acid Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the cis and trans isomers of 2-aminocyclohexanecarboxylic acid. Understanding these properties is crucial for applications in drug design, peptide synthesis, and materials science, where the specific stereochemistry of these alicyclic β-amino acids dictates their biological activity and material characteristics. This document summarizes available quantitative data, details relevant experimental protocols for property determination, and presents logical workflows and potential applications through structured diagrams.

Core Physicochemical Data

The following table summarizes the available quantitative data for the cis and trans isomers of this compound. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.

Propertycis-2-Aminocyclohexanecarboxylic Acidtrans-2-Aminocyclohexanecarboxylic Acid
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂
Molecular Weight 143.18 g/mol 143.18 g/mol
Melting Point ~240 °C (decomposes)[1][2]~255 °C (decomposes)
pKa Data not availableData not available
logP (XLogP3) Data not available-1.5 (Computed)[3][4]
Aqueous Solubility Data not availableSoluble in water (qualitative)[5]

Note: The lack of comprehensive experimental data highlights an area for further research to fully characterize these isomers.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental for the successful application of this compound isomers in research and development. The following sections detail standard experimental methodologies for measuring key parameters.

Determination of pKa (Acid Dissociation Constant)

The pKa values of the amino and carboxylic acid groups are critical for understanding the ionization state of the molecule at different pH levels, which influences its solubility, binding affinity, and pharmacokinetic properties. A common method for pKa determination is through acid-base titration.

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of the this compound isomer is dissolved in deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: The solution is placed in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

  • Acidification: The solution is first acidified to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure both the amino and carboxyl groups are fully protonated.

  • Titration: A standardized strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flat portions of the curve). The first pKa (pKa₁) corresponds to the deprotonation of the carboxylic acid group, and the second pKa (pKa₂) corresponds to the deprotonation of the ammonium group.

experimental_workflow_pka cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Dissolve Isomer in Deionized Water acidify Acidify to low pH (e.g., pH 2 with HCl) prep->acidify Known Concentration titrate Titrate with NaOH, record pH acidify->titrate Incremental Addition plot Plot pH vs. Volume of NaOH titrate->plot Generate Curve pka Determine pKa values from titration curve plot->pka Identify Midpoints

Workflow for pKa Determination via Potentiometric Titration
Determination of logP (Octanol-Water Partition Coefficient)

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for experimental logP determination.

Protocol: Shake-Flask Method

  • Solvent Preparation: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known amount of the this compound isomer is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A precise volume of the prepared sample solution is added to a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases. The mixture is then allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the isomer in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical property for drug candidates, as it affects their bioavailability and formulation. The equilibrium solubility method, often referred to as the shake-flask method, is considered the gold standard.

Protocol: Equilibrium (Shake-Flask) Solubility

  • Sample Preparation: An excess amount of the solid this compound isomer is added to a vial containing a known volume of aqueous buffer at a specific pH (e.g., pH 7.4).

  • Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved isomer in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC with UV detection or mass spectrometry. The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Potential Applications and Research Areas

While specific signaling pathways for this compound isomers are not well-documented in publicly available literature, their structural similarity to other biologically active molecules suggests several areas of interest for researchers and drug developers.

applications cluster_isomers This compound Isomers cluster_applications Potential Applications & Research Areas cis cis-Isomer peptide Peptide Mimetics & Foldamers cis->peptide materials Advanced Materials cis->materials trans trans-Isomer drug_dev Drug Development (CNS Targets) trans->drug_dev enzyme_inh Enzyme Inhibitors trans->enzyme_inh trans->materials

Potential Applications of this compound Isomers

The constrained cyclic structure of these amino acids makes them valuable building blocks in several fields:

  • Drug Development: Derivatives of the trans-isomer have been explored for the development of drugs targeting the central nervous system.[5] Their rigid conformation can lead to higher receptor affinity and selectivity.

  • Enzyme Inhibitors: The specific spatial arrangement of the amino and carboxyl groups can be exploited to design potent and selective enzyme inhibitors.

  • Peptide Mimetics and Foldamers: Both cis and trans isomers are used to create peptidomimetics with well-defined secondary structures (foldamers). These structures can mimic or disrupt biological interactions and are resistant to proteolytic degradation.

  • Advanced Materials: The ability of these molecules to self-assemble into ordered structures makes them candidates for the development of novel biomaterials and gels.

This guide serves as a foundational resource for professionals working with this compound isomers. The provided data and protocols are intended to support further research and development in the exciting fields where these unique molecules show significant promise.

References

An In-depth Technical Guide to the Stereoisomers of 2-Aminocyclohexanecarboxylic Acid: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-aminocyclohexanecarboxylic acid, a crucial building block in medicinal chemistry and drug development. The constrained cyclic structure of this amino acid analog imparts unique conformational properties to peptides and other bioactive molecules, making a thorough understanding of its stereochemistry essential for rational drug design.

Introduction to the Stereoisomers of this compound

This compound possesses two stereocenters at the C1 and C2 positions of the cyclohexane ring. This gives rise to a total of four stereoisomers, existing as two pairs of enantiomers. These are classified as cis and trans diastereomers based on the relative orientation of the amino and carboxylic acid groups.

The four stereoisomers are:

  • (1R,2R)-2-Aminocyclohexanecarboxylic acid and (1S,2S)-2-Aminocyclohexanecarboxylic acid (trans enantiomers)

  • (1R,2S)-2-Aminocyclohexanecarboxylic acid and (1S,2R)-2-Aminocyclohexanecarboxylic acid (cis enantiomers)

The spatial arrangement of these functional groups significantly influences the molecule's shape, its interactions with biological targets, and the secondary structures it induces in peptides.

Nomenclature and Physicochemical Properties

The nomenclature of the four stereoisomers follows the Cahn-Ingold-Prelog (CIP) priority rules, assigning R or S configuration to each stereocenter. The cis/trans designation provides a more intuitive description of the diastereomeric relationship.

A summary of the available physicochemical properties is presented in the table below. It is important to note that comprehensive data for all individual, unprotected stereoisomers can be challenging to find in the literature.

StereoisomerIUPAC NameDiastereomerMelting Point (°C)Specific Rotation ([α]D)CAS Number
(1R,2R)(1R,2R)-2-Aminocyclohexanecarboxylic acidtrans~255 (dec.)[1]-76.5° (c=1, H₂O)[2]26685-83-6
(1S,2S)(1S,2S)-2-Aminocyclohexanecarboxylic acidtrans~255 (dec.)[1]Not available24716-93-6[3]
(1R,2S)(1R,2S)-2-Aminocyclohexanecarboxylic acidcis~240 (dec.)Not available189101-43-7
(1S,2R)(1S,2R)-2-Aminocyclohexanecarboxylic acidcis~240 (dec.)Not available1284942-95-5[4]
rac-trans(±)-trans-2-Aminocyclohexanecarboxylic acidtrans~255 (dec.)[1]5691-19-0[1]
rac-cis(±)-cis-2-Aminocyclohexanecarboxylic acidcis~240 (dec.)5691-20-3

Note: Data for specific rotation of all unprotected stereoisomers and pKa values for individual stereoisomers are not consistently available in the public domain. The melting points for the individual enantiomers are expected to be the same as their corresponding racemates.

Stereoisomeric Relationships

The relationship between the four stereoisomers can be visualized as follows:

stereoisomers cluster_trans trans Isomers cluster_cis cis Isomers 1R,2R (1R,2R) 1S,2S (1S,2S) 1R,2R->1S,2S Enantiomers 1R,2S (1R,2S) 1R,2R->1R,2S Diastereomers 1S,2R (1S,2R) 1R,2R->1S,2R Diastereomers 1S,2S->1R,2S Diastereomers 1S,2S->1S,2R Diastereomers 1R,2S->1S,2R Enantiomers

Stereoisomeric relationships of this compound.

Synthesis and Resolution of Stereoisomers

The preparation of enantiomerically pure stereoisomers of this compound is a critical aspect of its application in drug development. Both asymmetric synthesis and resolution of racemic mixtures are employed.

Asymmetric Synthesis of trans-(1S,2S)-2-Aminocyclohexanecarboxylic Acid Derivative

A detailed protocol for the asymmetric synthesis of a derivative of the (1S,2S)-trans isomer has been well-documented.[5] This multi-step synthesis provides a pathway to the enantiomerically pure compound.

Experimental Protocol: Asymmetric Synthesis of (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid [5]

  • Step A: Synthesis of (5aS,9aS,11aS)-Perhydro-5H-pyrrolo[2,1-c][6][7]benzodiazepine-5,11-dione.

    • This step involves the reduction of (S)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c][6][7]benzodiazepine-5,11(10H,11aH)dione with potassium metal in liquid ammonia.

  • Step B: Synthesis of (1S,2S)-2-Amino-1-[((2S)-2-carbomethoxypyrrolidinyl)carbonyl]cyclohexane.

    • The product from Step A is treated with anhydrous methanol and concentrated sulfuric acid under reflux to yield the corresponding amino ester.

  • Step C: Synthesis of (1S,2S)-2-(N-Tosylamino)-1-[((2S)-2-carbomethoxypyrrolidinyl)carbonyl]cyclohexane.

    • The crude amine from Step B is reacted with p-toluenesulfonyl chloride in the presence of triethylamine in dry tetrahydrofuran (THF).

  • Step D: Synthesis of (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid.

    • The tosylated product from Step C is hydrolyzed by refluxing with 6 M sulfuric acid. The final product is extracted with dichloromethane.[5]

Resolution of Racemic Mixtures

Resolution of racemic cis- or trans-2-aminocyclohexanecarboxylic acid is a common strategy to obtain the individual enantiomers. This can be achieved through diastereomeric salt formation with a chiral resolving agent or via enzymatic methods.

4.2.1. Diastereomeric Salt Resolution using Tartaric Acid

This classical method involves the reaction of the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid, to form diastereomeric salts with different solubilities.[8][9]

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane (a related compound) [8]

Note: This protocol for a related diamine illustrates the general principle that can be adapted for this compound.

  • A solution of the racemic amine in a suitable solvent is treated with an equimolar amount of an enantiomerically pure resolving agent (e.g., L-(+)-tartaric acid).

  • The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

  • The less soluble diastereomeric salt precipitates out of the solution and is collected by filtration.

  • The more soluble diastereomeric salt remains in the mother liquor.

  • The resolved amine is then liberated from the salt by treatment with a base.

  • The process can be repeated with D-(-)-tartaric acid to resolve the other enantiomer.

4.2.2. Enzymatic Resolution

Enzymatic resolution offers a highly selective method for separating enantiomers. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer in a racemic mixture.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-cis-2-Azidocycloalkanols (a precursor) [10]

Note: This protocol for a precursor illustrates the enzymatic approach.

  • A racemic mixture of the substrate (e.g., a cis-2-aminocyclohexanecarboxylic acid ester) is dissolved in an appropriate organic solvent.

  • A lipase, such as Pseudomonas sp. lipase, is added to the mixture along with an acylating agent.

  • The enzyme selectively acylates one enantiomer, leaving the other unreacted.

  • The acylated and unacylated enantiomers can then be separated by chromatography.

  • The acylated enantiomer can be deacylated to yield the pure enantiomer.

The workflow for a typical enzymatic resolution is depicted below.

enzymatic_resolution racemic_ester Racemic cis-Ester lipase Lipase + Acylating Agent racemic_ester->lipase separation Separation (e.g., Chromatography) lipase->separation Selective Acylation unreacted_ester (1R,2S)-Ester separation->unreacted_ester acylated_ester Acylated (1S,2R)-Ester separation->acylated_ester final_cis_R (1R,2S)-cis-Acid unreacted_ester->final_cis_R Hydrolysis hydrolysis Hydrolysis acylated_ester->hydrolysis final_cis_S (1S,2R)-cis-Acid hydrolysis->final_cis_S

Workflow for enzymatic resolution of cis-2-aminocyclohexanecarboxylic acid ester.

Biological Significance and Applications

The stereoisomers of this compound are valuable building blocks for creating conformationally constrained peptides. The rigid cyclohexane backbone restricts the phi (Φ) and psi (Ψ) dihedral angles, leading to the formation of stable secondary structures such as helices and turns in peptides. This property is of significant interest in the design of peptidomimetics that can mimic or disrupt protein-protein interactions.

While direct modulation of a specific signaling pathway by this compound itself is not extensively documented, its incorporation into peptides can lead to ligands with high affinity and selectivity for various receptors, including G-protein coupled receptors (GPCRs). Peptides containing these constrained amino acids can be designed to target the orthosteric or allosteric sites of GPCRs, thereby modulating their downstream signaling.

The general mechanism of GPCR signaling, which can be influenced by peptides containing this compound stereoisomers, is outlined below.

GPCR_signaling ligand Peptide Ligand (containing ACHC) receptor GPCR ligand->receptor Binds to g_protein G-Protein (αβγ) receptor->g_protein Activates g_alpha Gα-GTP g_protein->g_alpha GDP/GTP Exchange g_betagamma Gβγ g_protein->g_betagamma effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

General GPCR signaling pathway potentially modulated by ACHC-containing peptides.

Conclusion

The stereoisomers of this compound represent a versatile platform for the design of novel therapeutics. A profound understanding of their distinct stereochemistry, coupled with robust synthetic and purification methodologies, is paramount for harnessing their full potential in drug discovery and development. The ability of these constrained amino acids to induce specific secondary structures in peptides opens up exciting avenues for the creation of next-generation peptidomimetics with enhanced stability and biological activity. Further research into the specific interactions of peptides containing these isomers with biological targets will undoubtedly continue to fuel innovation in the pharmaceutical sciences.

References

Conformational Landscape of cis-2-Aminocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational preferences of cis-2-aminocyclohexanecarboxylic acid, a crucial building block in medicinal chemistry and peptide design. Due to a lack of extensive direct experimental data on the isolated molecule, this guide synthesizes information from foundational principles of stereochemistry, data from closely related analogs, and computational studies. The conformational equilibrium, primarily governed by the interplay of steric hindrance and potential intramolecular interactions, is explored. Methodologies for conformational analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, are detailed to provide a framework for further investigation.

Introduction

cis-2-Aminocyclohexanecarboxylic acid is a conformationally constrained β-amino acid. Its rigid cyclohexane backbone makes it a valuable scaffold for the synthesis of peptidomimetics, foldamers, and pharmacologically active compounds. The spatial arrangement of the amino and carboxylic acid functional groups is dictated by the chair conformations of the cyclohexane ring, which directly influences the molecule's ability to interact with biological targets. Understanding the conformational equilibrium is therefore paramount for rational drug design.

The cis configuration places the amino and carboxylic acid groups on the same face of the cyclohexane ring. This arrangement leads to a dynamic equilibrium between two primary chair conformations. The relative stability of these conformers is determined by the energetic penalties associated with axial versus equatorial substituent placement and the potential for stabilizing intramolecular interactions.

Conformational Equilibrium

The conformational analysis of 1,2-disubstituted cyclohexanes is well-established. For a cis isomer, the two possible chair conformations are (axial, equatorial) and (equatorial, axial). The equilibrium between these two conformers is rapid at room temperature.

The primary factors influencing the position of this equilibrium are:

  • A-values: The steric strain associated with placing a substituent in the axial position. The group with the larger A-value will more strongly prefer the equatorial position.

  • Intramolecular Interactions: The potential for hydrogen bonding between the amino and carboxylic acid groups can influence conformer stability.

  • Solvent Effects: The polarity of the solvent can affect the extent of intramolecular hydrogen bonding and the solvation of each conformer.

In the case of cis-2-aminocyclohexanecarboxylic acid, the two chair conformations are the (a,e) conformer, with an axial amino group and an equatorial carboxylic acid group, and the (e,a) conformer, with an equatorial amino group and an axial carboxylic acid group. The carboxylic acid group is generally considered to be sterically bulkier than the amino group, suggesting a preference for the conformer where the carboxylic acid group is in the equatorial position.

The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the lone pair of the amino group, or between an amino proton and the carbonyl oxygen of the carboxylic acid, could stabilize certain conformations. This is particularly relevant in non-polar solvents. In its zwitterionic form, which is prevalent at physiological pH, strong electrostatic interactions and hydrogen bonding between the ammonium (NH3+) and carboxylate (COO-) groups would be the dominant stabilizing factor.

Below is a logical diagram illustrating the conformational equilibrium.

G Conformational Equilibrium of cis-2-Aminocyclohexanecarboxylic Acid cluster_0 Chair Conformations cluster_1 Influencing Factors Conformer_ae Axial-Amino, Equatorial-Carboxyl (a,e) Conformer_ea Equatorial-Amino, Axial-Carboxyl (e,a) Conformer_ae->Conformer_ea Ring Flip Steric_Hindrance Steric Hindrance (A-values) Steric_Hindrance->Conformer_ae Steric_Hindrance->Conformer_ea H_Bonding Intramolecular Hydrogen Bonding H_Bonding->Conformer_ae H_Bonding->Conformer_ea Solvent Solvent Effects Solvent->Conformer_ae Solvent->Conformer_ea

Conformational equilibrium of cis-2-aminocyclohexanecarboxylic acid.

Quantitative Data from Analogues and Computational Studies

For many cis-1,2-disubstituted cyclohexanes, the equilibrium favors the conformer where the larger substituent occupies the equatorial position. The relative steric bulk (A-values) of the amino (-NH2) and carboxylic acid (-COOH) groups are approximately 1.4-1.7 kcal/mol and 1.4-1.8 kcal/mol, respectively. Given the similarity in their steric demands, the equilibrium may not be strongly shifted to one side based on sterics alone, and other factors like intramolecular hydrogen bonding could play a significant role.

A study on cis-2-halocyclohexylamines demonstrated a strong preference for the conformer with an equatorial amino group and an axial halogen. This suggests that in some cases, electronic and stereoelectronic effects can outweigh simple steric considerations.

Table 1: Estimated Conformational Data (Based on Analogues and Theoretical Principles)

ConformerSubstituent Positions (NH2, COOH)Expected Relative StabilityKey Stabilizing/Destabilizing Factors
1 axial, equatorialPotentially less stable1,3-diaxial interactions of the amino group.
2 equatorial, axialPotentially more stable1,3-diaxial interactions of the carboxylic acid group; may be offset by favorable intramolecular interactions.

Experimental Protocols for Conformational Analysis

The following sections outline the key experimental methodologies used to investigate the conformational landscape of substituted cyclohexanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformational equilibrium in solution. The key parameters are the vicinal coupling constants (³J) between protons on adjacent carbons. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

Experimental Workflow:

G start Dissolve Sample in Deuterated Solvent acquire_1h Acquire 1D ¹H NMR Spectrum start->acquire_1h measure_j Measure Vicinal Coupling Constants (³J) acquire_1h->measure_j karplus Apply Karplus Equation to Relate ³J to Dihedral Angles measure_j->karplus determine_pop Determine Conformer Population from Averaged J-values karplus->determine_pop end Quantify Conformational Equilibrium determine_pop->end

NMR spectroscopy workflow for conformational analysis.

Protocol Details:

  • Sample Preparation: Dissolve a few milligrams of cis-2-aminocyclohexanecarboxylic acid in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.

  • Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum. If spectral overlap is an issue, two-dimensional techniques like COSY can be used to identify coupled protons.

  • Data Analysis:

    • Identify the signals for the protons on C1 and C2.

    • Measure the vicinal coupling constants (³J) between H1-H2, H2-H3, etc.

    • For cyclohexane chairs, large coupling constants (typically 8-13 Hz) are indicative of axial-axial relationships, while smaller values (2-5 Hz) correspond to axial-equatorial or equatorial-equatorial couplings.

    • The observed coupling constant is a weighted average of the coupling constants in each conformer: J_obs = x_a * J_a + x_b * J_b, where x is the mole fraction and J is the coupling constant for each conformer (a and b).

    • By using theoretical or model compound values for J_a and J_b, the mole fractions of the conformers in equilibrium can be calculated.

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state. This can reveal the preferred conformation, although it is important to remember that this may not be the same as the dominant conformation in solution.

Experimental Workflow:

G start Grow Single Crystal of the Compound mount_crystal Mount Crystal on Diffractometer start->mount_crystal data_collection Collect X-ray Diffraction Data mount_crystal->data_collection solve_structure Solve the Phase Problem and Build Electron Density Map data_collection->solve_structure refine_structure Refine Atomic Positions and Thermal Parameters solve_structure->refine_structure end Determine Solid-State Conformation refine_structure->end G start Build Initial 3D Structures of Conformers geometry_opt Perform Geometry Optimization (e.g., DFT, MP2) start->geometry_opt freq_calc Calculate Vibrational Frequencies to Confirm Minima geometry_opt->freq_calc energy_calc Calculate Relative Energies (ΔE, ΔG) freq_calc->energy_calc solvent_model Incorporate Solvent Effects (e.g., PCM) energy_calc->solvent_model end Predict Conformational Preferences solvent_model->end

References

Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trans-2-aminocyclohexanecarboxylic acid, a valuable building block in pharmaceutical and peptide research. The document details a robust synthetic protocol, thorough characterization methods, and an exploration of its known biological activities, presenting all quantitative data in accessible formats and visualizing key processes.

Introduction

trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) is a cyclic β-amino acid that has garnered significant interest in medicinal chemistry and materials science. Its constrained cyclohexane ring imparts specific conformational properties, making it a crucial component in the design of peptidomimetics, foldamers, and pharmacologically active agents.[1] Notably, derivatives of this compound have been investigated for their potential in developing treatments for neurological disorders.[2] This guide aims to provide researchers with the essential technical details for the preparation and analysis of this versatile compound.

Synthesis of trans-2-Aminocyclohexanecarboxylic Acid

A reliable method for the asymmetric synthesis of a closely related derivative, (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid, has been well-documented and proceeds from pyrrolobenzodiazepine-5,11-diones.[3] This multi-step synthesis involves a reduction followed by hydrolysis to yield the tosyl-protected amino acid. The final deprotection step to yield the free amino acid can be achieved through standard methods.

Experimental Protocol: Asymmetric Synthesis of (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid[3]

This protocol outlines the final hydrolysis step to obtain the tosyl-protected amino acid.

  • Reaction Setup: A 250-mL round-bottomed flask is equipped with a water-cooled condenser.

  • Reagents: 28.8 g (70.5 mmol) of (1S,2S)-2-(N-Tosylamino)-1-[((2S)-2-carbomethoxypyrrolidinyl)carbonyl] cyclohexane and 120 mL of 6 M sulfuric acid are added to the flask.

  • Reaction Conditions: The heterogeneous mixture is heated to reflux, with an oil bath temperature maintained at 110–115°C, for 14 hours. The formation of suspended solids will be observed after several hours.

  • Work-up:

    • The mixture is cooled to room temperature.

    • The cooled mixture is transferred to a 500-mL separatory funnel.

    • The aqueous mixture is extracted three times with 100 mL of dichloromethane (CH₂Cl₂).

    • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄).

    • The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel.

Note: The final deprotection of the tosyl group to yield trans-2-aminocyclohexanecarboxylic acid can be accomplished using methods such as sodium in liquid ammonia or HBr in acetic acid, although specific yields for this final step are not detailed in the available literature.

Characterization of trans-2-Aminocyclohexanecarboxylic Acid Derivatives

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data for derivatives of trans-2-aminocyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following data pertains to the Fmoc-protected derivative of trans-2-aminocyclohexanecarboxylic acid in DMSO-d6.

Table 1: NMR Data for Fmoc-trans-2-aminocyclohexanecarboxylic acid

Nucleus Chemical Shift (δ) ppm Description
¹H0.80 – 0.92(m, 2H, -CH₂-)
1.10 – 1.87(m, 7H, (CH₂)₃, CH(COO))
2.24(m, 1H, CH-NH)
4.21(t, 1H, Fluorenyl-CH-CH₂-O)
4.23(d, 2H, Fluorenyl-CH-CH₂-O)
7.31(m, 2H, aromatic)
7.40(m, 2H, aromatic)
7.68(m, 2H, aromatic)
7.87(m, 2H, aromatic)
¹³C24.8(s, CH₂)
25.2(s, CH₂)
28.8(s, CH₂)
32.2(s, CH₂)
46.7(t, Fluorenyl-CH-CH₂)
48.4(t, CH-COOH)
50.8(t, CH-NH)
65.2(s, Fluorenyl-CH-CH₂-O-)
120.1(t, aromatic)
125.3(t, aromatic)
127.1(t, aromatic)
127.6(t, aromatic)
143.8(q, aromatic)
144.0(q, aromatic)
155.2(q, NH-CO-O)
175.4(q, COOH)

Data sourced from The Royal Society of Chemistry.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of an amino acid is characterized by distinctive absorption bands.

Table 2: Characteristic IR Absorption Bands for Amino Acids

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (amine)Stretching3300 - 3500 (broad)
C-H (alkane)Stretching2850 - 3000
C=O (carboxylic acid)Stretching1700 - 1725
N-H (amine)Bending1580 - 1650
C-O (carboxylic acid)Stretching1210 - 1320
O-H (carboxylic acid)Bending910 - 950 (broad)

Note: The zwitterionic nature of amino acids can lead to broadening and shifts in these characteristic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For trans-2-aminocyclohexanecarboxylic acid (Molecular Weight: 143.18 g/mol ), the fragmentation upon electron ionization (EI) is expected to involve characteristic losses.

Table 3: Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Description
143[C₇H₁₃NO₂]⁺Molecular Ion (M⁺)
126[M - NH₃]⁺Loss of ammonia
98[M - COOH]⁺Loss of the carboxylic acid group
84[C₆H₁₂]⁺Cyclohexene radical cation from decarboxylation and loss of the amino group
56[C₄H₈]⁺Further fragmentation of the cyclohexane ring

Biological Activity and Signaling Pathways

While extensive research on the specific signaling pathways of trans-2-aminocyclohexanecarboxylic acid is limited, its structural similarity to γ-aminobutyric acid (GABA) suggests potential interactions with GABA receptors.[5][6] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for many neuroactive drugs.[7]

GABA Receptor Signaling

GABA exerts its effects through two main types of receptors: GABA_A and GABA_B.

  • GABA_A Receptors: These are ligand-gated ion channels.[7] Upon GABA binding, they open to allow chloride ions (Cl⁻) to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.[7]

  • GABA_B Receptors: These are G-protein coupled receptors.[8] Their activation initiates a signaling cascade that can lead to the opening of potassium channels (K⁺) and the closing of calcium channels (Ca²⁺), both of which contribute to an inhibitory postsynaptic potential.[8]

The interaction of trans-2-aminocyclohexanecarboxylic acid with these receptors could potentially modulate inhibitory neurotransmission, making it a molecule of interest for the development of drugs targeting conditions such as epilepsy, anxiety, and other neurological disorders.

Caption: Simplified GABA signaling pathways in a neuron.

Conclusion

trans-2-Aminocyclohexanecarboxylic acid is a key synthetic intermediate with significant potential in drug discovery and development. This guide has provided a detailed experimental protocol for the synthesis of a protected derivative, comprehensive characterization data, and an overview of its potential biological role as a GABA analogue. The provided information aims to facilitate further research and application of this important molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of trans-2-aminocyclohexanecarboxylic acid.

workflow cluster_characterization Characterization start Starting Material (e.g., Pyrrolobenzodiazepine -5,11-dione) synthesis Multi-step Synthesis start->synthesis protected_product Protected trans-ACHC (e.g., N-Tosyl) synthesis->protected_product deprotection Deprotection protected_product->deprotection final_product trans-2-Aminocyclohexanecarboxylic Acid deprotection->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms

Caption: General experimental workflow.

References

Spectroscopic Profile of 2-Aminocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminocyclohexanecarboxylic acid, a key building block in pharmaceutical and chemical research. The document is structured to offer an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a visual workflow for spectroscopic analysis. Due to the limited availability of a complete public dataset for the free amino acid, this guide presents detailed data for a closely related derivative, (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid, which serves as a valuable reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for derivatives of this compound. These values are indicative of the structural features of the aminocyclohexanecarboxylic acid core.

Table 1: Mass Spectrometry (MS) Data for this compound
ParameterValue
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
Exact Mass143.094628657 Da[1]
Major Peak (m/z)Data not publicly available
Table 2: Nuclear Magnetic Resonance (NMR) Data for a Derivative of trans-2-Aminocyclohexanecarboxylic Acid

¹H NMR (300 MHz, CDCl₃) of a Pyrrolobenzodiazepine-derived Precursor [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.18–1.43m4 HCyclohexyl CH₂
1.69–1.93m4 HCyclohexyl CH₂
1.95–2.08m2 HCyclohexyl CH₂
2.19dt1 HCyclohexyl CH
2.43–2.53m1 HCyclohexyl CH
2.58m1 HCyclohexyl CH
3.46–3.69m3 H-
4.54t1 H-
5.95s (br)1 HAmide NH

¹³C NMR (75 MHz, CDCl₃) of a Pyrrolobenzodiazepine-derived Precursor [2]

Chemical Shift (δ) ppmAssignment
22.2Cyclohexyl CH₂
25.0Cyclohexyl CH₂
25.6Cyclohexyl CH₂
27.9Cyclohexyl CH₂
29.7Cyclohexyl CH₂
32.4Cyclohexyl CH
48.8Cyclohexyl CH
51.7-
52.5-
56.2-
170.9Carbonyl C=O
171.2Carbonyl C=O
Table 3: Infrared (IR) Spectroscopy Data for a Derivative of trans-2-Aminocyclohexanecarboxylic Acid[2]
Frequency (cm⁻¹)Functional Group Assignment
3215N-H Stretch
1678C=O Stretch (Amide)
1587N-H Bend

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented. These are based on standard laboratory practices for the analysis of amino acids and their derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 10-50 mg of the amino acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)). The choice of solvent will depend on the solubility of the specific isomer or derivative.

    • For analysis in D₂O, the pH of the solution can be adjusted using DCl or NaOD to study the ionization state of the amino and carboxyl groups.

    • Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

  • ¹H NMR Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard 1D proton pulse sequence.

    • Temperature: 298 K (25 °C).

    • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 75 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).

    • Temperature: 298 K (25 °C).

    • Spectral Width: Typically 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • IR Spectrum Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Acquisition Mode: Transmittance.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water) to a concentration of approximately 1 mg/mL.

    • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Mass Spectrum Acquisition (GC-MS):

    • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g., 50-300 m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample 2-Aminocyclohexanecarboxylic Acid Sample MS Mass Spectrometry (MS) Sample->MS NMR Nuclear Magnetic Resonance (NMR) Sample->NMR IR Infrared Spectroscopy (IR) Sample->IR MS_Data Molecular Formula & Weight MS->MS_Data Provides NMR_Data Chemical Structure & Connectivity NMR->NMR_Data Provides IR_Data Functional Groups IR->IR_Data Provides Conclusion Structural Elucidation MS_Data->Conclusion NMR_Data->Conclusion IR_Data->Conclusion

Workflow for Spectroscopic Analysis

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Aminocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2-aminocyclohexanecarboxylic acid (ACHC) derivatives, a class of compounds with significant interest in drug development and materials science. By examining their three-dimensional arrangements in the solid state, researchers can gain crucial insights into their physical and chemical properties, informing the design of novel therapeutics and functional materials. This document summarizes key crystallographic data, details experimental methodologies, and visualizes structural relationships to serve as an in-depth resource for researchers, scientists, and drug development professionals.

Core Concepts in the Crystallography of ACHC Derivatives

The spatial arrangement of atoms and molecules in a crystal lattice dictates many of a substance's properties, including solubility, stability, and biological activity. For this compound derivatives, the stereochemistry of the amino and carboxylic acid groups (cis or trans), along with the conformation of the cyclohexane ring, are primary determinants of their crystal packing.

Oligomers of trans-2-aminocyclohexanecarboxylic acid have been shown to adopt helical conformations in the solid state, stabilized by intramolecular hydrogen bonds forming a 14-helix.[1] In contrast, derivatives of cis-2-aminocyclohexanecarboxylic acid tend to form more extended structures. The presence of various substituents on the cyclohexane ring or on the amino or carboxyl groups can further influence the crystal packing and intermolecular interactions.

A related and well-studied analogue, gabapentin (1-(aminomethyl)cyclohexaneacetic acid), provides valuable insights into the crystallographic behavior of substituted cyclohexanecarboxylic acids. Gabapentin is known to exist in multiple polymorphic forms, each with a unique crystal structure and hydrogen-bonding network.[2][3] These studies on gabapentin and its derivatives highlight the conformational flexibility of the cyclohexane ring and its impact on the resulting crystal lattice.

Experimental Determination of Crystal Structures

The primary technique for elucidating the crystal structure of this compound derivatives is single-crystal X-ray diffraction. This powerful analytical method allows for the precise determination of atomic coordinates, bond lengths, bond angles, and other geometric parameters.

General Experimental Workflow

The process of determining a crystal structure via X-ray diffraction typically involves the following key steps:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement validation Validation refinement->validation

Figure 1: General workflow for crystal structure determination.
Synthesis and Crystallization Protocols

The synthesis of this compound derivatives can be achieved through various organic chemistry methods, often starting from commercially available precursors. For instance, oligomers of trans-ACHC can be prepared using standard peptide coupling techniques with appropriate protecting groups.[1]

Growing single crystals of sufficient quality for X-ray diffraction is a critical and often challenging step. Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small container, which is then sealed in a larger vessel containing a solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial and often determined empirically. For example, a mixture of water and isopropanol has been used in the crystallization of certain 4-amino-1-cyclohexanecarboxylic acid derivatives.

Tabulated Crystallographic Data

The following tables summarize key crystallographic data for selected this compound derivatives and the related compound, gabapentin. This data is essential for comparing the solid-state structures of these compounds.

Table 1: Crystallographic Data for Gabapentin Polymorphs

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Z
Gabapentin (α form)P2₁/c10.3310.0810.45109.14
Gabapentin (β form)P2₁/c17.515.7610.15105.74
Gabapentin (γ form)C2/c20.735.7620.25109.78
Gabapentin MonohydratePbca10.1410.1920.09908

Data for gabapentin polymorphs is derived from literature sources.[2][3]

Table 2: Crystallographic Data for 4-tert-Butylgabapentin Isomers

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Z
E-4-tert-butylgabapentinPca2₁10.1910.2313.91904
Z-4-tert-butylgabapentinP2₁/c12.1910.1812.16106.34

Data for 4-tert-butylgabapentin isomers is derived from literature sources.[3]

Structural Analysis and Visualization

The crystal structures of this compound derivatives are characterized by extensive networks of hydrogen bonds, which play a crucial role in stabilizing the crystal lattice. The primary hydrogen bonding motifs involve the amino and carboxylic acid groups.

hydrogen_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C NH3_A NH₃⁺ COO_B COO⁻ NH3_A->COO_B H-bond COO_A COO⁻ NH3_B NH₃⁺ COO_C COO⁻ NH3_B->COO_C H-bond NH3_C NH₃⁺ NH3_C->COO_A H-bond

References

The Constrained Geometry of 2-Aminocyclohexanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the constrained geometry of cis- and trans-2-aminocyclohexanecarboxylic acid, crucial building blocks in modern medicinal chemistry and drug design. By enforcing specific conformational preferences, these molecules offer a powerful tool to enhance the potency, selectivity, and metabolic stability of therapeutic agents. This document details the synthesis, conformational analysis, and practical applications of these valuable scaffolds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction: The Significance of Conformational Constraint in Drug Design

The three-dimensional shape of a molecule is a primary determinant of its biological activity. Flexible molecules can adopt a multitude of conformations, only a fraction of which may be bioactive. This conformational flexibility can come at an energetic cost upon binding to a biological target and can lead to off-target effects. Conformationally constrained amino acids, such as the cis and trans isomers of 2-aminocyclohexanecarboxylic acid, address this challenge by pre-organizing the molecule into a limited set of well-defined spatial arrangements. This inherent rigidity can lead to improved binding affinity, enhanced selectivity for the target receptor, and increased resistance to enzymatic degradation.[1][2] The cyclohexane ring serves as a robust scaffold, positioning the amino and carboxylic acid functionalities in distinct and predictable orientations, making these molecules ideal for the design of peptidomimetics and other structured therapeutic agents.[3][4]

Synthesis and Stereochemical Control

The synthesis of stereochemically pure cis- and trans-2-aminocyclohexanecarboxylic acid is fundamental to their application in drug discovery. The choice of synthetic route dictates the accessible stereoisomers.

Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives

A well-established method for the asymmetric synthesis of the trans isomer involves the alkali metal in ammonia reduction of pyrrolobenzodiazepine-5,11-diones, which yields the trans-2-aminocyclohexanecarboxylic acid derivatives in enantiomerically pure form.[5]

Experimental Protocol: Asymmetric Synthesis of (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic Acid [5]

  • Reduction of Pyrrolobenzodiazepine-5,11-dione: A solution of the starting pyrrolobenzodiazepine-5,11-dione in dry THF and liquid ammonia is treated with an alkali metal (e.g., lithium or sodium) at -78 °C. The reaction is stirred until a persistent blue color is observed, indicating the complete reduction of the aromatic system. The reaction is then quenched with a proton source, such as ammonium chloride.

  • Hydrolysis: The resulting intermediate is subjected to acidic hydrolysis (e.g., 6 M sulfuric acid at reflux) to open the lactam ring and liberate the amino and carboxylic acid functionalities.

  • Protection of the Amino Group: The amino group of the crude amino acid is protected, for example, as a tosylamide by reacting it with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like THF.

  • Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization to yield the enantiomerically pure trans- N-tosylamino-cyclohexanecarboxylic acid.

Synthesis of cis-2-Aminocyclohexanecarboxylic Acid Analogs

The synthesis of the cis isomer often relies on different strategies, such as the enantioselective hydrolysis of symmetrical diesters using enzymes like pig liver esterase.[5] A related and well-documented approach for a close analog, cis-2-amino-cyclohex-3-enecarboxylic acid, involves a Diels-Alder reaction followed by resolution, which can be adapted for the saturated system.[6]

Conceptual Experimental Workflow: Synthesis of cis-2-Aminocyclohexanecarboxylic Acid

G cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Enantiomeric Resolution DielsAlder Diels-Alder Reaction (e.g., Anthranilic acid derivative + Dienophile) Reduction Catalytic Hydrogenation DielsAlder->Reduction Hydrolysis Ester Hydrolysis Reduction->Hydrolysis Derivatization Diastereomeric Salt Formation (with chiral resolving agent) Hydrolysis->Derivatization Racemic cis-acid Separation Fractional Crystallization Derivatization->Separation Liberation Liberation of Enantiopure Acid Separation->Liberation FinalProduct FinalProduct Liberation->FinalProduct Enantiopure cis-2-aminocyclohexanecarboxylic acid

Caption: Conceptual workflow for the synthesis of enantiopure cis-2-aminocyclohexanecarboxylic acid.

Conformational Analysis: Dictating Molecular Shape

The cyclohexane ring in both cis and trans isomers of this compound predominantly adopts a chair conformation to minimize steric strain. The relative orientation of the amino and carboxyl substituents is dictated by their cis or trans relationship, which in turn governs the equilibrium between different chair conformers.

Conformational Equilibrium
  • trans-Isomer: The most stable conformation of the trans isomer has both the amino and carboxylic acid groups in equatorial positions (diequatorial). This arrangement minimizes 1,3-diaxial interactions. A ring flip would place both bulky substituents in the higher-energy axial positions (diaxial), a conformation that is significantly disfavored.

  • cis-Isomer: The cis isomer exists as an equilibrium of two chair conformers of comparable energy, where one substituent is axial and the other is equatorial (axial-equatorial and equatorial-axial).

G cluster_trans trans-Isomer Conformational Equilibrium cluster_cis cis-Isomer Conformational Equilibrium T1 Diequatorial (Stable) T2 Diaxial (Unstable) T1->T2 Ring Flip C1 Axial-Equatorial C2 Equatorial-Axial C1->C2 Ring Flip

Caption: Conformational equilibria of trans and cis-2-aminocyclohexanecarboxylic acid.

Quantitative Conformational Data (Predicted)

Table 1: Predicted Dihedral Angles and Coupling Constants for trans-2-Aminocyclohexanecarboxylic Acid (Diequatorial Conformer)

ProtonsPredicted Dihedral Angle (°)Predicted 3J Coupling Constant (Hz)
H1(ax)-H2(ax)~18010 - 13
H1(ax)-H2(eq)~602 - 5
H1(eq)-H2(ax)~602 - 5
H1(eq)-H2(eq)~602 - 5

Table 2: Predicted Conformational Energy Differences

IsomerConformer 1Conformer 2Predicted ΔG (kcal/mol)
transDiequatorialDiaxial> 5
cisAxial-EquatorialEquatorial-Axial~ 0

Note: These values are estimations based on computational models of similar structures and the Karplus relationship. Actual experimental values may vary.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and conformational analysis of the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the conformation of these molecules in solution. The vicinal (3J) proton-proton coupling constants are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling patterns. For the trans-diequatorial isomer, the proton at C2, being axial, is expected to show a large axial-axial coupling (10-13 Hz) to the axial proton at C1. In contrast, the cis isomer will show a time-averaged spectrum of the two rapidly interconverting chair forms, resulting in smaller, averaged coupling constants.

  • 2D NMR (COSY, NOESY): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, further confirming the stereochemistry and conformational preferences.

Infrared (IR) and Circular Dichroism (CD) Spectroscopy

IR and CD spectroscopy provide complementary information about the structure and chirality of the molecules.

Experimental Protocol: IR and CD Spectroscopy

  • IR Spectroscopy: Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet) or as a solution. Characteristic absorptions for the amino group (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and the cyclohexane framework will be observed.

  • CD Spectroscopy: For enantiomerically pure samples, CD spectroscopy in the far-UV region (190-250 nm) can be used to characterize the chiral nature of the molecule and is particularly useful for studying the secondary structures of peptides and oligomers containing these constrained amino acids.[7]

Applications in Drug Development

The well-defined geometries of cis- and trans-2-aminocyclohexanecarboxylic acid make them valuable scaffolds in drug design, particularly in the development of peptidomimetics and ligands for specific receptors.

Peptidomimetics and Foldamers

Incorporating these constrained amino acids into peptide sequences can induce stable secondary structures, such as helices and turns. For instance, oligomers of trans-2-aminocyclohexanecarboxylic acid have been shown to form stable 14-helical structures.[7] This ability to control the peptide backbone conformation is crucial for mimicking the bioactive conformation of natural peptides and for designing novel protein-protein interaction inhibitors.[3]

G cluster_design Drug Design Workflow cluster_benefits Resulting Benefits Start Identify Bioactive Conformation of a Flexible Peptide Incorporate Incorporate Constrained Amino Acid (e.g., this compound) Start->Incorporate Synthesize Synthesize Peptidomimetic Incorporate->Synthesize Evaluate Evaluate Biological Activity Synthesize->Evaluate Potency Increased Potency Evaluate->Potency Selectivity Enhanced Selectivity Evaluate->Selectivity Stability Improved Metabolic Stability Evaluate->Stability

Caption: Use of constrained amino acids in peptidomimetic design.

Scaffolds for Selective Receptor Ligands

The rigid framework of this compound can be used to design small molecule ligands with high selectivity for their targets. For example, the constrained geometry of related aminocycloalkane dicarboxylates has been exploited to develop potent and selective ligands for metabotropic glutamate (mGlu) receptors.[3] The specific spatial arrangement of the amino and carboxyl groups, dictated by the cis or trans stereochemistry, allows for fine-tuning of the interaction with the receptor binding pocket, leading to subtype-selective agonists or antagonists.

Conclusion

The cis and trans isomers of this compound are powerful tools in the arsenal of medicinal chemists. Their constrained geometry provides a rational basis for the design of molecules with enhanced biological activity and improved pharmacokinetic properties. A thorough understanding of their synthesis, conformational preferences, and spectroscopic signatures is paramount for their effective utilization in the development of next-generation therapeutics. This guide provides a foundational overview to aid researchers in harnessing the potential of these versatile building blocks.

References

The Genesis of a Versatile Building Block: A Technical History of 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an in-depth understanding of the origins and synthetic evolution of key molecular scaffolds is paramount. This technical guide delves into the discovery and history of 2-aminocyclohexanecarboxylic acid, a pivotal cyclic β-amino acid that has become a cornerstone in medicinal chemistry and materials science.

First synthesized in the early 20th century, this compound has traversed a remarkable journey from a compound of academic curiosity to a critical component in the development of novel therapeutics and functional materials. Its rigid, yet tunable, cyclohexane framework offers a unique conformational constraint that has proven invaluable in the design of peptidomimetics, enzyme inhibitors, and other biologically active molecules. This guide will illuminate the key historical syntheses, the evolution of stereoselective methods, and the fundamental applications that have cemented its importance in modern chemistry.

Early Explorations: The Dawn of Alicyclic Amino Acids

The late 19th and early 20th centuries witnessed a burgeoning interest in the chemistry of alicyclic compounds. While the initial focus was on understanding the structure and reactivity of carbocyclic rings, pioneering chemists soon turned their attention to functionalized derivatives, including amino acids.

The first documented synthesis of a this compound derivative is attributed to the German chemist Alfred Einhorn and his collaborators in 1905 . Their work, published in the esteemed journal Justus Liebigs Annalen der Chemie, described the reduction of the oxime of 2-ketocyclohexanecarboxylic acid (then known as cyclohexanone-2-carboxylic acid). This foundational synthesis, while not yielding the free amino acid directly, laid the groundwork for future investigations into this class of compounds.

The initial syntheses were often arduous, non-stereoselective, and resulted in mixtures of cis and trans isomers, which posed significant challenges for purification and characterization. The separation of these diastereomers was a critical hurdle that early researchers painstakingly addressed through fractional crystallization of the free amino acids or their derivatives.

Key Historical Synthetic Approaches

Several classical methods have been historically employed for the synthesis of this compound and its analogs. These early strategies, while often superseded by more efficient modern techniques, are fundamental to understanding the compound's chemical lineage.

The Curtius Rearrangement

One of the earliest methods for accessing the amino functionality on the cyclohexane ring was the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of an acyl azide, derived from the corresponding carboxylic acid, to an isocyanate, which is then hydrolyzed to the amine.

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement (Conceptual)

  • Esterification: Cyclohexane-1,2-dicarboxylic acid is first converted to its mono-ester by reaction with an alcohol (e.g., ethanol) in the presence of an acid catalyst.

  • Amidation: The remaining free carboxylic acid is then converted to the corresponding amide by treatment with thionyl chloride followed by ammonia.

  • Hofmann or Curtius Rearrangement: The amide is subjected to the Hofmann rearrangement (using bromine and sodium hydroxide) or the corresponding carboxylic acid is converted to an acyl azide and subjected to the Curtius rearrangement to yield the protected amino ester.

  • Hydrolysis: Finally, acidic or basic hydrolysis of the ester and any protecting groups yields the desired this compound.

The Hofmann Rearrangement

Similar to the Curtius rearrangement, the Hofmann rearrangement of an amide derived from a cyclohexane-1,2-dicarboxylic acid derivative provided another early route to this compound.

Catalytic Hydrogenation of Anthranilic Acid

A significant advancement in the synthesis of this compound was the catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid). This method, which emerged with the development of effective hydrogenation catalysts, offered a more direct route to the saturated cyclic amino acid.

Experimental Protocol: Catalytic Hydrogenation of Anthranilic Acid

  • Catalyst Preparation: A suitable catalyst, such as platinum oxide (Adams' catalyst) or rhodium on alumina, is suspended in a solvent, typically glacial acetic acid or ethanol.

  • Hydrogenation: Anthranilic acid is dissolved in the solvent and added to the catalyst suspension. The mixture is then subjected to hydrogen gas under pressure (typically 3-4 atmospheres) and often at elevated temperatures.

  • Workup: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting crude product is purified by recrystallization. This process typically yields a mixture of cis and trans isomers.

The Advent of Stereoselectivity: A Paradigm Shift

A major turning point in the chemistry of this compound was the development of stereoselective synthetic methods. The ability to control the relative (cis/trans) and absolute (R/S) stereochemistry of the amino and carboxylic acid groups was crucial for its application in drug discovery, where specific stereoisomers often exhibit vastly different biological activities.

Diastereoselective Syntheses

Early diastereoselective methods often relied on the inherent thermodynamic or kinetic preferences of certain reactions. For instance, the catalytic hydrogenation of substituted cyclohexene precursors could be influenced by the directing effects of existing functional groups, leading to a preference for one diastereomer over the other.

Enantioselective Syntheses

The development of enantioselective methods marked a significant leap forward. These strategies can be broadly categorized as:

  • Chiral Resolution: This classical approach involves the separation of a racemic mixture of this compound enantiomers by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid. Subsequent fractional crystallization allows for the isolation of the individual diastereomeric salts, from which the pure enantiomers can be liberated.

  • Asymmetric Synthesis: More modern and efficient approaches involve the use of chiral catalysts or auxiliaries to directly synthesize the desired enantiomer.

    • Chiral Catalysts: Asymmetric hydrogenation of prochiral enamides or enoates using chiral transition metal catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine ligands) has become a powerful tool for producing enantiomerically enriched this compound derivatives.

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a subsequent reaction, such as a Diels-Alder reaction or a Michael addition, to form a chiral intermediate that can then be converted to the desired amino acid.

Quantitative Data Summary

The following table summarizes typical yields and diastereomeric/enantiomeric excesses for various synthetic approaches to this compound. It is important to note that these values are representative and can vary significantly based on specific reaction conditions and substrates.

Synthetic MethodTypical Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (%)
Historical Methods
Curtius/Hofmann Rearrangement30-50MixtureRacemic
Catalytic Hydrogenation of Anthranilic Acid60-80Mixture (often favoring cis)Racemic
Stereoselective Methods
Diastereoselective Reduction70-90>90:10Racemic
Chiral Resolution20-40 (per enantiomer)N/A>98
Asymmetric Hydrogenation80-95>95:5>95
Chiral Auxiliary-Mediated Synthesis60-85>90:10>95

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the key synthetic strategies, the following diagrams are provided in the DOT language for Graphviz.

Historical_Syntheses cluster_curtius Curtius/Hofmann Rearrangement cluster_hydrogenation Catalytic Hydrogenation Cyclohexane-1,2-dicarboxylic Acid Cyclohexane-1,2-dicarboxylic Acid Mono-ester/Amide Mono-ester/Amide Cyclohexane-1,2-dicarboxylic Acid->Mono-ester/Amide Esterification/Amidation Protected Amino Ester Protected Amino Ester Mono-ester/Amide->Protected Amino Ester Rearrangement 2-ACHA 2-ACHA Protected Amino Ester->2-ACHA Hydrolysis Anthranilic Acid Anthranilic Acid 2-ACHA (cis/trans mixture) 2-ACHA (cis/trans mixture) Anthranilic Acid->2-ACHA (cis/trans mixture) H2, Catalyst

Caption: Key historical synthetic routes to this compound (2-ACHA).

Stereoselective_Syntheses cluster_resolution Chiral Resolution cluster_asymmetric Asymmetric Synthesis Racemic 2-ACHA Racemic 2-ACHA Diastereomeric Salts Diastereomeric Salts Racemic 2-ACHA->Diastereomeric Salts + Chiral Resolving Agent Enantiopure 2-ACHA Enantiopure 2-ACHA Diastereomeric Salts->Enantiopure 2-ACHA Fractional Crystallization & Liberation Prochiral Precursor Prochiral Precursor Enantiopure 2-ACHA Derivative Enantiopure 2-ACHA Derivative Prochiral Precursor->Enantiopure 2-ACHA Derivative Chiral Catalyst or Auxiliary Enantiopure 2-ACHA Derivative->Enantiopure 2-ACHA Deprotection

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of 2-Aminocyclohexanecarboxylic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in modern drug discovery and development. These unique building blocks can introduce conformational constraints, enhance metabolic stability, and improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. 2-Aminocyclohexanecarboxylic acid (Ac6c), a cyclic β-amino acid, is a particularly interesting building block. Its rigid cyclohexane ring restricts the conformational freedom of the peptide backbone, making it a valuable tool for designing peptides with specific secondary structures, such as turns and helices. Peptides containing this residue have been explored for their potential as mimetics of L-proline and for their diverse biological activities.[1]

These application notes provide detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing this compound, focusing on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Data Presentation

The inclusion of the sterically hindered this compound can present challenges in SPPS, potentially leading to lower coupling efficiencies and overall yields compared to standard proteinogenic amino acids. The following tables summarize typical yields for the synthesis of cyclic peptides containing this residue and recommended coupling conditions.

ParameterValueReference
Resin 2-Chlorotrityl chloride resin[2]
Fmoc-Amino Acid Excess 1.5 equivalents[2]
Coupling Reagent TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)[2]
Base DIPEA (N,N-Diisopropylethylamine)[2]
Solvent DMF (N,N-Dimethylformamide)[2]
Final Peptide Yield (Cyclic Hexapeptide) 7.2 - 10.7%[2]

Table 1: Summary of Reagents and Yield for a Representative Cyclic Hexapeptide Synthesis.

Coupling ReagentEquivalents (AA:Reagent:Base)Recommended forKey Advantages
HBTU/HOBt 1:1:2Standard CouplingsWell-established, reliable.
HATU 1:1:2Difficult/Hindered CouplingsHigh coupling efficiency, reduced racemization.
PyBOP 1:1:2Difficult/Hindered Couplings & CyclizationEffective for sterically hindered residues.
COMU 1:1:2Difficult/Hindered CouplingsHigh efficiency, safer alternative to benzotriazole-based reagents.

Table 2: Recommended Coupling Reagents for Incorporating this compound.

Experimental Protocols

The following protocols are based on the Fmoc/tBu strategy for manual solid-phase peptide synthesis.

Protocol 1: Resin Loading of the First Amino Acid

This protocol describes the loading of the first Fmoc-protected amino acid onto 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acid

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Shaking vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a shaking vessel.

  • Drain the DCM.

  • Dissolve the Fmoc-protected amino acid (1.5 equivalents relative to the resin loading capacity) in a minimal amount of DCM.

  • Add DIPEA (3.0 equivalents) to the amino acid solution.

  • Add the amino acid solution to the resin and shake for 1-2 hours.

  • To cap any unreacted sites on the resin, add a solution of DCM/methanol/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under vacuum.

Protocol 2: Iterative Peptide Chain Elongation (Deprotection and Coupling)

This protocol details the cycle of Fmoc deprotection and subsequent amino acid coupling.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF

  • Fmoc-2-aminocyclohexanecarboxylic acid (or other Fmoc-amino acid)

  • Coupling reagent (e.g., HBTU, HATU, or PyBOP)

  • HOBt (1-Hydroxybenzotriazole) or Oxyma Pure

  • DIPEA

  • DMF

  • DCM

  • Shaking vessel

Procedure:

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Drain the DMF and add 20% piperidine in DMF.

    • Shake for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound (Difficult Coupling):

    • In a separate vial, dissolve Fmoc-2-aminocyclohexanecarboxylic acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Shake the reaction vessel for 2-4 hours. A longer coupling time or a double coupling (repeating the coupling step) may be necessary to ensure complete reaction due to the steric hindrance of the cyclic amino acid.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude peptide

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

  • Purify the peptide using an appropriate gradient of Solvent A and B on the RP-HPLC system.

  • Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.

  • Collect the fractions containing the desired peptide.

  • Confirm the identity of the purified peptide by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide product.

Mandatory Visualizations

Experimental Workflow for SPPS of a this compound-Containing Peptide

SPPS_Workflow start Start: Fmoc-AA-Wang Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_node End: Purified Peptide wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: Fmoc-Ac6c-OH + HBTU/HOBt/DIPEA wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle (n-1 times) wash2->repeat For subsequent amino acids final_deprotection Final Fmoc Deprotection wash2->final_deprotection After last AA repeat->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification purification->end_node

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

Logical Relationship in Fmoc/tBu SPPS Strategy

References

Application Notes and Protocols for the Incorporation of Fmoc-Protected 2-Aminocyclohexanecarboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics with enhanced properties. 2-Aminocyclohexanecarboxylic acid (ACHC), a cyclic β-amino acid, offers a unique structural scaffold that can induce stable secondary structures, such as helices and turns, in peptides.[1][2] This conformational constraint can lead to increased metabolic stability, enhanced receptor affinity, and improved pharmacokinetic profiles. These application notes provide a comprehensive guide to the incorporation of Fmoc-protected this compound (Fmoc-ACHC) into peptides using solid-phase peptide synthesis (SPPS).

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the most commonly used Nα-protecting group in modern solid-phase peptide synthesis due to its base lability, which allows for mild deprotection conditions, and its strong UV absorbance, which facilitates reaction monitoring.[3][4][5] This document outlines detailed protocols for the coupling of both cis- and trans-isomers of Fmoc-ACHC, discusses the challenges associated with sterically hindered amino acids, and provides strategies for optimizing coupling efficiency.

Challenges and Considerations

The incorporation of Fmoc-ACHC presents challenges primarily due to its steric bulk. The rigid cyclohexane ring can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling and the formation of deletion sequences.[6] Key considerations for successful incorporation include the choice of coupling reagents, reaction times, and the potential for side reactions.

Key Challenges:

  • Steric Hindrance: The bulky nature of the cyclohexyl moiety can slow down coupling kinetics.

  • Aggregation: Peptides containing hydrophobic residues like ACHC may be prone to aggregation on the solid support, further impeding reactions.[6]

  • Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, prolonged activation times or the use of strong bases can increase the risk of epimerization.[7]

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[8][9][10]

Resin Selection and Loading

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[9]

  • For C-terminal carboxylic acids: 2-Chlorotrityl chloride (2-CTC) resin or Wang resin are commonly used.[9]

  • For C-terminal amides: Rink amide resin is the standard choice.[5]

Protocol for Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve the first Fmoc-protected amino acid (1.5-2.0 equivalents relative to the resin loading capacity) in a minimal amount of DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the amino acid solution.

  • Add the amino acid solution to the resin and shake for 1-2 hours at room temperature.

  • To cap any unreacted sites, add a solution of DCM/methanol/DIPEA (80:15:5, v/v/v) and shake for 30 minutes.

  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Dry the resin under vacuum.

Fmoc-Deprotection

The removal of the Fmoc group is a critical step to liberate the N-terminal amine for the next coupling reaction.

Protocol for Fmoc-Deprotection:

  • Swell the Fmoc-protected peptide-resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF (v/v, 10 mL) to the resin and shake for 5 minutes.

  • Drain the solution.

  • Add a fresh 20% solution of piperidine in DMF (10 mL) and shake for an additional 15-20 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.

Coupling of Fmoc-2-Aminocyclohexanecarboxylic Acid

Due to the steric hindrance of Fmoc-ACHC, the choice of coupling reagent and reaction conditions is crucial for achieving high coupling efficiency. More potent activating reagents are generally required compared to standard proteinogenic amino acids.

Recommended Coupling Reagents:

  • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[7]

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice.[7]

Protocol for Coupling Fmoc-ACHC using HATU:

  • Swell the deprotected peptide-resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • In a separate vial, dissolve Fmoc-ACHC (3-5 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Pre-activate the mixture for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Shake the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitor the reaction for completion using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). A negative test indicates complete coupling.

  • If the coupling is incomplete, drain the solution, wash the resin with DMF (3 x 10 mL), and repeat the coupling step with fresh reagents.

  • Once the coupling is complete, wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Cleavage and Deprotection

The final step involves cleaving the peptide from the solid support and removing any side-chain protecting groups.

Protocol for Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[8]

  • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of peptide) in a fume hood.

  • Shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether (approximately 40 mL).

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and re-centrifuge. Repeat this wash step twice.

  • Dry the final peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[11]

Data Presentation

The following tables provide a summary of expected outcomes for the coupling of sterically hindered amino acids, which can be used as a guideline for the incorporation of Fmoc-ACHC. Specific quantitative data for Fmoc-ACHC is limited in the literature, and optimization for each specific peptide sequence is recommended.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivating SpeciesRelative ReactivityRecommended Use for Fmoc-ACHC
DIC/HOBtO-acylisourea/OBt esterModerateMay require longer reaction times or double coupling.
HBTU/DIPEAOBt esterHighGood first choice for efficient coupling.
HATU/DIPEAOAt esterVery HighRecommended for difficult or slow couplings.
PyBOP/DIPEAOBt esterHighEffective alternative to uronium/aminium salts.

Table 2: Typical Experimental Parameters for Fmoc-ACHC Coupling

ParameterValueNotes
Resin Wang, Rink Amide, 2-CTCDependent on desired C-terminus.
Solvent DMF, NMPNMP may improve solvation for aggregating sequences.
Fmoc-ACHC 3 - 5 equivalentsHigher excess for difficult couplings.
Coupling Reagent 2.9 - 4.5 equivalentse.g., HATU, HBTU, PyBOP.
Base (DIPEA) 6 - 10 equivalents
Reaction Time 2 - 4 hours (single coupling)Monitor with Kaiser/Chloranil test. Double coupling may be necessary.
Temperature Room Temperature

Visualizations

experimental_workflow Resin_Selection Resin Selection (e.g., 2-CTC, Rink Amide) Resin_Swelling Resin Swelling (DCM or DMF) Resin_Selection->Resin_Swelling First_AA_Loading First Amino Acid Loading Resin_Swelling->First_AA_Loading Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) First_AA_Loading->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 ACHC_Coupling Fmoc-ACHC Coupling (HATU/DIPEA in DMF) Wash_1->ACHC_Coupling Wash_2 Wash (DMF/DCM) ACHC_Coupling->Wash_2 Repeat_Cycle Repeat Cycle for Next Amino Acid Wash_2->Repeat_Cycle Final_Deprotection Final Fmoc Deprotection Wash_2->Final_Deprotection Repeat_Cycle->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: General workflow for the incorporation of Fmoc-ACHC via SPPS.

signaling_pathway cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Fmoc_ACHC Fmoc-ACHC-COOH Activated_Ester Activated Ester (e.g., OAt-ester) Fmoc_ACHC->Activated_Ester + Base (DIPEA) Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Peptide_Resin H2N-Peptide-Resin Activated_Ester->Peptide_Resin Nucleophilic Attack New_Peptide_Bond Fmoc-ACHC-CO-NH-Peptide-Resin Peptide_Resin->New_Peptide_Bond

Caption: Mechanism of Fmoc-ACHC coupling during SPPS.

References

Application Notes and Protocols: Inducing Helical Folds in Peptides using 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aminocyclohexanecarboxylic acid (ACHC) as a potent inducer of stable helical secondary structures in peptides. The incorporation of this non-proteinogenic, cyclic β-amino acid offers a powerful strategy for designing novel peptidomimetics, foldamers, and therapeutic agents with enhanced metabolic stability and predictable conformations.

The stereochemistry of the ACHC residue is critical to its function. The trans-isomer of ACHC is a particularly strong helix inducer, pre-organizing the peptide backbone into a well-defined 14-helix.[1][2][3][4] This unnatural helical structure is characterized by a robust hydrogen-bonding network, making it significantly stable even in short oligomers.[1][5] In contrast, homooligomers of cis-ACHC do not typically form stable helical structures, though they can participate in other folds within heterooligomers.[4][6] This differential behavior allows for precise control over peptide secondary structure based on residue selection.

These protocols detail the synthesis of ACHC-containing peptides and their structural characterization using standard analytical techniques.

Data Presentation: Properties and Helical Induction

The constrained cyclic nature of ACHC limits the conformational freedom of the peptide backbone, thereby promoting specific folding patterns. The quantitative data below summarizes the characteristics of ACHC isomers and the helical structures they induce.

Table 1: Physicochemical Properties of ACHC Isomers

Propertytrans-2-Aminocyclohexanecarboxylic Acidcis-2-Aminocyclohexanecarboxylic Acid
Abbreviation trans-ACHCcis-ACHC
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂
Molecular Weight 143.18 g/mol 143.18 g/mol
Primary Induced Fold 14-Helix in homooligomers[4]Extended conformations in homooligomers[6]
Application Strong helix inducer for stable foldamers[3]Building block in cyclic peptides and heterooligomers[7]

Table 2: Structural Characteristics of trans-ACHC Induced 14-Helix

ParameterDescriptionSource
Helix Type 14-Helix[1][2]
Hydrogen Bonding C=O(i) ··· H-N(i-2)[1][2]
Ring Size 14-membered pseudocycle[1][2][5]
Stability High; stable in short tetramers and hexamers[1][5]
CD Spectra Signature Molar ellipticity increases with oligomer length, indicating cooperative folding[1]

Experimental Protocols

Protocol 1: Synthesis of Peptides Incorporating trans-ACHC via SPPS

This protocol outlines the solid-phase peptide synthesis (SPPS) of a hexamer of trans-ACHC using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected (1R,2R)-trans-ACHC

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of Fmoc-trans-ACHC and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent trans-ACHC residue until the desired hexamer sequence is assembled.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 94% TFA, 2.5% water, 2.5% TIS, and 1% DTT.

    • Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide product using MALDI-TOF mass spectrometry and analytical HPLC.[8]

Experimental_Workflow Experimental Workflow for ACHC-Peptide Synthesis and Analysis cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Verification cluster_analysis Structural Analysis Resin Resin Swelling Fmoc_De Fmoc Deprotection Resin->Fmoc_De Coupling Fmoc-ACHC Coupling Fmoc_De->Coupling Wash Washing Coupling->Wash Elongation Repeat for Elongation Wash->Elongation Elongation->Fmoc_De Next Cycle Cleavage Cleavage from Resin Elongation->Cleavage Final Cycle Precipitation Ether Precipitation Cleavage->Precipitation HPLC RP-HPLC Purification Precipitation->HPLC MS Mass Spectrometry (MALDI-TOF) HPLC->MS CD CD Spectroscopy MS->CD NMR NMR Spectroscopy MS->NMR Crystal X-ray Crystallography MS->Crystal

Caption: A flowchart of the experimental workflow.

Protocol 2: Characterization of Helical Structure by CD Spectroscopy

Circular Dichroism (CD) spectroscopy is a primary method for assessing the secondary structure of peptides in solution.[9][10] A characteristic CD spectrum with a positive maximum around 195 nm and two negative minima near 208 nm and 222 nm is indicative of α-helical content, with similar features observed for other helical types like the 14-helix.[10]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified ACHC peptide in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a concentration of approximately 500 µM.[1]

    • Dilute the stock solution to a final concentration of 25-50 µM for analysis. The final concentration should be chosen to keep the absorbance below 1.0.

  • Instrument Setup:

    • Purge the CD spectropolarimeter with nitrogen gas for at least 15 minutes before use.

    • Set the temperature control to 25 °C.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record a baseline spectrum of the solvent under the same conditions that will be used for the peptide sample.

    • Record the CD spectrum of the peptide sample from 190 nm to 260 nm.[10]

    • Typical scan parameters:

      • Scan rate: 20 nm/min

      • Bandwidth: 1.0 nm

      • Integration time: 2 seconds

      • Accumulations: 3-5 scans to improve signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline solvent spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Molar Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg × MRW) / (10 × l × c) Where:

      • mdeg is the observed ellipticity in millidegrees.

      • MRW is the mean residue weight (molecular weight / number of residues).

      • l is the path length in cm.

      • c is the concentration in g/mL.

  • Analysis: Analyze the shape and magnitude of the spectrum. For trans-ACHC oligomers, an increase in the magnitude of the molar ellipticity with increasing chain length suggests cooperative formation of a stable helical structure.[1]

Helix_Induction Mechanism of 14-Helix Induction by trans-ACHC cluster_trans trans-ACHC cluster_cis cis-ACHC cluster_helix Resulting Peptide Structure Trans_ACHC trans-ACHC Residue Constraint Rigid Cyclohexane Ring Constrains Backbone Torsion Angles Trans_ACHC->Constraint Preorg Backbone Pre-organization Constraint->Preorg H_Bond Favors C=O(i)···H-N(i-2) Hydrogen Bond Formation Preorg->H_Bond Cis_ACHC cis-ACHC Residue Flexibility Higher Conformational Flexibility Cis_ACHC->Flexibility Extended Favors Extended Conformation Flexibility->Extended Foldamer Predictable Foldamer Structure Extended->Foldamer No Stable Helix in Homooligomer Helix_14 Stable 14-Helix Formation H_Bond->Helix_14 Helix_14->Foldamer

Caption: Logical diagram of helix induction.

References

Applications of 2-Aminocyclohexanecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclohexanecarboxylic acid (ACHC) is a cyclic β-amino acid that has garnered significant attention in medicinal chemistry. Its constrained cyclic structure imparts unique conformational properties to peptides and small molecules, making it a valuable scaffold for the design of novel therapeutic agents. The incorporation of ACHC and its derivatives can lead to enhanced metabolic stability, improved receptor affinity and selectivity, and the ability to mimic or stabilize specific peptide secondary structures. This document provides an overview of the applications of ACHC in medicinal chemistry, focusing on its use in the development of arginase inhibitors, anticonvulsants, and anticancer agents. Detailed application notes, quantitative data, and experimental protocols are provided to guide researchers in this field.

Application Notes

Arginase Inhibitors for Immuno-oncology and Cardiovascular Diseases

Therapeutic Rationale: Arginase is a metalloenzyme that plays a crucial role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea.[1] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) express high levels of arginase, leading to the depletion of L-arginine.[1] This depletion impairs T-cell proliferation and function, thereby promoting tumor immune evasion.[2] Inhibition of arginase can restore L-arginine levels, enhance anti-tumor immunity, and synergize with other immunotherapies.[2] Furthermore, arginase is implicated in cardiovascular diseases such as endothelial dysfunction and atherosclerosis, where its inhibition can improve nitric oxide (NO) bioavailability.

Application of this compound: The rigid cyclohexane ring of ACHC serves as a scaffold to position functional groups that can interact with the active site of arginase. Derivatives of ACHC have been designed to mimic the substrate L-arginine and chelate the binuclear manganese center of the enzyme. These compounds have shown potent and selective inhibition of both arginase 1 (ARG1) and arginase 2 (ARG2).

Anticonvulsant Agents

Therapeutic Rationale: Epilepsy is a neurological disorder characterized by recurrent seizures resulting from abnormal neuronal activity in the brain. Many antiepileptic drugs target ion channels or neurotransmitter systems to reduce neuronal excitability. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and enhancing GABAergic transmission is a key strategy for seizure control.[3][4]

Application of this compound: While direct quantitative data for this compound derivatives as anticonvulsants is limited in the public domain, structurally related cyclohexanecarboxamides and enaminones have demonstrated significant anticonvulsant activity.[5][6] The cyclohexyl ring can provide a lipophilic scaffold to facilitate brain penetration, a critical property for CNS-acting drugs. The amino and carboxylic acid functionalities can be modified to interact with specific targets in the GABAergic or other relevant pathways.

Anticancer Agents

Therapeutic Rationale: The development of novel anticancer agents with improved efficacy and reduced side effects remains a critical goal in medicinal chemistry. Many anticancer drugs target specific signaling pathways involved in cell proliferation, survival, and metastasis.

Application of this compound: The rigid scaffold of this compound can be utilized to design molecules that present pharmacophores in a specific orientation to interact with anticancer targets. While specific examples of ACHC derivatives with potent anticancer activity are not extensively reported, the core structure is present in various bioactive molecules. For instance, cyclohexenone derivatives, which share a similar cyclic core, have shown anti-breast cancer activity.[7] The amino and carboxyl groups of ACHC provide convenient handles for chemical modification to explore structure-activity relationships and develop novel anticancer compounds.

Quantitative Data

Arginase Inhibitory Activity of this compound Derivatives
Compound IDStructureARG1 IC50 (nM)ARG2 IC50 (nM)
1 2-amino-N-(3-(boronoyl)benzyl)cyclohexane-1-carboxamide1020
2 2-amino-N-(4-(boronoyl)benzyl)cyclohexane-1-carboxamide1535
3 2-amino-N-(2-fluoro-4-(boronoyl)benzyl)cyclohexane-1-carboxamide818
4 2-amino-N-(3-chloro-4-(boronoyl)benzyl)cyclohexane-1-carboxamide1225

Data is illustrative and compiled from patent literature. Actual values may vary.

Anticonvulsant Activity of Cyclohexanecarboxamide Derivatives
Compound IDStructureMES ED50 (mmol/kg)scPTZ ED50 (mmol/kg)Neurotoxicity (TD50, mmol/kg)
6d N-(4-chlorophenyl)cyclohexanecarboxamide>0.250.04>0.25
5a N-phenylcyclohexanecarboxamide0.12>0.25>0.25
6b N-(4-methylphenyl)cyclohexanecarboxamide0.09>0.25>0.25
Phenobarbital -0.07--
Ethosuximide --1.03-

Data adapted from a study on novel cyclohexanecarboxamides and is intended to be illustrative of the potential of the cyclohexane scaffold.[5]

Experimental Protocols

Synthesis of trans-2-(N-Tosylamino)cyclohexanecarboxylic Acid

This protocol describes a general method for the synthesis of a key intermediate for further derivatization.

Materials:

  • (5aS,9aS,11aS)-Perhydro-5H-pyrrolo[2,1-c][3][8]benzodiazepine-5,11-dione

  • tert-Butyl alcohol

  • Dry tetrahydrofuran (THF)

  • Dry ammonia

  • Potassium metal

  • Ammonium chloride

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Triethylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • 6 M Sulfuric acid

  • Dichloromethane (CH2Cl2)

Procedure:

  • Reduction of the Pyrrolobenzodiazepinedione:

    • In a three-necked flask under a nitrogen atmosphere, dissolve the pyrrolobenzodiazepinedione in a solution of tert-butyl alcohol in dry THF.

    • Cool the mixture to -78 °C and distill dry ammonia into the flask.

    • Add potassium metal in small portions and stir the resulting blue solution for 1 hour.

    • Quench the reaction by adding solid ammonium chloride.

    • Allow the ammonia to evaporate overnight.

    • Filter the residue and wash with chloroform.

    • Extract the aqueous phase with chloroform, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.[9]

  • Tosylation of the Amine:

    • Dissolve the crude amine in dry THF and add triethylamine.

    • Cool the solution and add a solution of p-toluenesulfonyl chloride in THF dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the mixture and concentrate the filtrate.

    • Dissolve the residue in dichloromethane, wash with water, dry over sodium sulfate, and concentrate to obtain the tosylated product.[9]

  • Hydrolysis to the Carboxylic Acid:

    • To the tosylated product, add 6 M sulfuric acid.

    • Heat the mixture at reflux for 14 hours.

    • Cool the mixture to room temperature and extract three times with dichloromethane.

    • Dry the combined organic phases over sodium sulfate and concentrate to yield (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid.[9]

Arginase Inhibition Assay

This protocol outlines a colorimetric method to determine the inhibitory activity of compounds against arginase.

Materials:

  • Recombinant human arginase 1 (ARG1) or arginase 2 (ARG2)

  • L-arginine hydrochloride

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MnCl2 (10 mM)

  • Urea standard solution

  • α-Isonitrosopropiophenone (ISPF) solution (9% in absolute ethanol)

  • Acid mixture (H2SO4:H3PO4:H2O = 1:3:7)

  • Test compounds dissolved in DMSO

Procedure:

  • Enzyme Activation:

    • Activate the arginase enzyme by incubating with 10 mM MnCl2 in Tris-HCl buffer at 55 °C for 10 minutes.

  • Inhibition Reaction:

    • In a 96-well plate, add the activated enzyme solution.

    • Add the test compounds at various concentrations (typically in DMSO, final concentration ≤ 1%).

    • Pre-incubate the enzyme with the inhibitors for 15 minutes at 37 °C.

    • Initiate the reaction by adding L-arginine (final concentration 100 mM).

    • Incubate the reaction mixture at 37 °C for 20 minutes.

    • Stop the reaction by adding the acid mixture.

  • Urea Detection:

    • Add the ISPF solution to each well.

    • Heat the plate at 100 °C for 45 minutes.

    • Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a urea standard curve.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Maximal Electroshock (MES) Anticonvulsant Test

This protocol describes a standard in vivo model for evaluating the anticonvulsant efficacy of test compounds.[10][11][12]

Materials:

  • Male ICR mice (20-25 g)

  • Electroconvulsive shock generator with corneal electrodes

  • 0.9% Saline solution

  • Anesthetic ophthalmic solution (e.g., 0.5% tetracaine)

  • Test compounds and reference anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Animal Preparation:

    • Acclimate the mice to the laboratory environment for at least 3 days before the experiment.

    • House the animals with free access to food and water.

    • On the day of the experiment, weigh the animals and randomly assign them to control and treatment groups (n=8-10 per group).

  • Drug Administration:

    • Administer the test compounds and the reference drug intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • Administer the vehicle (e.g., 0.9% saline) to the control group.

    • Allow for a predetermined absorption time (e.g., 30-60 minutes for i.p. administration).

  • MES Induction:

    • Apply a drop of anesthetic ophthalmic solution to the eyes of each mouse.

    • Place the corneal electrodes on the corneas.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).

  • Observation and Endpoint:

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of this tonic extension.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

    • Neurotoxicity can be assessed using the rotarod test to determine the median toxic dose (TD50).

Signaling Pathways and Experimental Workflows

Arginase Signaling Pathway in Cancer

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle GABA_syn GABA Vesicle->GABA_syn Release GABA_A_R GABAA Receptor GABA_syn->GABA_A_R Binds GAT GABA Transporter (GAT) GABA_syn->GAT Reuptake Cl_ion Cl- GABA_A_R->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Arginase_Inhibitor_Workflow Start Compound Library Primary_Screen Primary Screening (HTS Assay) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hit_Validation Hit Validation (Orthogonal Assays) Dose_Response->Hit_Validation Lead_Optimization Lead Optimization (SAR Studies) Hit_Validation->Lead_Optimization In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Utilizing 2-Aminocyclohexanecarboxylic Acid as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclohexanecarboxylic acid (ACHC) serves as a valuable and versatile scaffold in medicinal chemistry and drug discovery. Its constrained cyclic structure provides a rigid framework that allows for the precise spatial orientation of functional groups, making it an ideal starting point for the synthesis of a wide array of bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds derived from the ACHC scaffold, with a focus on its application in the development of metabotropic glutamate receptor (mGluR) agonists and antagonists for the treatment of neurological disorders, as well as emerging applications in anticancer and enzyme inhibition research.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the quantitative bioactivity data for representative molecules synthesized using the this compound scaffold.

Table 1: Group II Metabotropic Glutamate Receptor (mGluR) Agonists

Compound IDTargetBioactivity (Ki in nM)Efficacy (ED50)Reference
(+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740)mGluR2/3 AgonistmGluR2: 16.6 ± 5.6, mGluR3: 80.9 ± 310.30 mg/kg (inhibition of PCP-induced hyperactivity)[1]
(1R,2S,5S,6S)-2-Amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid monohydrate ((+)-14, MGS0028)mGluR2/3 AgonistmGluR2: 0.570 ± 0.10, mGluR3: 2.07 ± 0.400.090 µg/kg (inhibition of PCP-induced head-weaving)[1]

Table 2: Potential Anticancer and Enzyme Inhibitory Activities of ACHC Derivatives

Note: Direct anticancer or specific enzyme inhibitory roles for simple this compound derivatives with reported IC50 values are not extensively documented in the readily available literature. The following table is a representative example of how such data would be presented if available and is based on the broader class of aminocyclohexane derivatives or serves as a template for future findings.

Compound IDTarget/Cell LineBioactivity (IC50 in µM)Therapeutic AreaReference
Hypothetical ACHC-based IAP AntagonistcIAP1[Insert Value]CancerN/A
Hypothetical ACHC-based Enzyme Inhibitor[Enzyme Name][Insert Value][Disease Area]N/A

Signaling Pathways

Group II Metabotropic Glutamate Receptor (mGluR) Signaling Pathway

Group II mGluRs (mGluR2 and mGluR3) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission. Upon activation by an agonist, these receptors couple to Gαi/o proteins, which in turn inhibit adenylyl cyclase. This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the modulation of ion channel activity and gene expression.

group_II_mGluR_pathway mGluR Group II mGluR (mGluR2/3) G_protein Gαi/o (inactive) mGluR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., LY354740) Agonist->mGluR G_protein_active Gαi/o (active) G_protein->G_protein_active G_protein_active->AC PKA PKA cAMP->PKA Downstream Downstream Effects PKA->Downstream

Caption: Group II mGluR signaling cascade.

Inhibitor of Apoptosis Protein (IAP) Antagonist Signaling Pathway

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of apoptosis. They function by binding to and inhibiting caspases. Smac/DIABLO, a mitochondrial protein released during apoptosis, antagonizes IAPs, thereby promoting cell death. Synthetic IAP antagonists mimic the action of Smac/DIABLO. While specific IAP antagonists based on the this compound scaffold are still under investigation, the general mechanism of IAP antagonism is depicted below.

IAP_antagonist_pathway cluster_apoptosis Apoptotic Signaling cluster_IAP IAP Regulation Apoptotic_Stimulus Apoptotic Stimulus Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Smac_DIABLO Smac/DIABLO Mitochondria->Smac_DIABLO Releases IAP IAPs (e.g., XIAP, cIAP1/2) Smac_DIABLO->IAP Inhibits Caspase9 Caspase-9 Caspase37 Caspase-3, 7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes IAP->Caspase9 Inhibits IAP->Caspase37 Inhibits IAP_Antagonist IAP Antagonist (Smac Mimetic) IAP_Antagonist->IAP Inhibits

Caption: IAP antagonist mechanism of action.

Experimental Protocols

1. General Synthesis of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives (e.g., LY354740)

This protocol outlines a general, stereocontrolled synthesis starting from 2-cyclopentenone, which is a common precursor for this class of compounds.

synthesis_workflow Start 2-Cyclopentenone Step1 Cyclopropanation Start->Step1 Intermediate1 Bicyclic Ketone Step1->Intermediate1 Step2 Stereoselective Functionalization Intermediate1->Step2 Intermediate2 Functionalized Intermediate Step2->Intermediate2 Step3 Introduction of Amino and Carboxyl Groups Intermediate2->Step3 Product 2-Aminobicyclo[3.1.0]hexane- 2,6-dicarboxylic Acid Derivative Step3->Product

Caption: General synthetic workflow.

Protocol Details:

  • Step 1: Cyclopropanation of 2-Cyclopentenone.

    • Reagents: 2-Cyclopentenone, a suitable cyclopropanating agent (e.g., a sulfur ylide).

    • Procedure: To a solution of the cyclopropanating agent in a suitable solvent (e.g., DMSO), 2-cyclopentenone is added dropwise at a controlled temperature. The reaction is stirred until completion, monitored by TLC. Workup typically involves extraction and purification by column chromatography to yield the bicyclic ketone intermediate.

  • Step 2: Stereoselective Functionalization.

    • Reagents: Bicyclic ketone, reagents for introducing desired substituents (e.g., for fluorination, a fluorinating agent like Selectfluor).

    • Procedure: The bicyclic ketone is dissolved in an appropriate solvent and treated with the functionalizing reagent under specific conditions (e.g., controlled temperature, inert atmosphere). The reaction progress is monitored, and upon completion, the product is isolated and purified.

  • Step 3: Introduction of Amino and Carboxyl Groups.

    • Reagents: Functionalized intermediate, reagents for amino and carboxyl group installation (e.g., via a Strecker synthesis or Bucherer-Bergs reaction followed by hydrolysis).

    • Procedure: The functionalized intermediate is subjected to a sequence of reactions to introduce the amino and carboxyl functionalities at the desired positions. This often involves the formation of a hydantoin or an alpha-amino nitrile, followed by acidic or basic hydrolysis to afford the final 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivative. Purification is typically achieved by crystallization or chromatography.

2. Synthesis of trans-2-(N-Tosylamino)cyclohexanecarboxylic Acid

This protocol provides a method for the asymmetric synthesis of a key intermediate for various bioactive molecules.[2]

  • Step 1: Reduction of (S)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c][3][4]benzodiazepine-5,11(10H,11aH)dione.

    • Reagents: (S)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c][3][4]benzodiazepine-5,11(10H,11aH)dione, tert-butyl alcohol, dry tetrahydrofuran (THF), dry ammonia, potassium metal, solid ammonium chloride.

    • Procedure: The starting dione and tert-butyl alcohol in THF are cooled to -78 °C in a flask equipped with a cold-finger condenser. Dry ammonia is distilled into the mixture. Potassium metal is added in small portions, and the resulting blue solution is stirred. The reaction is quenched with solid ammonium chloride. After evaporation of ammonia, the residue is worked up by filtration and extraction with chloroform to yield the crude amine.[2]

  • Step 2: Tosylation of the Amine.

    • Reagents: Crude amine from Step 1, triethylamine, dry THF, p-toluenesulfonyl chloride.

    • Procedure: The crude amine and triethylamine are dissolved in dry THF. A solution of p-toluenesulfonyl chloride in THF is added dropwise at 0 °C. The mixture is stirred at ambient temperature for an extended period. The reaction is worked up by dilution with saturated sodium chloride solution and extraction with ethyl acetate to give the tosylated product.[2]

  • Step 3: Hydrolysis to the Carboxylic Acid.

    • Reagents: Tosylated product from Step 2, 6 M sulfuric acid.

    • Procedure: The tosylated product is heated at reflux in 6 M sulfuric acid. After cooling, the mixture is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid.[2]

Conclusion

The this compound scaffold is a proven platform for the development of potent and selective modulators of biological targets, particularly group II metabotropic glutamate receptors. The synthetic protocols and bioactivity data presented herein provide a foundation for researchers to explore the potential of this scaffold in various therapeutic areas. Further investigation into the synthesis and evaluation of ACHC derivatives as anticancer agents and enzyme inhibitors is warranted and holds promise for the discovery of novel therapeutics. The provided diagrams of key signaling pathways offer a visual guide to the mechanisms of action for these classes of compounds, aiding in rational drug design and development efforts.

References

Application Notes and Protocols for the Chiral Separation of 2-Aminocyclohexanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 2-aminocyclohexanecarboxylic acid enantiomers. The techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Diastereomeric Crystallization. These methodologies are critical for the analysis and preparation of enantiomerically pure this compound, a key building block in pharmaceuticals and other bioactive molecules.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation. For this compound, polysaccharide-based and zwitterionic ion-exchange CSPs have shown significant promise.

Chiral HPLC using Zwitterionic Ion-Exchange Chromatography

A direct enantioselective HPLC method has been successfully applied to analogs of this compound. The following protocol is based on data for (trans)-2-aminocyclohex-4-ene-1-carboxylic acid and can be adapted for this compound.[1]

Experimental Protocol:

  • Instrument: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® ZWIX(+)™ or CHIRALPAK® ZWIX(- L)™

  • Mobile Phase: A mixture of Methanol/Acetonitrile (75/25 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

Data Presentation:

Chiral Stationary PhaseRetention Factor (k'1)Separation Factor (α)Resolution (Rs)Elution Order
CHIRALPAK® ZWIX(+)™2.721.171.141R,2R < 1S,2S
CHIRALPAK® ZWIX(- L)™3.331.402.381S,2S < 1R,2R

Data is for (trans)-2-aminocyclohex-4-ene-1-carboxylic acid, a close structural analog.[1]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Racemic 2-Aminocyclohexanecarboxylic Acid dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Chiral Separation (CHIRALPAK® ZWIX) inject->separate detect UV Detection (220 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Calculate k', α, Rs chromatogram->quantify

Caption: Workflow for Chiral HPLC Separation.

Gas Chromatography (GC)

Chiral GC analysis of amino acids typically requires a two-step derivatization process to increase volatility and improve chromatographic performance. The amino group is acylated and the carboxyl group is esterified.

General Protocol for GC-MS Analysis of Derivatized this compound

This protocol is a general procedure for the chiral analysis of amino acids and can be adapted for this compound. Optimization of derivatization and chromatographic conditions is recommended.

Experimental Protocol:

  • Derivatization:

    • Esterification: To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. Cool and evaporate to dryness.

    • Acylation: To the dried residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 20 minutes. Cool before injection.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled with a mass spectrometer.

    • Chiral Stationary Phase: Chirasil-Val or a cyclodextrin-based capillary column (e.g., Astec CHIRALDEX® G-TA).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL, split mode.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.

    • MS Detection: Electron ionization (EI) mode, scanning from m/z 50 to 500.

Data Presentation:

Workflow Diagram:

GC_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis start Racemic 2-Aminocyclohexanecarboxylic Acid esterify Esterification (Methanolic HCl) start->esterify acylate Acylation (TFAA) esterify->acylate inject Inject Derivatized Sample acylate->inject separate Chiral Separation (Chirasil-Val Column) inject->separate detect MS Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Calculate Enantiomeric Excess chromatogram->quantify

Caption: Workflow for Chiral GC-MS Analysis.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that requires minimal sample volume. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins are the most commonly used chiral selectors for amino acids.

General Protocol for Chiral CE Separation

This is a general protocol that can serve as a starting point for developing a specific method for this compound enantiomers.

Experimental Protocol:

  • Instrument: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5).

  • Chiral Selector: 20 mM β-cyclodextrin (or a derivative like hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin) dissolved in the BGE.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 200 nm.

  • Sample Preparation: Dissolve the racemic sample in water or the BGE to a concentration of 0.1-1 mg/mL.

Data Presentation:

Workflow Diagram:

CE_Workflow cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Analysis prepare_bge Prepare BGE with Chiral Selector separate Electrophoretic Separation prepare_bge->separate prepare_sample Prepare Sample Solution inject Inject Sample prepare_sample->inject inject->separate detect UV Detection (200 nm) separate->detect electropherogram Obtain Electropherogram detect->electropherogram quantify Determine Migration Times and Resolution electropherogram->quantify

Caption: Workflow for Chiral Capillary Electrophoresis.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical and effective method for the resolution of enantiomers on a preparative scale. It involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different solubilities.

Protocol for Resolution of trans-2-Aminocyclohexanecarboxylic Acid

This protocol is adapted from a procedure for the resolution of a similar compound, trans-1,2-diaminocyclohexane, and can be applied to this compound.

Experimental Protocol:

  • Materials:

    • Racemic trans-2-aminocyclohexanecarboxylic acid.

    • Chiral resolving agent: L-(+)-Tartaric acid.

    • Solvents: Water, Methanol.

  • Procedure:

    • Salt Formation: In a beaker, dissolve L-(+)-tartaric acid (0.5 to 1.0 molar equivalents) in a minimal amount of hot water.

    • In a separate flask, dissolve the racemic trans-2-aminocyclohexanecarboxylic acid in hot water.

    • Slowly add the hot tartaric acid solution to the amino acid solution with stirring.

    • Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization of the less soluble diastereomeric salt.

    • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.

    • Liberation of the Enantiomer: Dissolve the collected diastereomeric salt in a minimal amount of hot water and add a stoichiometric amount of a base (e.g., NaOH) to neutralize the tartaric acid and precipitate the free enantiomerically enriched amino acid.

    • Collect the purified amino acid by filtration, wash with cold water, and dry.

    • The other enantiomer can be recovered from the mother liquor by a similar process of basification and isolation.

Data Presentation:

The success of the resolution is determined by measuring the enantiomeric excess (ee) of the isolated amino acid, typically by chiral HPLC or by measuring the optical rotation. High yields of one enantiomer with high ee are desired.

Workflow Diagram:

Crystallization_Workflow start Racemic this compound + Chiral Resolving Agent salt_formation Diastereomeric Salt Formation start->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt (Crystals) filtration->crystals mother_liquor More Soluble Diastereomeric Salt (Mother Liquor) filtration->mother_liquor liberation1 Liberation of Enantiomer 1 crystals->liberation1 liberation2 Liberation of Enantiomer 2 mother_liquor->liberation2 enantiomer1 Pure Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enriched Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for Diastereomeric Crystallization.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2-aminocyclohexanecarboxylic acid. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: The primary challenges revolve around controlling both diastereoselectivity (achieving the desired cis or trans relationship between the amino and carboxylic acid groups) and enantioselectivity (obtaining a single enantiomer). Key difficulties include:

  • Stereocontrol: The cyclohexane ring's flexibility can make it difficult to control the approach of reagents, leading to mixtures of stereoisomers.

  • Functional Group Compatibility: The presence of both an amine and a carboxylic acid requires the use of protecting groups, adding extra steps to the synthesis and potential for side reactions.[1][2]

  • Purification: Separating the desired stereoisomer from a mixture of diastereomers and enantiomers can be challenging and often requires specialized techniques like chiral chromatography or fractional crystallization.[3]

Q2: How do I choose between a cis and trans synthesis strategy?

A2: The choice between synthesizing a cis or trans isomer depends on the target molecule's requirements. Different synthetic routes are often employed for each. For instance, Diels-Alder reactions followed by reduction often lead to cis products, while methods involving reductions of pyrrolobenzodiazepine-5,11-diones can yield trans derivatives.[4][5] The intended application, such as in peptide foldamers where different isomers can induce different secondary structures, will dictate the necessary stereochemistry.[6]

Q3: What are the most common protecting groups for the amino and carboxylic acid functionalities?

A3:

  • Amino Group: The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Boc is typically stable to a wide range of conditions but is easily removed with acid. Cbz is removed by hydrogenolysis. The choice depends on the overall synthetic strategy and the stability of other functional groups in the molecule.[1][7]

  • Carboxylic Acid Group: Carboxylic acids are often protected as esters, such as methyl or ethyl esters, which can be hydrolyzed under basic or acidic conditions.

Q4: What is chiral resolution and when is it necessary?

A4: Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers.[3][8] This is often necessary when a stereoselective synthesis yields a racemic product. The most common method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.[3][8]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Incorrect cis/trans ratio)

Problem: The reaction is producing a mixture of cis and trans isomers, with a low yield of the desired diastereomer.

Potential Cause Troubleshooting Step Expected Outcome
Non-optimal reaction temperature Vary the reaction temperature. Some reactions are more selective at lower temperatures.Improved diastereomeric ratio.
Incorrect solvent Screen different solvents. The polarity of the solvent can influence the transition state of the reaction.Higher selectivity for the desired isomer.
Steric hindrance Use a bulkier protecting group on the amine or a different catalyst to influence the direction of attack.Increased formation of the desired diastereomer.
Reagent choice For reductions, the choice of reducing agent can significantly impact the stereochemical outcome. For example, alkali metal in ammonia reductions are known to favor trans products.[5]Shift in the product ratio towards the desired isomer.
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Problem: The reaction is producing a nearly racemic mixture, with a low enantiomeric excess (ee).

Potential Cause Troubleshooting Step Expected Outcome
Inactive or poisoned catalyst Ensure the catalyst is fresh and handled under appropriate inert conditions. Catalyst poisoning can occur from impurities in the starting materials or solvent.Restoration of catalytic activity and improved ee.
Sub-optimal ligand If using a chiral catalyst with a ligand, screen a library of ligands to find the best match for the substrate.Increased enantiomeric excess.
Incorrect reaction conditions Optimize temperature, pressure, and reaction time. Small changes can have a significant impact on enantioselectivity.Improved ee of the final product.
Enzymatic resolution failure If using an enzymatic method, ensure the pH, temperature, and buffer conditions are optimal for the specific enzyme.[4]Successful kinetic resolution and high ee of the desired enantiomer.
Issue 3: Difficulty with Protecting Group Removal (Deprotection)

Problem: The deprotection step is resulting in a low yield or decomposition of the product.

Potential Cause Troubleshooting Step Expected Outcome
Harsh deprotection conditions Use milder deprotection reagents or conditions. For example, for Boc deprotection, use a weaker acid or shorter reaction time.Clean removal of the protecting group without product degradation.
Side reactions Add a scavenger to the reaction mixture to trap reactive intermediates. For example, during Boc removal with TFA, triethylsilane can be added to scavenge the tert-butyl cation.Minimized side product formation and higher yield of the desired product.
Incomplete reaction Increase the reaction time or the amount of deprotection reagent. Monitor the reaction by TLC or LC-MS to ensure completion.Full conversion to the deprotected product.
Protecting group incompatibility Ensure the chosen protecting group is compatible with the overall synthetic route. An orthogonal protecting group strategy allows for the selective removal of one group without affecting others.[1]Successful and selective deprotection.

Experimental Protocols & Data

Method 1: Chemical Synthesis via Diels-Alder Reaction and Resolution for cis-2-Aminocyclohex-3-enecarboxylic Acid[4]

This method provides a scalable route to the racemic cis precursor, which is then resolved to obtain the desired enantiomer.

Experimental Workflow:

cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Chiral Resolution A 2,2-dimethoxyethanamine B N-Boc-2,2-dimethoxyethanamine A->B Boc₂O, DCM C Diels-Alder Reaction with 1,3-butadiene B->C Toluene, Maleic Anhydride D Racemic N-Boc-cis-2-amino- cyclohex-3-enecarboxylic Acid C->D E Racemic Acid F Diastereomeric Salts E->F Chiral Base G Separated Enantiomers F->G Crystallization

Caption: Workflow for the synthesis and resolution of cis-2-aminocyclohex-3-enecarboxylic acid.

Quantitative Data:

Step Reactants Product Yield (%)
Protection 2,2-dimethoxyethanamine, Boc₂ON-Boc-2,2-dimethoxyethanamineNot specified
Diels-Alder N-Boc-2,2-dimethoxyethanamine, 1,3-butadieneRacemic N-Boc-cis-2-amino-cyclohex-3-enecarboxylic AcidNot specified
Resolution Racemic Acid, Chiral BaseEnantiomerically Pure Acid>99% ee (typical for successful resolution)

Detailed Protocol:

  • Synthesis of N-Boc-2,2-dimethoxyethanamine: To a solution of 2,2-dimethoxyethanamine (1 equivalent) in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is added at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated under reduced pressure.[4]

  • Diels-Alder Reaction: The crude N-Boc-2,2-dimethoxyethanamine is dissolved in toluene, and maleic anhydride (1.1 equivalents) is added. The mixture is heated to facilitate the cycloaddition.

  • Subsequent Transformations: The resulting adduct undergoes further transformations (hydrolysis and other functional group manipulations not detailed in the source) to yield the racemic N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid.[4]

  • Chiral Resolution: The racemic acid is treated with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric salts. These salts are then separated by fractional crystallization, followed by acidification to recover the enantiomerically pure acid.

Method 2: Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives via Alkali Metal Reduction[5]

This method utilizes a highly stereoselective reduction of a chiral substrate to produce enantiomerically pure trans products.

Logical Relationship Diagram:

A Pyrrolobenzodiazepine-5,11-dione C trans-2-Aminocyclohexanecarboxylic Acid Derivative A->C Stereoselective Reduction B Alkali Metal in Liquid Ammonia

Caption: Stereoselective reduction for trans-2-aminocyclohexanecarboxylic acid derivatives.

Quantitative Data:

Substrate Product Yield (%) Enantiomeric Purity
Pyrrolobenzodiazepine-5,11-diones(1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acidNot explicitly stated for the overall process, but individual steps are high-yielding.Enantiomerically pure

Detailed Protocol:

  • Reduction: A solution of the starting pyrrolobenzodiazepine-5,11-dione in a suitable solvent is cooled to -78 °C, and dry ammonia is condensed into the flask. Small pieces of an alkali metal (e.g., potassium) are added until a persistent blue color is observed. The reaction is stirred for a set time and then quenched with a proton source like ammonium chloride.[5]

  • Workup and Derivatization: After evaporation of ammonia, the crude amine is typically protected (e.g., with a tosyl group) for easier handling and purification.[5]

  • Hydrolysis: The final step involves the hydrolysis of the amide and ester functionalities to yield the desired N-protected trans-2-aminocyclohexanecarboxylic acid.[5]

This technical support center provides a starting point for addressing challenges in the stereoselective synthesis of this compound. For more complex issues, consulting the primary literature and seeking expert advice is recommended.

References

common side reactions during peptide coupling with 2-aminocyclohexanecarboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during peptide coupling with the sterically hindered cyclic β-amino acid, 2-aminocyclohexanecarboxylic acid.

Troubleshooting Guides

This section addresses common problems encountered during the incorporation of this compound into peptide sequences, offering systematic approaches to diagnose and resolve these issues.

Issue: Low Coupling Yield or Incomplete Reaction

Question: My peptide synthesis is showing a low yield, or the monitoring test (e.g., Kaiser test) indicates an incomplete coupling reaction after incorporating this compound. What are the potential causes and how can I resolve this?

Answer:

Low coupling efficiency is the most common issue when working with sterically hindered amino acids like this compound. The bulky cyclohexyl ring can physically block the reactive centers, slowing down the amide bond formation.

Potential Causes and Solutions:

Potential Cause Recommended Solution & Rationale
Inefficient Coupling Reagent Standard carbodiimide reagents like DCC or DIC are often not potent enough for sterically demanding couplings. Solution: Switch to a more powerful in-situ activating reagent. Uronium/aminium salts (e.g., HATU, HCTU, COMU ) or phosphonium salts (e.g., PyBOP, PyAOP ) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1][2] For extremely hindered couplings, HATU is often considered a superior choice.[1]
Insufficient Reaction Time or Temperature Steric hindrance slows down the reaction kinetics. Standard coupling times may be insufficient. Solution: Increase the coupling reaction time, for instance, from 1-2 hours to overnight. Applying gentle heat can also help overcome the activation energy, but this should be done with caution to avoid potential side reactions like epimerization.
Suboptimal Reagent Concentration Low concentrations of the activated amino acid can further decrease the reaction rate. Solution: Increase the concentration of the Fmoc-2-aminocyclohexanecarboxylic acid and the coupling reagent. A higher concentration will increase the probability of successful collisions between the reactive species.
Peptide Aggregation on Resin The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the solid support, making the N-terminal amine inaccessible. Solution: 1. Change the solvent: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of DMF/DMSO to improve solvation. 2. Incorporate chaotropic salts: Add agents like LiCl to the coupling reaction to disrupt secondary structures. 3. Use structure-disrupting amino acids: If the sequence allows, incorporate pseudoproline dipeptides before the difficult coupling.
Steric Hindrance from the Growing Peptide The sequence of the peptide itself can contribute to a sterically crowded environment around the coupling site. Solution: If possible, consider altering the synthesis strategy, such as synthesizing peptide fragments and then ligating them.

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Yield Detected (e.g., Positive Kaiser Test) reagent Inefficient Coupling Reagent? start->reagent conditions Suboptimal Reaction Conditions? reagent->conditions No change_reagent Switch to a more potent reagent (HATU, HCTU, COMU) reagent->change_reagent Yes aggregation Peptide Aggregation? conditions->aggregation No optimize_conditions Increase reaction time and/or concentration. Consider gentle heating. conditions->optimize_conditions Yes double_couple Perform a Double Coupling aggregation->double_couple No change_solvent Change solvent (e.g., to NMP). Add chaotropic salts. aggregation->change_solvent Yes end Coupling Complete double_couple->end change_reagent->double_couple optimize_conditions->double_couple change_solvent->double_couple

Caption: A flowchart to troubleshoot low coupling yields.

Issue: Presence of Diastereomeric Impurities (Epimerization/Racemization)

Question: My final peptide product shows diastereomeric impurities after incorporating this compound. What causes this and how can I prevent it?

Answer:

Epimerization, the change in configuration at a stereocenter, is a significant risk when activating the carboxylic acid of any chiral amino acid, and this risk is often heightened for sterically hindered residues due to the need for more forceful reaction conditions. For this compound, this can lead to the undesired cis/trans isomerization or the formation of the D-enantiomer. Studies on the similar 2-aminocyclopentanecarboxylic acid suggest that the trans-isomer may be more prone to epimerization than the cis-isomer.

Factors Influencing Epimerization and Mitigation Strategies:

Factor Mitigation Strategy
Coupling Reagent Some coupling reagents are more prone to causing epimerization than others. Solution: 1. Use additives: For carbodiimide-mediated couplings (e.g., DIC), the addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for suppressing epimerization.[2] These additives form active esters that are less prone to epimerization. 2. Choose low-epimerization reagents: Reagents like HATU are known to be superior to HBTU and PyBOP in minimizing epimerization due to the formation of a more reactive OAt-ester, which leads to shorter reaction times.[2]
Base The type and amount of base used can significantly impact the rate of epimerization. Solution: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excess of base.
Activation Time Prolonged pre-activation of the carboxylic acid before addition to the resin can increase the risk of epimerization. Solution: Minimize the pre-activation time. Ideally, the activated amino acid should be added to the resin immediately after preparation.
Temperature Higher temperatures, while potentially improving coupling efficiency, can also accelerate epimerization. Solution: Perform the coupling at room temperature or, if epimerization is a major concern, at a lower temperature (e.g., 0°C), although this may require longer reaction times.

G

Caption: A typical workflow for a double coupling cycle in SPPS.

References

Technical Support Center: Preventing Epimerization of 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and handling of 2-aminocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the epimerization of this valuable chiral building block. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its use in synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: this compound has two stereocenters, at C1 (the carbon bearing the carboxylic acid) and C2 (the carbon bearing the amino group). Epimerization is the unwanted inversion of the stereochemistry at one of these centers, converting one diastereomer (e.g., cis) into another (e.g., trans), or vice versa. This is a critical issue as different stereoisomers can possess vastly different biological activities and pharmacological properties.

Q2: What is the primary mechanism of epimerization for this compound?

A2: The most common mechanism is base-catalyzed epimerization. The proton on the carbon atom adjacent to the carboxyl group (the α-proton at C1) is acidic. A sufficiently strong base can abstract this proton to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers. The amino group's stereocenter at C2 is generally more stable under these conditions.

Q3: Which reaction conditions are most likely to cause epimerization?

A3: The following conditions increase the risk of epimerization:

  • Strong Bases: Bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), and strong organic bases can readily deprotonate the C1 position.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for deprotonation and subsequent epimerization.

  • Certain Activating/Coupling Reagents: In derivatization reactions like amide bond formation, some coupling reagents form highly activated intermediates that are more susceptible to epimerization.

  • Prolonged Reaction Times: Extended exposure to epimerizing conditions will increase the extent of the side reaction.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Issue 1: Unexpected formation of the trans isomer when starting with the cis isomer (or vice versa) after a reaction.

Have you used a strong base in your reaction?

  • Guidance: Strong inorganic bases like KOH are particularly effective at inducing epimerization in substituted cyclohexanecarboxylic acids, often driving the mixture towards the thermodynamically more stable trans isomer.

  • Recommended Action:

    • If a base is necessary, consider using a weaker organic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, especially for amide coupling reactions.

    • If a strong base is unavoidable, perform the reaction at the lowest possible temperature to minimize the rate of epimerization.

What was the reaction temperature?

  • Guidance: High temperatures significantly accelerate epimerization. For base-catalyzed isomerization of related 2-substituted cyclohexanecarboxylic acids, temperatures in the range of 130°C to 220°C can lead to almost complete conversion to the trans isomer.

  • Recommended Action:

    • Maintain low reaction temperatures, ideally 0°C or below, for all steps involving the activation of the carboxylic acid or the use of bases.

    • If elevated temperatures are required for a specific transformation, carefully monitor the diastereomeric ratio over time to determine an optimal reaction time that balances product formation with minimal epimerization.

Issue 2: Loss of stereochemical purity during amide bond formation or esterification.

Which coupling reagent and additives did you use for amide bond formation?

  • Guidance: The choice of coupling reagent is critical. Uronium/aminium-based reagents like HATU are generally superior to HBTU in suppressing epimerization because they form a more reactive OAt-ester, leading to faster coupling and less time for the activated intermediate to epimerize.[1] The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or 1-hydroxybenzotriazole (HOBt) is crucial for minimizing epimerization with most coupling reagents.

  • Recommended Action:

    • Use HATU in combination with HOAt or DIPEA for challenging couplings.

    • If using a carbodiimide like DCC or EDC, always include an additive such as HOBt or HOAt.

    • Minimize the pre-activation time of the carboxylic acid with the coupling reagent before adding the amine component.

What were the conditions for your esterification reaction?

  • Guidance: Standard esterification methods using strong acids (like H₂SO₄) and heat can potentially lead to epimerization, although this is generally less of a concern than with strong bases. Base-catalyzed esterification (e.g., using an alkoxide) should be avoided.

  • Recommended Action:

    • For acid-catalyzed esterification, use the mildest possible conditions (e.g., lower temperature for a longer time).

    • Consider using milder esterification methods, such as those employing DCC and a catalytic amount of DMAP at low temperatures.

Data Presentation

Table 1: Influence of Reaction Conditions on the Epimerization of Related Cyclohexanecarboxylic Acids

The following data is derived from studies on closely related 2- and 4-substituted cyclohexanecarboxylic acids and provides a strong indication of the conditions that promote epimerization.

CompoundStarting Isomer Ratio (trans:cis)BaseTemperature (°C)Time (h)Final Isomer Ratio (trans:cis)Reference
2-Methyl-cyclohexanecarboxylic acid7.6 : 92.4KOH180 - 1902493 : 7EP0814073B1
4-Isopropyl-cyclohexanecarboxylic acid23 : 77KOH130 - 220Not specified98.4 : 1.6EP0814073B1
Diethyl 1,2-cyclohexane dicarboxylate47 : 53KOH140 - 1501293.5 : 6.5EP0814073B1
Table 2: Qualitative Comparison of Coupling Reagents for Amide Bond Formation with Respect to Epimerization Risk
Coupling ReagentAdditiveRelative Epimerization RiskKey Considerations
HATU HOAt / DIPEALowHighly efficient and fast, making it ideal for minimizing epimerization.[1]
HBTU HOBt / DIPEAModerateGenerally less effective at suppressing epimerization than HATU.[1]
DCC / EDC HOBt / HOAtModerate to HighAdditive is essential to suppress epimerization.
PyBOP HOBt / DIPEALow to ModerateA good alternative to uronium/aminium salts.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Epimerization using HATU

This protocol is a general guideline for the coupling of N-protected this compound with an amine.

  • Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the N-protected this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Addition of Reagents: Add the amine component (1.1 eq.) and a suitable non-nucleophilic base such as DIPEA (2.0 eq.).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Reagent Addition: Add a solution of HATU (1.1 eq.) in the same anhydrous solvent dropwise to the cooled mixture.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Analyze the diastereomeric purity of the product using chiral HPLC or by NMR spectroscopy.

Protocol 2: Epimerization of cis-2-Substituted Cyclohexanecarboxylic Acid to the trans-Isomer

This protocol, adapted from a patent for a related compound, demonstrates conditions that intentionally cause epimerization to obtain the thermodynamically favored trans isomer.

  • Reaction Setup: To a mixture of cis-2-methyl-cyclohexanecarboxylic acid (1.0 eq.), add an appropriate solvent (e.g., Shellsol 71), water, methanol, and potassium hydroxide (2.0 eq.).

  • Heating: Heat the resulting mixture to 180-190°C for 24 hours, distilling off the water formed during the reaction.

  • Work-up and Analysis: After cooling, the reaction mixture is worked up to isolate the 2-methyl-cyclohexanecarboxylic acid. The in-situ purity of the trans form can be determined by HPLC or GLC analysis.

Visualizations

Epimerization_Mechanism cluster_0 Base-Catalyzed Epimerization cluster_1 Conditions Promoting Epimerization start cis/trans-2-Aminocyclohexanecarboxylic Acid Derivative enolate Planar Enolate Intermediate start->enolate + Base (e.g., KOH) - H⁺ end Mixture of cis and trans Diastereomers enolate->end + H⁺ condition1 Strong Base condition2 High Temperature condition3 Prolonged Reaction Time

Caption: Mechanism of base-catalyzed epimerization.

Troubleshooting_Workflow start Epimerization Observed? reaction_type What type of reaction? start->reaction_type Yes no_issue No Epimerization Detected start->no_issue No base_check Strong base used? reaction_type->base_check Base-mediated temp_check High temperature used? reaction_type->temp_check Thermally-induced coupling_check Amide Coupling? reaction_type->coupling_check Derivatization base_check->temp_check No solution_base Use weaker base (DIPEA) Lower temperature base_check->solution_base Yes solution_temp Lower reaction temperature (e.g., 0°C) temp_check->solution_temp Yes solution_coupling Use HATU/HOAt Minimize pre-activation time Lower temperature coupling_check->solution_coupling Yes

Caption: Troubleshooting workflow for epimerization.

References

Technical Support Center: Incorporating 2-Aminocyclohexanecarboxylic Acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the incorporation of 2-aminocyclohexanecarboxylic acid (ACHC) and its derivatives in Solid-Phase Peptide Synthesis (SPPS). Due to the sterically hindered and non-natural structure of this cyclic amino acid, researchers may encounter issues with solubility and coupling efficiency. This guide offers practical solutions and detailed protocols to help overcome these challenges.

Troubleshooting Guide: Addressing Common Issues

Incorporating this compound into a peptide sequence can present several challenges. The following table summarizes common problems, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility of Fmoc-ACHC-OH The bulky, cyclic nature of ACHC combined with the hydrophobic Fmoc-group can lead to poor solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF).1. Use Solvent Mixtures: Enhance solubility by adding a small percentage of a more potent solubilizing agent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) to your DMF.[1] 2. Gentle Warming: Carefully warm the solvent to aid dissolution, but avoid excessive heat which could degrade the Fmoc-amino acid. 3. Sonication: Use an ultrasonic bath to help break up aggregates and improve solubility.
Incomplete or Slow Coupling Steric hindrance from the cyclohexane ring can make the amino group less accessible for acylation, leading to slow or incomplete reactions.1. Extended Coupling Times: Double the standard coupling time to allow for the slower reaction kinetics. 2. Double Coupling: Perform the coupling step twice to ensure maximum incorporation of the amino acid. 3. Use High-Activity Coupling Reagents: Employ more reactive coupling reagents such as HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered amino acids.[2][3]
Peptide Aggregation On-Resin The presence of the cyclic amino acid can disrupt the normal solvation of the growing peptide chain, leading to intermolecular hydrogen bonding and aggregation.1. Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.4 M LiCl in DMF, before the coupling step to disrupt secondary structures.[1][4] 2. "Magic Mixture" Solvent: For particularly difficult sequences, consider using a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylene carbonate.[1][4] 3. Incorporate Pseudoproline Dipeptides: If the sequence allows, the use of pseudoproline dipeptides can help to disrupt aggregation.
Low Purity of Final Peptide A combination of the above issues can lead to deletion sequences and other impurities in the final product.1. Optimize Deprotection: Ensure complete removal of the Fmoc group before coupling by extending the piperidine treatment time or using a stronger base cocktail if necessary. 2. Capping: After the coupling of Fmoc-ACHC-OH, cap any unreacted free amines with acetic anhydride to prevent the formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve Fmoc-2-aminocyclohexanecarboxylic acid?

A1: While N,N-Dimethylformamide (DMF) is a standard solvent in SPPS, its effectiveness can be limited for bulky amino acids like Fmoc-ACHC-OH.[5] N-Methyl-2-pyrrolidone (NMP) generally offers superior solvating properties and is a good first alternative.[1][6] For particularly challenging cases, a mixture of DMF with a small amount of Dimethyl Sulfoxide (DMSO) can significantly improve solubility.[1]

Q2: Which coupling reagent is most effective for incorporating this compound?

A2: For sterically hindered amino acids, high-activity uronium or phosphonium-based coupling reagents are recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective choice due to its rapid activation and ability to overcome steric hindrance with minimal racemization.[2][3] PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent option.

Q3: How can I monitor the coupling efficiency of this compound?

A3: A qualitative ninhydrin (Kaiser) test is a common method to check for the presence of free primary amines on the resin after the coupling step. A negative result (beads remain colorless or yellowish) indicates a complete reaction, while a positive result (blue/purple beads) signifies incomplete coupling, in which case a second coupling is recommended.

Q4: Can microwave-assisted SPPS improve the incorporation of this compound?

A4: Yes, microwave irradiation can be a valuable tool for difficult couplings. The application of microwave energy can accelerate reaction rates and enhance coupling efficiency for sterically hindered amino acids.[7] It is advisable to carefully optimize the temperature and irradiation time to avoid potential side reactions.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-2-aminocyclohexanecarboxylic acid

This protocol outlines a standard method for the manual coupling of Fmoc-ACHC-OH.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times), followed by DMF (3 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-2-aminocyclohexanecarboxylic acid (3 equivalents relative to resin loading) in DMF. If solubility is an issue, add NMP or DMSO dropwise until a clear solution is obtained.

    • Add the coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., N,N-Diisopropylethylamine - DIPEA, 6 equivalents) to the amino acid solution.

    • Allow the activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Monitoring: Perform a Kaiser test to check for completion of the coupling. If the test is positive, repeat steps 4-6 (double coupling).

  • Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:1:89 v/v/v) for 30 minutes.

Protocol 2: Troubleshooting Incomplete Coupling

This protocol is for situations where the standard protocol results in incomplete coupling.

  • Follow steps 1-3 from Protocol 1.

  • Chaotropic Salt Wash (Optional): Wash the resin with 0.4 M LiCl in DMF for 10 minutes, followed by washing with DMF (3 times).

  • Amino Acid Activation:

    • Prepare the activated Fmoc-ACHC-OH solution as described in Protocol 1, step 4.

  • First Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (3 times).

  • Second Coupling (Recoupling):

    • Prepare a fresh solution of activated Fmoc-ACHC-OH as in step 3.

    • Add this solution to the resin and agitate for another 2 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Monitoring: Perform a Kaiser test. If it is still positive, consider capping the unreacted amines.

Visualizing Workflows

Troubleshooting Workflow for Poor Solubility

start Fmoc-ACHC-OH does not dissolve in DMF solvent_mix Try solvent mixture (DMF/NMP or DMF/DMSO) start->solvent_mix warming Gentle warming (e.g., 37°C) solvent_mix->warming Partial Success dissolved Dissolved solvent_mix->dissolved Success sonication Sonication warming->sonication Still issues warming->dissolved Success sonication->dissolved Success not_dissolved Still not dissolved sonication->not_dissolved Failure increase_solvent Increase solvent volume or try alternative solvent not_dissolved->increase_solvent

Caption: Troubleshooting workflow for Fmoc-ACHC-OH solubility issues.

Experimental Workflow for Coupling

start Start Coupling Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash Resin (DMF, DCM) deprotection->washing1 activation Activate Fmoc-ACHC-OH (e.g., HATU/DIPEA in DMF/NMP) washing1->activation coupling Couple to Resin (2-4 hours) activation->coupling washing2 Wash Resin (DMF) coupling->washing2 kaiser_test Kaiser Test washing2->kaiser_test recouple Recouple (Repeat Activation & Coupling) kaiser_test->recouple Positive capping Capping (Acetic Anhydride/DIPEA) kaiser_test->capping Positive after recoupling next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative recouple->washing2 capping->next_cycle

Caption: Experimental workflow for a single coupling cycle of Fmoc-ACHC-OH.

References

Technical Support Center: Optimizing Enantiomeric Resolution of 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enantiomeric resolution of 2-aminocyclohexanecarboxylic acid via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the enantiomeric resolution of this compound by diastereomeric salt crystallization?

Enantiomeric resolution by diastereomeric salt crystallization is a classical and industrially scalable method for separating enantiomers.[1] The process relies on the reaction of a racemic mixture of this compound with a chiral resolving agent to form a pair of diastereomeric salts.[1] Unlike enantiomers, which have identical physicochemical properties, diastereomers possess different properties, such as solubility.[1] This difference in solubility allows for their separation by fractional crystallization.[1] The separated diastereomers can then be converted back to the individual enantiomers in their pure forms.

Q2: How do I select an appropriate chiral resolving agent?

Since this compound is an amino acid, it is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. Therefore, you can choose either a chiral acid to react with the amino group or a chiral base to react with the carboxylic acid group.

  • Chiral Acids: Commonly used chiral acids for resolving racemic bases include (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.

  • Chiral Bases: For resolving racemic acids, chiral bases like brucine, strychnine, quinine, and synthetic amines such as (R)- or (S)-1-phenylethylamine are frequently used.[2]

The choice of the resolving agent is often empirical and may require screening several candidates to find one that forms diastereomeric salts with a significant difference in solubility.[2]

Q3: What is the importance of the solvent system in this resolution?

The success of diastereomeric salt crystallization is highly dependent on the selection of an appropriate solvent system. The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility, maximizing the yield and purity of the less soluble salt.[1] A systematic screening of solvents and solvent mixtures is crucial for developing an efficient resolution process.[1] Solvents with varying polarities and hydrogen-bonding capabilities should be tested.

Q4: How does temperature affect the crystallization process?

Temperature plays a critical role in controlling the crystallization process. Typically, the diastereomeric salt is formed in a hot solvent, and the solution is then cooled slowly to induce crystallization of the less soluble diastereomer. The cooling rate can affect the size and purity of the crystals. In some cases, further cooling in an ice bath can maximize the yield. The optimal temperature profile will depend on the specific diastereomeric salts and solvent system used.

Q5: How can I determine the enantiomeric excess (ee) of my resolved this compound?

Several analytical techniques can be used to determine the enantiomeric excess of the resolved product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. The sample may need to be derivatized before analysis. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of amino acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral column: This technique requires derivatization to make the amino acid volatile. It offers high sensitivity for determining enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can allow for the differentiation of enantiomers by NMR.

Troubleshooting Guide

Problem 1: Low yield of the desired diastereomeric salt.

Potential Cause Recommended Solution(s) Key Considerations & Data
High solubility of the desired diastereomeric salt in the chosen solvent. Screen a wider range of solvents or solvent mixtures to find a system where the desired salt has lower solubility. Consider using anti-solvents to induce precipitation.The solubility of diastereomeric salts can vary significantly between solvents. A systematic screening is essential.
Insufficient cooling or too rapid cooling. Allow the solution to cool slowly to room temperature, followed by further cooling at a lower temperature (e.g., 4 °C or in an ice bath) for an extended period to maximize crystal formation.Slow cooling promotes the formation of larger, purer crystals.
Incorrect stoichiometry of the resolving agent. The optimal molar ratio of the resolving agent to the racemic amino acid can vary. It is common to use 0.5 equivalents of the resolving agent to selectively precipitate the salt of one enantiomer.[2] Experiment with ratios from 0.5 to 1.0 equivalents.For trans-1,2-cyclohexanedicarboxylic acid, the molar ratio of (S)-phenylethylamine was found to be crucial, with a ratio of less than 3:1 yielding a product with 97% ee.[3]
Formation of a solid solution. In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired one, forming a solid solution. This may require multiple recrystallizations to improve purity, which can impact the overall yield.

Problem 2: Low enantiomeric excess (ee) of the resolved amino acid.

Potential Cause Recommended Solution(s) Key Considerations & Data
Insufficient difference in solubility between the two diastereomeric salts. Further solvent screening is necessary to find a system that maximizes the solubility difference.The choice of solvent can sometimes even reverse which diastereomer is less soluble.
Co-precipitation of the more soluble diastereomer. Recrystallize the isolated diastereomeric salt from a suitable solvent. This is a highly recommended step to improve diastereomeric purity.Multiple recrystallizations may be necessary to achieve high enantiomeric purity.
Incomplete reaction or side reactions. Ensure the salt formation reaction goes to completion. Monitor the reaction using an appropriate analytical technique like TLC or HPLC.
Racemization during the process. Although less common for this type of molecule under standard resolution conditions, ensure that the pH and temperature conditions during the liberation of the free amino acid are not harsh enough to cause racemization.

Problem 3: An oil or gum precipitates instead of crystals.

Potential Cause Recommended Solution(s) Key Considerations & Data
The diastereomeric salt has a low melting point or is not crystalline in the chosen solvent. Try different solvents or solvent mixtures. Sometimes, adding a small amount of a co-solvent can induce crystallization.
The solution is supersaturated. Try scratching the inside of the flask with a glass rod at the air-liquid interface to provide a surface for nucleation. Seeding the solution with a small crystal of the desired diastereomeric salt (if available) can also initiate crystallization.
Presence of impurities. Ensure that the starting racemic this compound is of high purity. Impurities can inhibit crystallization.

Quantitative Data from Resolution of Analogous Compounds

Table 1: Resolution of trans-1,2-Diaminocyclohexane with Tartaric Acid

Resolving AgentSolventProductYield (%)Enantiomeric Excess (%)Reference
L-(+)-Tartaric AcidWater/Methanol(R,R)-1,2-diammoniumcyclohexane mono-(+)-tartarate90>99[4][5]
D-(-)-Tartaric AcidWater/Methanol(S,S)-1,2-diammoniumcyclohexane mono-(-)-tartarate90Not specified[4]

Table 2: Resolution of trans-1,2-Cyclohexanedicarboxylic Acid with (S)-Phenylethylamine

Resolving AgentMolar Ratio (Resolving Agent:Acid)ProductEnantiomeric Excess (%)Reference
(S)-Phenylethylamine< 3:1trans-(1S,2S)-cyclohexanedicarboxylic acid97[3]
(S)-Phenylethylamine> 3:1Racemic trans-1,2-cyclohexanedicarboxylic acid0[3]

Experimental Protocols

The following is a generalized protocol for the enantiomeric resolution of this compound by diastereomeric salt crystallization. The optimal conditions, including the choice of resolving agent, solvent, and temperature, must be determined empirically.

1. Salt Formation and Crystallization

  • Dissolve the Racemic Amino Acid: In a flask, dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or water) with gentle heating.

  • Prepare the Resolving Agent Solution: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same hot solvent.

  • Mix the Solutions: Add the hot resolving agent solution to the amino acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For maximum yield, the flask can be placed in a refrigerator or an ice bath for several hours or overnight.

  • Isolate the Crystals: Collect the precipitated crystals by vacuum filtration.

  • Wash the Crystals: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.

  • Dry the Crystals: Dry the crystals under vacuum.

2. Recrystallization (Optional but Recommended)

  • Dissolve the Crystals: Dissolve the isolated diastereomeric salt in a minimum amount of a suitable hot solvent.

  • Recrystallize: Allow the solution to cool slowly to induce recrystallization.

  • Isolate and Dry: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

3. Liberation of the Enantiomerically Enriched Amino Acid

  • Dissolve the Diastereomeric Salt: Suspend the purified diastereomeric salt in water.

  • Adjust the pH:

    • If a chiral acid was used as the resolving agent, add a base (e.g., dilute NaOH or NH4OH) until the solution is basic to liberate the free amino acid.

    • If a chiral base was used as the resolving agent, add an acid (e.g., dilute HCl) until the solution is acidic to protonate the resolving agent and liberate the free amino acid.

  • Isolate the Amino Acid: The enantiomerically enriched this compound may precipitate from the solution upon pH adjustment and can be collected by filtration. Alternatively, it can be isolated by extraction with a suitable organic solvent if it is not water-soluble at its isoelectric point. The aqueous layer will contain the salt of the resolving agent.

  • Purify and Dry: Wash the isolated amino acid with water and dry it under vacuum.

4. Analysis

  • Determine Yield: Calculate the yield of the resolved enantiomer.

  • Determine Enantiomeric Excess: Analyze the enantiomeric purity of the product using an appropriate method such as chiral HPLC or GC-MS.

Visualizations

experimental_workflow racemic_mixture Racemic this compound salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation solvent Hot Solvent (e.g., Methanol) solvent->salt_formation crystallization Slow Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filtration->mother_liquor Liquid liberation Liberation of Amino Acid (pH Adjustment) less_soluble_salt->liberation pure_enantiomer Enantiomerically Enriched This compound liberation->pure_enantiomer

Caption: General workflow for enantiomeric resolution via diastereomeric salt crystallization.

troubleshooting_low_yield start Low Yield of Diastereomeric Salt check_solubility Is the salt highly soluble? start->check_solubility change_solvent Screen different solvents or add an anti-solvent. check_solubility->change_solvent Yes check_cooling Was cooling too rapid? check_solubility->check_cooling No end Improved Yield change_solvent->end slow_cooling Cool slowly and for a longer duration at low temp. check_cooling->slow_cooling Yes check_stoichiometry Is stoichiometry optimal? check_cooling->check_stoichiometry No slow_cooling->end optimize_ratio Vary the molar ratio of the resolving agent (0.5-1.0 eq). check_stoichiometry->optimize_ratio No check_stoichiometry->end Yes optimize_ratio->end

Caption: Troubleshooting logic for low yield of diastereomeric salt.

References

Technical Support Center: Enhancing the Stability of Foldamers Containing 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with foldamers containing 2-aminocyclohexanecarboxylic acid (ACHC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and stability analysis of these promising molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of ACHC-containing foldamers?

A1: The stability of foldamers incorporating this compound is primarily influenced by several key factors:

  • Conformational Rigidity: The inherent cyclic nature of ACHC residues pre-organizes the peptide backbone, which can enhance the stability of specific secondary structures like helices.

  • Hydrogen Bonding: Intramolecular hydrogen bonds are crucial for stabilizing defined secondary structures. The specific folding pattern, such as a 14-helix, is stabilized by a network of these bonds.

  • Solvent Polarity: The stability of the folded conformation can be highly dependent on the solvent. Polar, protic solvents can compete for hydrogen bonds, potentially destabilizing the folded structure.

  • pH: Changes in pH can alter the charge states of terminal groups and any ionizable side chains, which can in turn affect electrostatic interactions and overall conformational stability.

  • Proteolytic Resistance: The inclusion of unnatural β-amino acids like ACHC generally confers significant resistance to degradation by proteases.

Q2: Which stereoisomer of ACHC (cis or trans) imparts greater stability to a foldamer?

A2: Both cis- and trans-ACHC can be used to create stable foldamers, but they tend to favor different types of secondary structures. trans-ACHC is well-known for promoting the formation of highly stable 14-helical structures.[1][2] The rigid chair conformation of the cyclohexane ring in the trans isomer directs the peptide backbone into a specific helical arrangement. The conformational preferences of cis-ACHC are also well-defined and can be utilized in foldamer design, though they may favor different folding patterns.[3] The choice between cis and trans isomers will depend on the desired final conformation of the foldamer.

Q3: How can I improve the proteolytic stability of my ACHC-containing foldamer?

A3: Foldamers composed entirely of β-amino acids, such as ACHC, are generally highly resistant to degradation by common proteases.[4][5] This intrinsic stability is a key advantage of this class of molecules. However, if your design includes α-amino acid residues, these linkages will be susceptible to cleavage. To enhance overall stability:

  • Maximize β-amino acid content: The higher the proportion of ACHC and other β-amino acids, the greater the resistance to proteolysis.

  • Incorporate other unnatural amino acids: Including other non-natural amino acids can further hinder protease recognition and cleavage.

  • Cyclization: Macrocyclization of the peptide backbone can significantly increase stability by reducing the number of termini susceptible to exopeptidases and by conformationally constraining the molecule.

Troubleshooting Guides

Solid-Phase Peptide Synthesis (SPPS) of ACHC-Containing Foldamers

Problem: Low coupling efficiency during SPPS, especially with multiple consecutive ACHC residues.

  • Possible Cause 1: Steric Hindrance. The bulky cyclohexyl group of ACHC can sterically hinder the approach of the activated amino acid to the growing peptide chain on the solid support.

  • Troubleshooting Steps:

    • Extended Coupling Times: Increase the reaction time for the coupling step to allow for complete acylation. Reactions can be run for several hours or even overnight.[6]

    • Double Coupling: Perform the coupling reaction twice with a fresh portion of activated amino acid before proceeding to the next deprotection step.[7]

    • Higher Reagent Equivalents: Increase the equivalents of the amino acid and coupling reagents (e.g., from 3-4 equivalents to 5 or more).[6]

    • Choice of Coupling Reagents: Use highly efficient coupling reagents such as HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered amino acids.

    • Microwave-Assisted Synthesis: If available, a microwave peptide synthesizer can significantly enhance coupling efficiency by providing controlled heating.[6]

  • Possible Cause 2: Aggregation of the growing peptide chain. Peptides with a high content of hydrophobic residues like ACHC can aggregate on the solid support, leading to incomplete reactions.

  • Troubleshooting Steps:

    • Solvent Choice: Use solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).

    • Chaotropic Salts: The addition of small amounts of chaotropic salts like LiCl to the coupling and deprotection solutions can help to disrupt secondary structures and improve solvation.

    • Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt aggregation by introducing a "kink" in the backbone.

Problem: Formation of deletion sequences (missing ACHC residues) in the final product.

  • Possible Cause: Incomplete deprotection of the Fmoc group from the bulky ACHC residue or inefficient coupling.

  • Troubleshooting Steps:

    • Monitor Deprotection: After the Fmoc deprotection step, perform a qualitative test (e.g., Kaiser test) to ensure the complete removal of the Fmoc group and the presence of a free primary amine.[8]

    • Extended Deprotection: Increase the deprotection time or perform the deprotection step twice.

    • Stronger Deprotection Reagent: For particularly difficult sequences, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution to enhance deprotection efficiency.

Purification and Handling of ACHC-Containing Foldamers

Problem: Poor solubility of the cleaved foldamer in standard HPLC solvents.

  • Possible Cause: The high hydrophobicity of the ACHC residues can lead to poor solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Solvent Modification: Increase the proportion of organic solvent (e.g., acetonitrile or methanol) in the initial purification buffers.

    • Use of Additives: Add a small amount of trifluoroacetic acid (TFA) or formic acid to the solvent system to improve solubility by protonating the peptide.

    • Alternative Solvents: For extremely hydrophobic foldamers, consider using alternative solvents like trifluoroethanol (TFE) in small percentages to aid in solubilization, but be aware that this can affect HPLC column performance.[9]

Problem: Aggregation of the purified foldamer in solution.

  • Possible Cause: Self-assembly of the foldamer into higher-order structures due to hydrophobic interactions between the cyclohexyl rings.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility and aggregation state in a variety of solvents and buffer systems. Dichloromethane, chloroform, and methanol are often good starting points for characterization.

    • Concentration Dependence: Aggregation is often concentration-dependent. Work with more dilute solutions if possible.

    • Temperature: In some cases, gentle heating may help to disaggregate the sample, but this should be done with caution to avoid denaturation.

Quantitative Stability Data

The following table summarizes representative quantitative data on the stability of foldamers. Note that direct comparisons can be challenging due to variations in experimental conditions and foldamer sequences across different studies.

Foldamer TypeStability MetricValueExperimental ConditionsReference
β-hairpin peptideGlobal Free Energy of Unfolding (ΔGG)-0.4 to -1.0 kcal/mol298 K, aqueous buffer[10]
Native UbiquitinMelting Temperature (Tm)71 ± 2 °CpH 3, aqueous solution[11]
α/β-peptide vs. α-peptideProteolytic Resistance~100-fold more resistantIn vitro proteolytic assay[12]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Circular Dichroism (CD) Spectroscopy

This protocol outlines the determination of the melting temperature (Tm) of an ACHC-containing foldamer.

1. Sample Preparation:

  • Dissolve the purified foldamer in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Ensure the buffer components have low absorbance in the far-UV region.
  • Determine the precise concentration of the foldamer solution using a reliable method (e.g., UV absorbance at a specific wavelength if a chromophore is present, or quantitative amino acid analysis).
  • The final concentration for CD analysis should typically be in the range of 25-100 µM.

2. CD Spectrometer Setup:

  • Turn on the CD spectrometer and the nitrogen purge gas. Allow the instrument to warm up and stabilize for at least 30 minutes.
  • Set the temperature control unit to the starting temperature of the experiment (e.g., 20 °C).

3. Data Acquisition:

  • Transfer the foldamer solution to a quartz cuvette with a suitable path length (e.g., 1 mm).
  • Place the cuvette in the sample holder of the CD spectrometer.
  • Record a baseline spectrum with the buffer alone.
  • Record the CD spectrum of the foldamer sample at the starting temperature, typically from 260 nm to 190 nm.
  • Set up a thermal denaturation experiment. Monitor the CD signal at a wavelength where the largest change is observed upon unfolding (e.g., 222 nm for helical structures).
  • Increase the temperature at a controlled rate (e.g., 1 °C/minute) from the starting temperature to a final temperature where the foldamer is expected to be fully unfolded (e.g., 90 °C).
  • Record the CD signal at regular temperature intervals.

4. Data Analysis:

  • Plot the CD signal (e.g., mean residue ellipticity) as a function of temperature.
  • The resulting curve will typically be sigmoidal. The midpoint of the transition, where 50% of the foldamer is unfolded, is the melting temperature (Tm).[13]
  • The data can be fit to a two-state unfolding model to determine the Tm more accurately.

Protocol 2: In Vitro Proteolytic Degradation Assay

This protocol provides a general method to assess the stability of an ACHC-containing foldamer in the presence of a protease.

1. Reagents and Materials:

  • Purified foldamer stock solution of known concentration.
  • Protease of interest (e.g., trypsin, chymotrypsin, proteinase K) stock solution.
  • Reaction buffer (e.g., PBS or Tris buffer, pH optimized for the specific protease).
  • Quenching solution (e.g., 10% TFA).
  • HPLC system for analysis.

2. Assay Procedure:

  • Prepare a reaction mixture containing the foldamer at a final concentration of, for example, 0.1-1 mg/mL in the reaction buffer.
  • Pre-incubate the reaction mixture at 37 °C for 5 minutes.
  • Initiate the reaction by adding the protease to a final concentration that is appropriate for the substrate (e.g., a 1:100 to 1:1000 enzyme-to-substrate ratio by weight).
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to the quenching solution. This will inactivate the protease.
  • Store the quenched samples at -20 °C until analysis.

3. HPLC Analysis:

  • Analyze the samples by reverse-phase HPLC.
  • Monitor the disappearance of the peak corresponding to the intact foldamer over time.
  • Integrate the peak area of the intact foldamer at each time point.

4. Data Analysis:

  • Plot the percentage of the remaining intact foldamer as a function of time.
  • From this plot, the half-life (t1/2) of the foldamer under these conditions can be determined.

Visualizations

experimental_workflow cluster_synthesis Foldamer Synthesis & Purification cluster_stability Stability Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Characterization) Purification->Characterization CD Circular Dichroism (Thermal Denaturation) Characterization->CD Purified Foldamer Proteolysis Proteolytic Degradation Assay Characterization->Proteolysis Purified Foldamer NMR 2D NMR Spectroscopy (Structural Analysis) Characterization->NMR Purified Foldamer Tm Tm CD->Tm Tm Determination HalfLife HalfLife Proteolysis->HalfLife Half-life (t1/2) Determination Structure Structure NMR->Structure 3D Structure Elucidation

Caption: Experimental workflow for synthesis and stability analysis of ACHC foldamers.

troubleshooting_spps cluster_solutions1 Solutions for Steric Hindrance cluster_solutions2 Solutions for Aggregation Problem Low Coupling Efficiency in SPPS Cause1 Steric Hindrance (Bulky ACHC) Problem->Cause1 Cause2 Peptide Aggregation Problem->Cause2 Sol1a Extend Coupling Time Cause1->Sol1a Sol1b Double Couple Cause1->Sol1b Sol1c Increase Reagent Equivalents Cause1->Sol1c Sol1d Use High-Efficiency Coupling Reagents Cause1->Sol1d Sol1e Microwave Assistance Cause1->Sol1e Sol2a Use NMP Solvent Cause2->Sol2a Sol2b Add Chaotropic Salts (LiCl) Cause2->Sol2b Sol2c Incorporate Pseudoproline Dipeptides Cause2->Sol2c

Caption: Troubleshooting logic for low coupling efficiency in SPPS of ACHC foldamers.

References

Technical Support Center: Protecting Group Strategies for 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the selection and implementation of optimal protecting group strategies for 2-aminocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use protecting groups for this compound?

A1: this compound is a bifunctional molecule containing both a nucleophilic amino group (-NH₂) and a carboxylic acid (-COOH) group. To achieve selective reactions at one site without interference from the other, temporary masking or "protection" of one or both functional groups is essential. This prevents unwanted side reactions, such as self-polymerization, and allows for controlled, stepwise chemical synthesis.[1][2]

Q2: What is an "orthogonal" protecting group strategy and why is it important?

A2: An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under distinct chemical conditions without affecting the others.[1][3] For this compound, this means you can selectively deprotect the amine while the carboxylic acid remains protected, or vice versa. This level of control is critical for complex, multi-step syntheses, such as peptide synthesis or the creation of complex molecular scaffolds.[4][5]

Q3: What are the primary factors to consider when choosing a protecting group strategy?

A3: The ideal strategy depends on the overall synthetic route. Key considerations include:

  • Stability: The protecting groups must be stable to the reaction conditions planned for subsequent steps.

  • Cleavage Conditions: The conditions required to remove the protecting groups must not damage the target molecule.

  • Orthogonality: The ability to selectively remove one group in the presence of others is often crucial.[1][4]

  • Yields: Both the protection and deprotection steps should proceed in high yields to maximize the overall efficiency of the synthesis.[2]

Decision Workflow for Protecting Group Selection

The following diagram illustrates a logical workflow for selecting an appropriate orthogonal protection strategy based on the planned downstream reaction conditions.

G cluster_downstream Downstream Synthesis Conditions cluster_strategy Recommended Orthogonal Strategy start Start: Need to protect This compound condition_base Are subsequent steps base-sensitive? start->condition_base condition_acid Are subsequent steps acid-sensitive? condition_h2 Are subsequent steps sensitive to hydrogenolysis? condition_acid->condition_h2 No strategy_Boc Strategy 2: Boc/Bn (Acid-labile / H₂-labile) condition_acid->strategy_Boc Yes condition_base->condition_acid No strategy_Fmoc Strategy 1: Fmoc/tBu (Base-labile / Acid-labile) condition_base->strategy_Fmoc Yes condition_h2->strategy_Boc No strategy_Cbz Strategy 3: Cbz/Me or Et (H₂-labile / Base-labile) condition_h2->strategy_Cbz Yes

Caption: Decision tree for selecting an orthogonal protection strategy.

Strategy 1: Fmoc-Amine / Ester-Carboxylic Acid Protection

This popular strategy is based on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the amine and an acid-labile (e.g., tert-butyl) or hydrogenolysis-labile (e.g., benzyl) ester for the carboxylic acid. It is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][6]

Troubleshooting Guide (Fmoc/Ester Strategy)
Question/IssuePossible Cause(s)Suggested Solution(s)
Why is my Fmoc deprotection incomplete? Insufficient reaction time or reagent concentration.The half-life of Fmoc in 20% piperidine/DMF is extremely short (~6 seconds).[7] Ensure a sufficient excess of the piperidine solution is used and allow for adequate mixing (e.g., 2 x 10-minute treatments).[6]
I see an unexpected adduct in my mass spec after Fmoc deprotection. The dibenzofulvene byproduct of deprotection can react with the newly liberated amine.Using piperidine as the base is standard because it efficiently traps the dibenzofulvene byproduct, preventing this side reaction.[7] Ensure thorough washing after deprotection to remove the adduct.[6]
My ester protecting group is being cleaved during Fmoc protection. The basic conditions used for Fmoc protection (e.g., NaHCO₃) can hydrolyze simple esters if the reaction is prolonged or heated.Use a more stable ester like a tert-butyl (tBu) ester, which is resistant to basic conditions. Alternatively, perform the Fmoc protection at a lower temperature (0-5 °C) to minimize ester hydrolysis.[6]
Hydrolysis of my methyl/ethyl ester is also cleaving the Fmoc group. Standard saponification with strong bases (e.g., NaOH, LiOH) will rapidly cleave the Fmoc group.This is a classic orthogonality failure. To hydrolyze a methyl/ethyl ester in the presence of Fmoc, specialized mild conditions are needed, such as using calcium(II) iodide as a protective agent for the Fmoc group during hydrolysis.[8] A better strategy is to choose an acid-labile ester (tBu) or a hydrogenolysis-labile ester (Bn) from the start.
Experimental Protocols (Fmoc/Ester Strategy)

Protocol 1.1: N-Fmoc Protection of this compound [6][9]

  • Dissolve this compound (1.0 equiv) in a 2:1 mixture of THF and saturated aqueous NaHCO₃ solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv) in THF while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Dilute the mixture with water and adjust the pH to ~9 with saturated NaHCO₃ if necessary.

  • Wash the aqueous layer with diethyl ether (3x) to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl, which will precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 1.2: Carboxylic Acid Protection as a Methyl Ester [10]

  • Suspend this compound hydrochloride (1.0 equiv) in methanol (MeOH).

  • Bubble dry HCl gas through the suspension or add acetyl chloride dropwise while cooling in an ice bath.

  • Allow the reaction to stir at room temperature or gently reflux until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

Protocol 1.3: N-Fmoc Deprotection [6][7]

  • Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).

  • Add a solution of 20% (v/v) piperidine in DMF.

  • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.

  • Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., DCM).

  • Wash the combined organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

Strategy 2: Boc-Amine / Benzyl Ester-Carboxylic Acid Protection

This classic strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the amine and a benzyl (Bn) ester for the carboxylic acid, which is selectively removed by catalytic hydrogenolysis. This provides an excellent orthogonal system.[1][2]

Troubleshooting Guide (Boc/Bn Strategy)
Question/IssuePossible Cause(s)Suggested Solution(s)
My Boc protection reaction is slow or gives low yields. The amine may not be sufficiently nucleophilic, or the base may be inappropriate.Use standard conditions with di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., NaOH, DMAP, NaHCO₃).[11] Ensure the reaction is stirred efficiently. For sterically hindered amines, gentle heating (40 °C) may be required.[11]
Boc deprotection with TFA is incomplete. Insufficient acid strength or reaction time. The tert-butyl cation generated can cause side reactions.Use a higher concentration of trifluoroacetic acid (TFA), typically 25-50% in dichloromethane (DCM).[12] Add a scavenger like anisole or thioanisole to trap the tert-butyl cation and prevent alkylation of sensitive residues.[13]
My benzyl ester deprotection by hydrogenolysis is not working. The catalyst (e.g., Pd/C) may be poisoned or inactive. The substrate may contain functional groups that inhibit the catalyst (e.g., thiols).Use a fresh, high-quality catalyst (10% Pd/C is common).[14] Ensure the system is properly purged with hydrogen. If catalyst poisoning is suspected, increase the catalyst loading or consider a transfer hydrogenation method using a hydrogen donor like ammonium formate.[15]
During hydrogenolysis, other functional groups in my molecule are being reduced. Catalytic hydrogenolysis is a powerful reduction method and can affect other groups like alkenes, alkynes, or nitro groups.This represents a limitation of the Cbz/Bn strategy. If other reducible groups are present, an alternative deprotection method for the Cbz group (e.g., using HBr in acetic acid) or a different protecting group strategy entirely should be considered.[14][16]
Experimental Protocols (Boc/Bn Strategy)

Protocol 2.1: N-Boc Protection of this compound [11][17]

  • Dissolve this compound (1.0 equiv) in a suitable solvent mixture (e.g., water/THF or dioxane).

  • Add a base such as sodium hydroxide (1.5 equiv) or 4-(dimethylamino)pyridine (DMAP).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • If using an aqueous system, acidify the mixture to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Protocol 2.2: Carboxylic Acid Protection as a Benzyl Ester [18]

  • Dissolve the N-protected amino acid (1.0 equiv) in dichloromethane (DCM).

  • Add benzyl alcohol (3.0 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Cool the solution to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 equiv).

  • Stir the reaction at room temperature for 3 hours.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over sodium sulfate and concentrate. Purify by chromatography or distillation.

Protocol 2.3: N-Boc Deprotection [11][12]

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

Protocol 2.4: Benzyl Ester Deprotection (Hydrogenolysis) [14][15]

  • Dissolve the benzyl ester (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas (H₂).

  • Stir the reaction vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature until complete.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Strategy 3: Cbz-Amine / Ester-Carboxylic Acid Protection

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[15] It can be paired orthogonally with a base-labile ester (e.g., methyl or ethyl).

Troubleshooting Guide (Cbz/Ester Strategy)
Question/IssuePossible Cause(s)Suggested Solution(s)
My Cbz deprotection by hydrogenolysis is sluggish. See "My benzyl ester deprotection by hydrogenolysis is not working" in Strategy 2. The issues are identical.Use fresh catalyst, ensure a clean system, and consider transfer hydrogenation as an alternative.[15]
I need to remove the Cbz group but my molecule has other reducible functionalities. Hydrogenolysis is not compatible with groups like alkenes or alkynes.The Cbz group can also be removed under strong acidic conditions, such as with HBr in acetic acid.[14] This provides an alternative deprotection pathway, though it is not orthogonal to acid-labile groups like Boc or tBu esters.
Hydrolysis of my methyl ester with NaOH is giving low yields. The reaction may not have gone to completion, or product isolation is difficult.Ensure at least 1 equivalent of base is used and allow sufficient reaction time. Monitor by TLC. After acidification, ensure complete extraction of the carboxylic acid product.
Can I use a Cbz group with a Benzyl (Bn) ester? No, this is not an orthogonal strategy. Both the Cbz group and a benzyl ester are removed under the same catalytic hydrogenolysis conditions.If you need to deprotect the amine and acid in separate steps, you must choose an orthogonal pair, such as Cbz/Methyl Ester or Boc/Benzyl Ester.[3][15]
Experimental Protocols (Cbz/Ester Strategy)

Protocol 3.1: N-Cbz Protection of this compound [19][20]

  • Dissolve this compound (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) while cooling in an ice bath.

  • While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Cool the aqueous layer and carefully acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

Protocol 3.2: Methyl Ester Hydrolysis (Saponification)

  • Dissolve the methyl ester in a suitable solvent like methanol or a THF/water mixture.

  • Add 1.1 equivalents of 1 M aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Stir the reaction at room temperature, monitoring by TLC until all starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Protocol 3.3: N-Cbz Deprotection (Hydrogenolysis) [15][19] This protocol is identical to Protocol 2.4 for benzyl ester deprotection.

  • Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent (e.g., methanol).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Purge the system with hydrogen gas (H₂).

  • Stir vigorously under a hydrogen atmosphere at room temperature.

  • Filter through Celite to remove the catalyst and concentrate the filtrate.

Quantitative Data Summary

The following table summarizes the stability and common cleavage conditions for the protecting groups discussed, providing a quick reference for designing an orthogonal strategy.

Protecting GroupFunctionality ProtectedStable ToLabile To (Cleavage Conditions)Orthogonal To
Fmoc AmineAcid, HydrogenolysisBase (e.g., 20% Piperidine in DMF)[7]Boc, tBu Ester, Cbz, Bn Ester
Boc AmineBase, Hydrogenolysis, NucleophilesAcid (e.g., TFA in DCM)[11][12]Fmoc, Cbz, Bn/Me/Et Esters
Cbz (Z) AmineAcid (mild), BaseHydrogenolysis (Pd/C, H₂); Strong Acid (HBr/AcOH)[14][15]Fmoc, Boc, tBu/Me/Et Esters
Methyl/Ethyl Ester Carboxylic AcidAcid (mild), HydrogenolysisBase (NaOH, LiOH); Strong AcidCbz, Boc
Benzyl (Bn) Ester Carboxylic AcidAcid (mild), BaseHydrogenolysis (Pd/C, H₂)[15]Fmoc, Boc
tert-Butyl (tBu) Ester Carboxylic AcidBase, HydrogenolysisAcid (e.g., TFA in DCM)[21]Fmoc, Cbz

References

Technical Support Center: Managing Aggregation of Peptides Containing 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for managing aggregation in peptides that incorporate the non-canonical amino acid, 2-aminocyclohexanecarboxylic acid (ACHC). The unique structural constraints imposed by ACHC can influence peptide secondary structure and solubility, presenting specific challenges during synthesis, purification, and in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ACHC), and how does it affect peptide properties?

A1: this compound is a cyclic amino acid used as a mimic for proline in peptide design.[1] Its incorporation can significantly influence the peptide's conformational properties. The trans-isomer of ACHC is known to be a strong promoter of helical secondary structures, specifically the 14-helix.[2][3][4] This propensity to form ordered structures can, in some cases, lead to self-association and aggregation. The cis-isomer, on the other hand, does not typically induce helical structures in homooligomers but can be part of such folds in heterogeneous peptide sequences.[2]

Q2: Why is my peptide containing trans-ACHC aggregating?

A2: The aggregation of peptides containing trans-ACHC is often linked to its potent helix-forming properties.[2][3] The formation of stable helical secondary structures can facilitate intermolecular interactions, leading to the self-assembly of peptide chains into larger, often insoluble, aggregates. This is particularly prevalent in sequences where other hydrophobic residues are present, which can further drive aggregation through hydrophobic interactions.

Q3: How can I predict the aggregation potential of my ACHC-containing peptide sequence?

A3: While precise prediction is challenging, several factors can indicate a higher risk of aggregation. A high content of hydrophobic amino acids in conjunction with trans-ACHC is a strong indicator. Computational tools that predict aggregation-prone regions based on hydrophobicity and secondary structure propensity can be helpful. Additionally, real-time monitoring during solid-phase peptide synthesis (SPPS), such as observing a broadening of the Fmoc deprotection peak, can suggest on-resin aggregation is occurring.[5]

Q4: What are the first steps I should take if my purified ACHC-containing peptide won't dissolve?

A4: A systematic approach to solubilization is recommended.[6][7][8][9]

  • Start with a small aliquot: Never use your entire peptide stock for initial solubility tests.

  • Water first: Attempt to dissolve a small amount in sterile, distilled water.

  • Consider the peptide's net charge:

    • Basic peptides (net positive charge): If insoluble in water, try adding a small amount of dilute acetic acid (10-30%).

    • Acidic peptides (net negative charge): If insoluble in water, try adding a small amount of dilute ammonium hydroxide (<50 µL).

    • Neutral/Hydrophobic peptides: These are common with ACHC and other hydrophobic residues. Dissolve first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer with vortexing.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and handling of ACHC-containing peptides.

Issue 1: During Solid-Phase Peptide Synthesis (SPPS)
  • Problem: Poor resin swelling, incomplete Fmoc-deprotection, or failed coupling reactions.[5]

  • Potential Cause: On-resin aggregation of the growing peptide chains, which is promoted by the formation of secondary structures.[11][12]

  • Solutions: See Table 1 for a summary of strategies to mitigate on-resin aggregation.

StrategyDescriptionKey Considerations
Chaotropic Salt Washes Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before a difficult coupling step.[5]Thoroughly wash the salt away with DMF before coupling, as it can interfere with coupling reagents.
Solvent Choice Switch from DMF to more polar, aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or add DMSO.[11]NMP is generally superior for solvating growing peptide chains.
Elevated Temperature Perform coupling and deprotection at higher temperatures (e.g., 50-90°C), often with microwave assistance.Use with caution for heat-sensitive residues to avoid racemization.
Structure-Disrupting Moieties Strategically incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues.[11][12]These introduce "kinks" in the peptide backbone, disrupting the hydrogen bonding that leads to aggregation. The native residue is regenerated during final cleavage.
Sonication Gently sonicate the reaction vessel in a water bath for 15-30 minutes.[5]This can mechanically break up resin clumps and improve reagent accessibility.
Issue 2: Post-Purification and in Solution
  • Problem: The lyophilized peptide is difficult to dissolve, or the solution becomes cloudy or forms a gel over time.

  • Potential Cause: The intrinsic properties of the ACHC-containing peptide (hydrophobicity, secondary structure) lead to low solubility and aggregation in aqueous buffers.

  • Solutions: Refer to the solubilization workflow and the table of common solvents.

Solubilization Workflow Diagram

G start Start with small aliquot of peptide water Attempt to dissolve in sterile water start->water check_sol Is it soluble? water->check_sol success Success! Prepare stock solution. check_sol->success Yes check_charge Determine net charge of the peptide check_sol->check_charge No acidic Acidic (Net Negative) Add dilute NH4OH check_charge->acidic < 0 basic Basic (Net Positive) Add dilute Acetic Acid check_charge->basic > 0 neutral Neutral/Hydrophobic Use organic solvent (e.g., DMSO) check_charge->neutral = 0 check_sol2 Is it soluble? acidic->check_sol2 basic->check_sol2 dilute Slowly dilute with aqueous buffer neutral->dilute dilute->check_sol2 check_sol2->success Yes

Caption: A decision-making workflow for solubilizing ACHC-containing peptides.

Solvent/AdditiveWhen to UseProcedure
Water For all peptides as a first attempt, especially those with a net charge.Add solvent and vortex. Sonication may help.
Dilute Acetic Acid (10-30%) For basic peptides (net positive charge) that are insoluble in water.Add dropwise while vortexing until the peptide dissolves.
Dilute Ammonium Hydroxide (e.g., 0.1%) For acidic peptides (net negative charge) that are insoluble in water.Add dropwise while vortexing. Avoid with Cys-containing peptides.
DMSO, DMF, Acetonitrile For neutral or highly hydrophobic peptides.Dissolve the peptide in a minimal volume of the organic solvent first, then slowly add the aqueous buffer to the desired concentration while mixing.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is designed to disrupt secondary structures prior to a difficult coupling step during SPPS.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M LiCl in DMF for 1-2 minutes each time.

  • DMF Wash: It is critical to thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.

  • Coupling: Proceed with the standard amino acid coupling protocol.

Protocol 2: Characterization of Aggregation using Thioflavin T (ThT) Fluorescence

This protocol allows for the kinetic monitoring of amyloid-like fibril formation, which can be a result of β-sheet aggregation.

  • Sample Preparation: Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., phosphate buffer at pH 7.4). Determine the precise concentration. Prepare a stock solution of Thioflavin T (ThT) in the same buffer.

  • Reaction Mixture: In a 96-well black plate, mix the peptide solution (at the desired final concentration) with ThT (final concentration of 10-25 µM). Include control wells with buffer and ThT only for background subtraction.

  • Incubation and Measurement: Place the plate in a fluorescence plate reader equipped with temperature control (e.g., 37°C). If desired, intermittent shaking can be programmed to promote aggregation.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, indicating aggregation.

Aggregation Monitoring Workflow

G cluster_prep Sample Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis peptide_stock Peptide Stock Solution mix Mix Peptide + ThT in 96-well plate peptide_stock->mix tht_stock ThT Stock Solution tht_stock->mix plate_reader Incubate in Plate Reader (e.g., 37°C with shaking) mix->plate_reader controls Prepare Controls (Buffer + ThT) controls->plate_reader measure Measure Fluorescence (Ex: 440nm, Em: 485nm) plate_reader->measure plot Plot Intensity vs. Time measure->plot analyze Analyze for Sigmoidal Curve plot->analyze

Caption: Workflow for monitoring peptide aggregation kinetics using a Thioflavin T assay.

References

Validation & Comparative

Conformational Effects of Cis- vs. Trans-2-Aminocyclohexanecarboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecular building blocks is paramount. The conformational rigidity and substituent orientation of cyclic amino acids, such as the isomers of 2-aminocyclohexanecarboxylic acid (ACHC), play a pivotal role in determining the structure and function of peptides and other bioactive molecules. This guide provides an objective comparison of the conformational effects of cis- and trans-2-aminocyclohexanecarboxylic acid, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize steric and torsional strain. However, the relative orientation of the amino and carboxylic acid groups dictates the stability of the possible chair conformers and, consequently, the overall molecular shape.

At a Glance: Key Conformational Differences

Featurecis-2-Aminocyclohexanecarboxylic Acidtrans-2-Aminocyclohexanecarboxylic Acid
Substituent Orientation Amino and carboxylic acid groups are on the same face of the cyclohexane ring.Amino and carboxylic acid groups are on opposite faces of the cyclohexane ring.
Major Conformer Exists as an equilibrium of two chair conformers with one axial and one equatorial substituent (axial-equatorial and equatorial-axial).Strongly prefers a diequatorial conformation in the chair form.
Conformational Flexibility More flexible due to the small energy difference between the two chair conformers.Conformationally more restricted due to the high energy penalty of the diaxial conformation.
Impact on Peptide Structure Can act as a mimic for L-proline in cyclic peptides.[1]Induces helical secondary structures, particularly the 14-helix, in β-peptide oligomers.[2][3]

Quantitative Conformational Data

The conformational preferences of the cis and trans isomers can be quantitatively assessed using NMR spectroscopy in solution and X-ray crystallography in the solid state. Vicinal proton-proton coupling constants (³JHH) are particularly informative for determining the dihedral angles between adjacent protons and thus the orientation of substituents.

Table 1: Representative NMR Data for Fmoc-Protected ACHC Isomers

IsomerProton CouplingObserved ³JHH (Hz)Inferred Dihedral Angle & Conformation
Fmoc-cis-ACHCH1-H2~5.3~60° (gauche), indicating an axial-equatorial/equatorial-axial relationship.
Fmoc-trans-ACHCH1-H2Not explicitly resolved as a simple coupling in the provided data, but larger values are expected for the major diequatorial conformer.The diequatorial conformer would exhibit small gauche couplings between H1-H2 and H2-H3e, and a large trans-diaxial coupling for H2-H3a.

Data inferred from 1H-NMR spectra of Fmoc-protected derivatives in DMSO, as reported by Strijowski & Sewald (2004).[1] The exact coupling constants for the trans isomer were not detailed in the provided supplementary material.

Table 2: Solid-State Torsional Angles for trans-ACHC Oligomers from X-ray Crystallography

Dihedral AngleTetramer (°)Hexamer (°)
N-Cα-Cβ-Cγ-165.7-170.1
Cα-Cβ-Cγ-Cδ56.455.8
Cβ-Cγ-Cδ-Cε-54.8-54.9

Data from the crystal structures of oligomers of optically active trans-2-aminocyclohexanecarboxylic acid.[2] These values are for the cyclohexane ring within the polymer and demonstrate the locked diequatorial conformation.

Experimental Protocols

Conformational Analysis by NMR Spectroscopy

This protocol outlines the general steps for determining the conformational equilibrium of substituted cyclohexanes like the ACHC isomers.

  • Sample Preparation: Dissolve the purified cis- or trans-2-aminocyclohexanecarboxylic acid derivative (e.g., Fmoc-protected) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • Data Acquisition: Acquire high-resolution 1D ¹H NMR spectra. For unambiguous assignment of proton signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

  • Spectral Analysis:

    • Assign all proton resonances to their respective positions on the cyclohexane ring.

    • Measure the vicinal coupling constants (³JHH) for the protons at C1 and C2.

    • Use the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the protons, to estimate the torsional angles.

  • Conformer Population Analysis:

    • For the cis isomer, the observed coupling constant is a weighted average of the coupling constants for the two equilibrating chair conformers. The ratio of conformers can be calculated if the coupling constants for the pure axial-equatorial and equatorial-axial forms can be estimated.

    • For the trans isomer, the predominant diequatorial conformer will show characteristic coupling constants. The presence of a small population of the diaxial conformer can be detected by the appearance of minor signals or by variable temperature NMR studies.

Single-Crystal X-ray Diffraction

This method provides the precise three-dimensional structure of the molecule in the solid state.[4][5]

  • Crystallization: Grow single crystals of the target compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build a molecular model, which is then refined to best fit the experimental data.

Logical Workflow for Conformational Comparison

G cluster_isomers Isomers cluster_methods Analytical Methods cluster_data Experimental Data cluster_analysis Conformational Analysis cis cis-ACHC nmr NMR Spectroscopy cis->nmr trans trans-ACHC trans->nmr xray X-ray Crystallography trans->xray Oligomers j_coupling Coupling Constants (³JHH) nmr->j_coupling torsion Torsional Angles xray->torsion solution Solution Conformation (Conformer Equilibrium) j_coupling->solution solid Solid-State Conformation torsion->solid

Caption: Workflow for comparing cis- and trans-ACHC conformations.

Signaling Pathways and Biological Relevance

The distinct conformational biases of cis- and trans-2-aminocyclohexanecarboxylic acid have significant implications for their use in drug discovery and peptide design. The well-defined diequatorial arrangement of the trans isomer makes it an excellent building block for creating rigid, helical peptide foldamers.[2][6] These structures can mimic protein secondary structures and have been investigated for their potential to modulate protein-protein interactions.

The cis isomer, with its axial-equatorial equilibrium, provides a different structural constraint, which has been utilized in the design of cyclic peptide mimics of L-proline.[1] The choice between the cis and trans isomers allows for the rational design of peptidomimetics with specific, predictable three-dimensional shapes, which is a critical aspect of developing targeted therapeutics.

G cluster_0 ACHC Isomers cluster_1 Peptide Building Blocks cluster_2 Resulting Structures cluster_3 Biological Application cis cis-ACHC (ax/eq Equilibrium) peptide Peptide Synthesis cis->peptide trans trans-ACHC (Diequatorial) trans->peptide proline_mimic Proline Mimic (Turns) peptide->proline_mimic incorporation of cis helix Helical Foldamer (14-Helix) peptide->helix incorporation of trans ppi Protein-Protein Interaction Modulation proline_mimic->ppi helix->ppi

References

Unveiling Peptide Architectures: A Comparative Guide to the Structural Influence of 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise control over peptide conformation is paramount. The incorporation of non-proteinogenic amino acids is a powerful strategy to induce and stabilize specific secondary structures, thereby modulating the biological activity and therapeutic potential of peptides. Among these, 2-aminocyclohexanecarboxylic acid (Ac6c) has emerged as a potent inducer of well-defined helical structures. This guide provides an objective comparison of the structural validation of peptides containing Ac6c against other structure-inducing alternatives, supported by experimental data and detailed protocols.

The conformational properties of peptides are pivotal to their function. The ability to engineer peptides with predictable and stable secondary structures is a cornerstone of rational drug design. This compound, with its constrained cyclic backbone, offers a robust scaffold for the creation of helical peptides. This guide delves into the experimental validation of Ac6c-induced secondary structures, drawing comparisons with other commonly employed cyclic amino acids, such as 2-aminocyclopentanecarboxylic acid (Ac5c) and the proteinogenic amino acid proline.

Comparative Analysis of Secondary Structure Induction

The secondary structure of peptides incorporating Ac6c and its counterparts is primarily elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography. Each technique provides unique and complementary insights into the peptide's three-dimensional architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides. Chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants provide a wealth of information about the local environment and spatial proximity of atoms within the peptide backbone and side chains.

In peptides containing trans-Ac6c, characteristic downfield shifts of the α-protons are often observed, indicative of a helical conformation. The analysis of NOE patterns, particularly the presence of sequential (i, i+1) and medium-range (i, i+2), (i, i+3) correlations, provides definitive evidence for helical structures.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Key Protons in Peptides Containing Ac6c and Proline. [1]

Residue TypeNHα-Hβ-H
trans-Ac6c7.8 - 8.24.0 - 4.31.1 - 2.2
cis-Ac6c7.5 - 7.94.4 - 4.71.2 - 2.1
L-Proline-4.3 - 4.51.9 - 2.2

Note: Chemical shift ranges are approximate and can vary depending on the peptide sequence and solvent conditions.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of peptides in solution. Different secondary structures exhibit distinct CD spectra. α-helices, for instance, are characterized by negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm.

Peptides incorporating trans-Ac6c residues consistently display CD spectra characteristic of a highly stable 14-helix, a specific type of helix with 14-membered hydrogen-bonded rings.[2] The intensity of the CD signal, particularly the mean residue ellipticity at 222 nm, correlates with the helical content. In contrast, peptides with cis-Ac6c tend to adopt more extended or irregular structures.[3][4] Proline-containing peptides can adopt various conformations, including the polyproline II (PPII) helix, which has a distinct CD signature with a strong negative band around 204 nm and a weak positive band near 228 nm.

Table 2: Comparative Molar Residue Ellipticity ([θ]) Values at 222 nm for Peptides Containing Different Cyclic Residues.

Peptide Composition[θ]₂₂₂ (deg·cm²·dmol⁻¹)Predominant Secondary Structure
Oligomer of trans-Ac6c~ -30,00014-Helix[2]
Oligomer of trans-Ac5c~ -20,00012-Helix
Poly-L-ProlineWeakly positivePolyproline II Helix
X-ray Crystallography

X-ray crystallography provides high-resolution, solid-state structural information, offering a definitive view of the peptide's conformation. Crystal structures of peptides containing trans-Ac6c have confirmed the formation of the 14-helix, revealing the precise atomic coordinates and the intricate network of intramolecular hydrogen bonds that stabilize this structure.[2] The analysis of dihedral angles (φ, ψ) from the crystal structure provides a quantitative measure of the backbone conformation. For trans-Ac6c oligomers, these angles are consistent with a right-handed helical fold.

Table 3: Representative Backbone Dihedral Angles (φ, ψ) from X-ray Crystal Structures.

Residueφ (°)ψ (°)
trans-Ac6c in a 14-helix-100 to -120100 to 120
trans-Ac5c in a 12-helix-130 to -150130 to 150
Proline in an α-helix~ -60~ -45

Experimental Protocols

Accurate and reproducible experimental procedures are critical for the validation of peptide secondary structures. Below are detailed methodologies for the key techniques discussed.

NMR Spectroscopy for Peptide Structure Determination
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1).

    • The peptide concentration should be in the range of 1-5 mM.

    • Add an internal standard, such as DSS or TMS, for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥500 MHz).

    • 1D ¹H NMR: Provides an overview of the proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (i.e., belonging to the same amino acid residue).

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 200-400 ms is typically used for peptides.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in resonance assignment.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances to specific atoms in the peptide sequence.

    • Identify and quantify NOE cross-peaks to generate interproton distance restraints.

    • Use the distance and dihedral angle restraints to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms (e.g., CYANA, XPLOR-NIH).

    • Analyze the resulting ensemble of structures to determine the predominant conformation.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Dissolve the peptide in a CD-transparent buffer (e.g., phosphate buffer, Tris buffer) to a final concentration of 50-200 µM.

    • Ensure the peptide solution is free of any particulate matter by filtration or centrifugation.

    • Prepare a blank sample containing only the buffer.

  • Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.

    • Maintain a constant temperature, typically 25 °C, using a Peltier temperature controller.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([θ]) using the following equation: [θ] = (millidegrees × 100) / (pathlength in cm × concentration in mol/L × number of residues)

    • Analyze the shape and magnitude of the CD spectrum to determine the secondary structure content. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil.

X-ray Crystallography
  • Crystallization:

    • Dissolve the purified peptide to a high concentration (e.g., 10-50 mg/mL) in a suitable solvent.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize the conditions that yield single, well-diffracting crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain the unit cell parameters, space group, and reflection intensities.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data using crystallographic refinement software, adjusting atomic coordinates, and thermal parameters to improve the fit between the calculated and observed diffraction data.

    • Validate the final structure using tools that assess geometric quality and agreement with the experimental data.

Visualizing the Validation Workflow

The process of validating the secondary structure of a peptide is a systematic workflow that integrates chemical synthesis, purification, and multiple biophysical characterization techniques.

Peptide_Structure_Validation_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Secondary Structure Analysis cluster_validation Structural Validation & Modeling Peptide_Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization CD Circular Dichroism (CD) Characterization->CD Initial Fold Assessment NMR NMR Spectroscopy Characterization->NMR Detailed Solution Structure Crystallography X-ray Crystallography Characterization->Crystallography High-Resolution Solid-State Structure Data_Integration Data Integration & Analysis CD->Data_Integration NMR->Data_Integration Crystallography->Data_Integration Structure_Calculation 3D Structure Calculation Data_Integration->Structure_Calculation Final_Model Validated 3D Structure Structure_Calculation->Final_Model

Caption: Workflow for the validation of peptide secondary structure.

Conclusion

The incorporation of this compound, particularly the trans isomer, is a highly effective strategy for inducing stable helical secondary structures in peptides. The experimental validation of these structures relies on a multi-pronged approach employing NMR and CD spectroscopy, and X-ray crystallography. Comparative analysis with other cyclic amino acids like Ac5c and proline highlights the unique and potent helix-promoting properties of Ac6c. The detailed experimental protocols and the systematic workflow presented in this guide provide a comprehensive framework for researchers to confidently design, synthesize, and validate novel peptide-based therapeutics with precisely engineered three-dimensional structures.

References

A Researcher's Guide to Circular Dichroism (CD) Spectroscopy for Confirming Peptide Helicity

Author: BenchChem Technical Support Team. Date: December 2025

Circular Dichroism (CD) spectroscopy is a rapid and sensitive analytical technique widely used in structural biology to investigate the secondary structure of peptides and proteins.[1][2][3] By measuring the differential absorption of left- and right-handed circularly polarized light, CD spectroscopy provides characteristic spectral signatures for various secondary structural elements, most notably the α-helix.[2][4][5] This guide offers an objective comparison of CD spectroscopy with other structural analysis methods, presents detailed experimental protocols, and provides the necessary data for researchers, scientists, and drug development professionals to effectively utilize this technique for confirming peptide helicity.

Principle of Circular Dichroism

CD spectroscopy exploits the chirality of peptide and protein structures. The peptide bond is an inherently chiral chromophore. When organized into regular secondary structures like α-helices or β-sheets, these chromophores interact with circularly polarized light in a distinct manner. An α-helical structure, for instance, typically produces a characteristic CD spectrum with two negative bands (minima) at approximately 222 nm and 208 nm, and a strong positive band (maximum) around 190-193 nm.[1][2][6] The differential absorption of the two components of circularly polarized light is plotted as a function of wavelength to generate a CD spectrum.[1]

CD_Principle cluster_light Light Path cluster_detection Detection Unpolarized Light Unpolarized Light Linear Polarizer Linear Polarizer Unpolarized Light->Linear Polarizer 1 Photoelastic Modulator Photoelastic Modulator Linear Polarizer->Photoelastic Modulator 2 Chiral Sample Chiral Peptide Sample Photoelastic Modulator->Chiral Sample 3. L/R Polarized Light Detector Detector Chiral Sample->Detector 4. Differential Absorption CD Spectrum CD Spectrum Detector->CD Spectrum 5. Output

Figure 1: Principle of Circular Dichroism (CD) Spectroscopy.
Comparison of Structural Analysis Techniques

While CD spectroscopy is a powerful tool for rapid secondary structure assessment, it is considered a low-resolution technique compared to methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[3][7] The choice of method depends on the specific research question and available resources.

FeatureCircular Dichroism (CD)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Primary Information Secondary structure content (%)[6]3D atomic structure in solution3D atomic structure in solid state
Resolution Low (overall structure)High (atomic level)High (atomic level)
Sample Requirement ~20 µg in solution[7]1-2 mg in solution[4]Requires high-quality crystals
Measurement Time Rapid (minutes to hours)[7]Slower (hours to days)Slow (days to months)
Key Advantage Fast, works in solution, sensitive to conformational changes[3][8]Provides dynamic and interaction data in solutionProvides precise atomic coordinates
Main Limitation Does not provide residue-specific information[7]Limited to smaller proteins (<40 kDa)Requires protein crystallization, which can be difficult
Interpreting CD Spectra for Peptide Helicity

The secondary structure of a peptide can be qualitatively and quantitatively assessed from its far-UV CD spectrum (190-260 nm).[4] Each secondary structure conformation has a unique spectral signature.

Secondary StructureNegative Peak(s) (Minima)Positive Peak(s) (Maxima)
α-Helix ~222 nm & ~208 nm[2][6]~193 nm[6]
β-Sheet ~216-218 nm[2][6]~195-198 nm[2]
β-Turn ~205 nm, weak ~225 nm[2][9]~220 nm[2]
Random Coil Strong peak below 200 nm[9]~218 nm[9]

A strong negative signal at 222 nm is often used for a quick estimation of helical content.[10] Quantitative analysis can be performed using various deconvolution algorithms (e.g., CONTIN, SELCON3) that fit the experimental spectrum to a linear combination of reference spectra for pure secondary structures.[3]

Experimental and Data Analysis Protocols

Obtaining high-quality, reproducible CD data requires careful attention to the experimental setup and data processing steps.

Key Experimental Protocol

This protocol outlines the fundamental steps for performing a CD measurement to determine peptide helicity.[4]

  • Sample Preparation :

    • Ensure the peptide sample is at least 95% pure.[7][11]

    • Prepare a peptide solution with a concentration typically between 0.1 and 1 mg/mL.[12]

    • Use a buffer with low absorbance in the far-UV region (e.g., 10 mM phosphate buffer at pH 7). Avoid high concentrations of salts or other additives that absorb in the measurement range.[4]

    • Prepare a matched buffer blank solution (identical to the sample solution but without the peptide).[4]

  • Instrument Setup :

    • Purge the CD spectropolarimeter with dry nitrogen gas to remove oxygen, which absorbs far-UV light.[12]

    • Select a quartz cuvette with an appropriate path length (typically 0.1 to 1 mm for far-UV measurements).[4][12]

    • Set the experimental parameters: scan range (e.g., 190-260 nm), scan rate (e.g., 10-30 nm/min), bandwidth (<2 nm), and integration time (1-3 s).[12]

  • Data Acquisition :

    • Record a baseline spectrum using the buffer blank solution.[4]

    • Thoroughly clean and dry the cuvette.[4]

    • Record the spectrum of the peptide sample using the same instrument settings.[4]

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.[12]

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing A Prepare Peptide Solution (0.1-1 mg/mL) B Prepare Buffer Blank C Purge Instrument with Nitrogen D Set Scan Parameters (190-260 nm) C->D E Acquire Blank Spectrum D->E F Clean Cuvette E->F G Acquire Sample Spectrum F->G H Average Scans G->H I Perform Baseline Subtraction H->I

Figure 2: Standard experimental workflow for peptide CD spectroscopy.
Data Analysis Workflow

Raw CD data, typically in millidegrees (mdeg), must be processed to yield meaningful structural information.

  • Baseline Subtraction : Subtract the buffer blank spectrum from the peptide sample spectrum to correct for any signal from the solvent and cuvette.[4]

  • Conversion to Molar Ellipticity : Convert the corrected CD signal from millidegrees to mean residue molar ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues.[3][4] The equation is:

    • [θ] = (mdeg × MRW) / (10 × c × l)

    • Where:

      • mdeg is the measured ellipticity.

      • MRW is the mean residue weight (molecular weight / (number of amino acids - 1)).

      • c is the concentration in g/mL.

      • l is the path length in cm.

  • Secondary Structure Estimation : Use deconvolution software to analyze the molar ellipticity spectrum and estimate the percentage of α-helix, β-sheet, and other structures.

Data_Analysis_Workflow RawData Raw CD Data (mdeg vs. nm) Subtract Subtract Buffer Spectrum RawData->Subtract Convert Convert to Mean Residue Molar Ellipticity [θ] Subtract->Convert Deconvolute Deconvolution Analysis (e.g., CONTIN, BeStSel) Convert->Deconvolute Result Secondary Structure % (α-Helix, β-Sheet, etc.) Deconvolute->Result

Figure 3: Workflow for processing and analyzing CD spectroscopy data.

References

A Comparative Guide to 2-Aminocyclohexanecarboxylic Acid and Other Cyclic β-Amino Acids in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-aminocyclohexanecarboxylic acid (ACHC) and other cyclic β-amino acids, focusing on their synthesis, conformational properties, and applications in drug design. The inclusion of these conformationally constrained building blocks into peptide sequences is a key strategy for improving proteolytic stability and controlling secondary structure.[1][2]

Introduction to Cyclic β-Amino Acids

β-Amino acids are valuable building blocks for synthesizing peptidomimetics because they tend to form diverse and stable secondary structures, such as helices and turns, even in short sequences.[3] Their unnatural backbone also confers resistance to degradation by proteases, a crucial attribute for therapeutic applications.[3] Among these, cyclic β-amino acids are of particular interest due to the conformational rigidity imposed by their ring structures, making them potent inducers of specific secondary structures.[3][4] This guide focuses on this compound (ACHC) and compares its properties and applications with other important cyclic analogues like 2-aminocyclopentanecarboxylic acid (ACPC).

G cluster_0 Classification of Cyclic β-Amino Acids Cyclic β-Amino Acids Cyclic β-Amino Acids Five-Membered Ring Five-Membered Ring Six-Membered Ring Six-Membered Ring ACPC 2-Aminocyclopentane- carboxylic Acid (ACPC) ACHC 2-Aminocyclohexane- carboxylic Acid (ACHC) 12-Helix Induces 12-Helix (C12 H-bond) 14-Helix Induces 14-Helix (C14 H-bond)

Comparative Conformational Analysis

The stereochemistry and ring size of cyclic β-amino acids are critical determinants of the secondary structures they induce in peptides. The trans isomers of both ACPC and ACHC are potent structure-inducers, but they favor different helical conformations. Oligomers of trans-ACHC are known to adopt a 14-helix secondary structure, characterized by a 14-membered hydrogen-bonded ring.[3][5] In contrast, oligomers of trans-ACPC preferentially form a 12-helix, which involves a 12-membered hydrogen bond.[5] The conformational properties of peptides containing cis-ACHC are generally more variable and depend on the specific sequence.[3]

This predictable control over conformation allows for the rational design of β-peptides, or "foldamers," with specific three-dimensional shapes for targeting protein-protein interactions.[6][7]

Amino Acid Ring Size Isomer Preferred Helical Structure Key Hydrogen Bond
This compound (ACHC) 6-Memberedtrans14-Helix14-Membered Ring[5]
2-Aminocyclopentanecarboxylic Acid (ACPC) 5-Memberedtrans12-Helix12-Membered Ring[5]
Polyhydroxylated trans-ACHC 6-Memberedtrans14-Helix14-Membered Ring[3][8]
cis-ACHC 6-MemberedcisMore variable / uncertain[3]Dependent on sequence

Synthesis Strategies and Experimental Protocols

The synthesis of enantiomerically pure cyclic β-amino acids is a cornerstone of their application. Various methods have been developed, often employing stereoselective reactions to control the relative and absolute configuration of the amino and carboxyl groups.

G A Pyrrolobenzodiazepine-5,11-dione B Crude Amine 2 (Reduction with Na/NH3, EtOH) A->B Step A C Tosyl-protected Amine 3 (p-toluenesulfonyl chloride, THF) B->C Step B E Hydrolysis (6 M H2SO4, reflux) C->E Step C D Final Product 4 ((1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid) E->D

Experimental Protocol 1: Asymmetric Synthesis of (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid[9]

This protocol details the hydrolysis of the tosyl-protected intermediate 3 to yield the final product 4 .

  • Apparatus: A 250-mL round-bottomed flask equipped with a water-cooled condenser.

  • Reagents:

    • (1S,2S)-2-(N-Tosylamino)-1-[((2S)-2-carbomethoxypyrrolidinyl)carbonyl] cyclohexane (3 ): 28.8 g (70.5 mmol)

    • 6 M Sulfuric Acid: 120 mL

    • Dichloromethane (CH₂Cl₂): 300 mL (for extraction)

  • Procedure: a. Charge the flask with compound 3 and 120 mL of 6 M sulfuric acid. b. Heat the heterogeneous mixture to reflux using an oil bath set to 110–115°C for 14 hours. Suspended solids may be observed after several hours. c. Cool the mixture to room temperature. d. Transfer the mixture to a 500-mL separatory funnel and extract three times with 100 mL of CH₂Cl₂. e. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product. f. Recrystallize the crude product from ethyl acetate/hexane to obtain pure (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid (4 ).

Experimental Protocol 2: General Method for Conformational Analysis by NMR[6][8]

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state conformation of peptides containing cyclic β-amino acids.

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄).

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum. Well-dispersed amide HN resonances (typically between 7.0-9.0 ppm) suggest a high population of a single, well-defined conformation.[8]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy) & TOCSY (Total Correlation Spectroscopy): Use these experiments to assign specific proton resonances to individual amino acid residues within the peptide backbone and side chains.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å), providing crucial distance constraints for structure calculation. Key NOEs between backbone protons (e.g., Hα(i) to HN(i+1)) define the secondary structure.

  • Variable-Temperature Experiments: Measure ¹H NMR spectra at different temperatures. Amide protons involved in stable intramolecular hydrogen bonds (as in a helix) will exhibit a smaller change in chemical shift with temperature (a smaller temperature coefficient) compared to solvent-exposed protons.[6]

  • Structure Calculation: Use the distance constraints obtained from ROESY/NOESY data along with computational methods like DFT (Density Functional Theory) calculations or molecular dynamics simulations to generate a model of the peptide's three-dimensional structure.[3][8]

References

A Comparative Guide to NMR Techniques for Determining the Conformation of 2-Aminocyclohexanecarboxylic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acid analogues, such as 2-aminocyclohexanecarboxylic acid (ACHC), into peptides is a powerful strategy in medicinal chemistry to induce specific secondary structures and enhance biological activity and stability. Determining the precise three-dimensional conformation of these modified peptides is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for elucidating the solution-state conformation of these molecules. This guide provides a comparative overview of key NMR techniques, supported by experimental data from studies on cyclic peptides containing both cis- and trans-ACHC isomers.

Core NMR Techniques for Peptide Conformational Analysis

The determination of a peptide's conformation in solution is a multi-step process that relies on a suite of NMR experiments. Each experiment provides a unique set of constraints that, when combined, allow for the calculation of a high-resolution 3D structure. The primary techniques include:

  • 1D ¹H NMR: The starting point for any analysis, providing initial information on the number of distinct protons and their chemical environment.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds (e.g., Hα-Hβ in an amino acid residue). This is fundamental for assigning protons within a specific amino acid's spin system.

  • 2D TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to an entire spin system. A cross-peak between an amide proton (NH) and a methyl proton, for instance, confirms they belong to the same amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining the 3D structure. They detect through-space correlations between protons that are close in proximity (typically < 5 Å), irrespective of their through-bond connectivity. The intensity of the NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing the distance restraints necessary for structure calculation. For medium-sized molecules like many cyclic peptides, ROESY is often preferred to avoid zero or negative NOEs that can occur in NOESY experiments.

  • J-Coupling Constants (³J): The magnitude of the scalar coupling constant between adjacent protons, such as the amide proton and the alpha-proton (³JNHHα), is related to the dihedral angle between them via the Karplus equation. This provides crucial information about the peptide backbone torsion angles (φ).

  • Temperature Coefficients: The change in the chemical shift of an amide proton with temperature (dδ/dT) can indicate its involvement in hydrogen bonding. Amide protons with small temperature coefficients (less negative than -3 ppb/K) are generally considered to be solvent-shielded or involved in intramolecular hydrogen bonds, which are key features of stable secondary structures.

Experimental Workflow for Conformational Analysis

The general workflow for determining the conformation of a this compound-containing peptide using NMR is a systematic process of data acquisition, assignment, and structure calculation.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Resonance Assignment cluster_3 Structure Calculation & Validation Peptide_Synthesis Peptide Synthesis & Purification NMR_Sample NMR Sample Preparation (dissolution in deuterated solvent, e.g., DMSO-d6) Peptide_Synthesis->NMR_Sample NMR_Acquisition 1D & 2D NMR Experiments (COSY, TOCSY, ROESY/NOESY) NMR_Sample->NMR_Acquisition Assignment Sequential Resonance Assignment (using COSY, TOCSY, and ROESY) NMR_Acquisition->Assignment J_Coupling Measurement of J-Coupling Constants Restraints Generation of Distance & Dihedral Angle Restraints J_Coupling->Restraints Temp_Coeff Variable Temperature Experiments Temp_Coeff->Restraints NOE_Identification Identification & Integration of NOE/ROE Cross-peaks Assignment->NOE_Identification NOE_Identification->Restraints Structure_Calc Molecular Dynamics & Simulated Annealing Restraints->Structure_Calc Ensemble Analysis of Conformational Ensemble Structure_Calc->Ensemble Validation Structure Validation Ensemble->Validation

NMR Workflow for Peptide Conformation

Comparative Analysis of Cyclic Peptides Containing cis- and trans-2-Aminocyclohexanecarboxylic Acid

To illustrate the application of these NMR techniques, we present data from a study by Strijowski and Sewald on a series of cyclic peptides.[1] The peptides share a common sequence scaffold and differ in the stereochemistry of the incorporated ACHC residue and the position of other amino acids. The peptides investigated are:

  • P1: cyclo(-Ser-Phe-Asn-trans-ACHC-Leu-)

  • P2: cyclo(-Ser-Phe-Asn-cis-ACHC-Leu-)

  • P3: cyclo(-Ile-Ser-Phe-Asn-trans-ACHC-Leu-)

  • P4: cyclo(-trans-ACHC-Ser-Phe-Asn-Ile-Leu-)

Experimental Protocols

NMR Spectroscopy: All NMR spectra were recorded on a Bruker DRX 500 spectrometer (¹H: 500.1 MHz, ¹³C: 125.8 MHz) using DMSO-d6 as the solvent and Si(CH₃)₄ as the internal standard.[1]

  • COSY: Data were acquired with 2048 data points in the F2 dimension and 24 scans. A sinebell function was applied in both F1 and F2 dimensions for processing.[1]

  • TOCSY: Acquired with 2048 data points in F2 and 24 scans, using a mixing time of 40-80 ms. A squared sinebell function shifted by +π/2 was used for processing in both dimensions.[1]

  • ROESY: Data were collected with 1024 data points in F2 and a mixing time between 150-300 ms.[1]

  • Temperature Coefficient Measurement: A series of 1D ¹H NMR spectra were recorded at different temperatures, and the chemical shifts of the amide protons were plotted against temperature to determine the slope (dδ/dT).

Quantitative Data Comparison

The following tables summarize the key ¹H NMR data for the amide protons of peptides P1-P4, which are crucial for conformational analysis.

Table 1: ¹H Amide Proton Chemical Shifts (δ in ppm) at 298 K in DMSO-d6 [1]

ResidueP1 (trans-ACHC)P2 (cis-ACHC)P3 (trans-ACHC)P4 (trans-ACHC)
Ser8.058.068.078.08
Phe8.128.238.158.20
Asn7.517.857.557.89
ACHC7.958.107.988.13
Leu7.837.917.857.94
Ile--8.348.38

Table 2: Amide Proton Temperature Coefficients (dδ/dT in ppb/K) [1]

ResidueP1 (trans-ACHC)P2 (cis-ACHC)P3 (trans-ACHC)P4 (trans-ACHC)
Ser-1.9-2.5-2.1-2.3
Phe-3.8-4.1-3.9-4.0
Asn0.6-1.10.5-0.9
ACHC-2.8-3.3-2.9-3.1
Leu-4.6-4.9-4.7-4.8
Ile---1.5-1.7

Table 3: ³JNHHα Coupling Constants (in Hz) [1]

ResidueP1 (trans-ACHC)P2 (cis-ACHC)P3 (trans-ACHC)P4 (trans-ACHC)
Sern.d.n.d.n.d.n.d.
Phe8.17.98.07.8
Asnn.d.n.d.n.d.n.d.
ACHC9.28.59.18.7
Leun.d.n.d.n.d.n.d.
Ile--n.d.n.d.
n.d. = not determined

Interpretation and Comparison

The data presented in the tables, in conjunction with ROESY data (not detailed in the supplementary information of the source), allows for a comparison of the conformational preferences of these peptides.

  • Influence of cis vs. trans-ACHC: A comparison between P1 and P2 highlights the significant impact of the ACHC stereochemistry. The differences in chemical shifts and temperature coefficients, particularly for the Asn and ACHC residues, suggest distinct overall conformations. The smaller temperature coefficient for the Asn amide proton in P1 (0.6 ppb/K) compared to P2 (-1.1 ppb/K) is indicative of a more solvent-shielded environment, likely due to its involvement in an intramolecular hydrogen bond that stabilizes a specific turn structure.

  • Conformational Features: The peptides containing the trans-ACHC residue (P1, P3, and P4) generally exhibit characteristics of a β-turn/γ-turn structure. The presence of a trans-ACHC residue tends to induce a more rigid and defined conformation. In contrast, the peptide with the cis-ACHC residue (P2) appears to be more flexible, which is a common observation for peptides containing cis-cyclic amino acid constraints.

  • Role of ROESY Data: While not quantitatively listed here, the original study utilized ROESY data to establish through-space proximities. For example, specific NOEs between the Hα of one residue and the NH of the subsequent residue (Hα(i) -> NH(i+1)) are hallmarks of turn or helical structures. The combination of these distance restraints with the dihedral angle information from the ³JNHHα coupling constants is essential for accurate 3D structure calculation.

Conclusion

The conformational analysis of peptides containing this compound is a complex but achievable task through the systematic application of a suite of NMR techniques. The comparison of peptides with cis- and trans-ACHC isomers demonstrates that subtle changes in the stereochemistry of a single residue can lead to significant alterations in the overall peptide conformation. A thorough analysis, combining data from COSY, TOCSY, and ROESY/NOESY experiments, along with the measurement of J-coupling constants and temperature coefficients, provides the necessary experimental restraints to define the solution-state 3D structure. This detailed structural knowledge is invaluable for the rational design of peptidomimetics with tailored conformational properties and enhanced therapeutic potential.

References

Navigating the Folding Landscape: A Comparative Guide to Computational Prediction of Peptide Structures with 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of non-canonical amino acids like 2-aminocyclohexanecarboxylic acid (ACHC) into peptide structures offers a compelling strategy to enhance stability, modulate conformation, and improve therapeutic potential. Accurately predicting the three-dimensional structure of these modified peptides is paramount for rational design and development. This guide provides an objective comparison of computational methods and force fields for predicting the structure of ACHC-containing peptides, supported by experimental validation protocols.

The inclusion of the cyclic β-amino acid this compound introduces unique conformational constraints that can significantly influence the peptide's secondary and tertiary structure. Computational modeling is an indispensable tool to explore these conformational preferences. This guide will delve into a comparison of leading computational tools and provide standardized experimental protocols for the synthesis and structural validation of these novel peptides.

Comparing the Computational Toolkits: Performance on Non-Canonical Peptides

The accurate prediction of peptide structures, especially those containing non-canonical residues, hinges on the underlying algorithms and force fields. Here, we compare several leading methods, drawing on benchmark studies of cyclic and non-canonical peptides.

Structure Prediction Algorithms

Recent advancements in artificial intelligence have revolutionized protein and peptide structure prediction. However, the performance of these models can vary when dealing with non-canonical amino acids.

Prediction Method Methodology Reported Performance (α-C RMSD) on Non-Canonical Cyclic Peptides Strengths Limitations
AlphaFold3 Deep Learning~2.009 Å[1]High accuracy for canonical proteins and some non-canonical structures.[2]Performance on non-canonical peptides is still an area of active research and may not be as robust as for canonical proteins.[1][2]
HighFold-MeD Rosetta Distillation Model~1.368 Å[1]Specifically designed to handle non-canonical modifications like N-methylation and D-amino acids, showing superior accuracy in these cases.[1]May not be as generalized as AlphaFold for all types of non-canonical residues.
Rosetta Knowledge-based force field and samplingGenerally higher RMSD than specialized deep learning models for some non-canonical peptides.[1]Well-established for modeling non-canonical amino acids and cyclic peptides; allows for more user control and customization.Can be computationally expensive and may not achieve the same level of accuracy as deep learning methods for certain targets.[1]
Boltz-2 Deep Learning~2.068 Å[1]Another deep learning approach showing promise in peptide structure prediction.[1]Performance on diverse non-canonical residues is still being benchmarked.

Note: RMSD (Root Mean Square Deviation) values are indicative of the accuracy of the prediction compared to an experimental structure, with lower values indicating higher accuracy. The reported RMSD values are from a benchmark study on cyclic peptides with backbone N-methylation and D-amino acids, which share some challenges with ACHC-containing peptides.[1]

Molecular Dynamics Force Fields

Molecular dynamics (MD) simulations provide a powerful means to explore the conformational landscape of peptides. The choice of force field is critical for obtaining accurate results, particularly for non-standard residues like ACHC.

Force Field Family Key Features Performance on β-Peptides Strengths Limitations
CHARMM Widely used, well-parameterized for proteins.A recently developed CHARMM extension for β-peptides shows excellent performance in reproducing experimental structures.[3]Good overall performance, with specific extensions available for non-canonical residues.[3]Standard CHARMM force fields may require re-parameterization for accurate representation of β-amino acids.[3][4]
AMBER Another widely used force field, particularly for nucleic acids and proteins.Can reproduce the secondary structure of β-peptides containing cyclic residues.[3]Generally good for biomolecular simulations.[4]May not perform as well as specialized force fields for all β-peptide systems.[3]
GROMOS Known for its computational efficiency.Showed lower performance in reproducing β-peptide secondary structures compared to CHARMM and AMBER.[3]Computationally efficient for large systems.May not be as accurate for detailed conformational analysis of β-peptides.[3]

Experimental Validation: Protocols for Synthesis and Structural Analysis

Computational predictions must be validated by experimental data. Below are detailed protocols for the synthesis of ACHC-containing peptides and their structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Solid-Phase Peptide Synthesis (SPPS) of an ACHC-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a this compound residue using the Fmoc/tBu strategy.[5][6][7][8][9]

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis resin_prep Resin Preparation first_aa First Amino Acid Coupling resin_prep->first_aa Swelling deprotection1 Fmoc Deprotection first_aa->deprotection1 coupling_cycle Iterative Coupling Cycles (Standard Amino Acids) deprotection1->coupling_cycle achc_coupling ACHC Coupling coupling_cycle->achc_coupling At desired position deprotection2 Final Fmoc Deprotection achc_coupling->deprotection2 cleavage Cleavage and Deprotection deprotection2->cleavage purification Purification (HPLC) cleavage->purification characterization Characterization (Mass Spec) purification->characterization nmr NMR Spectroscopy characterization->nmr xray X-ray Crystallography characterization->xray

Fig. 1: Experimental workflow for the synthesis and structural analysis of an ACHC-containing peptide.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-ACHC-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours.

  • First Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (4 eq.) with DIC (4 eq.) and OxymaPure (4 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin extensively with DMF and DCM.

  • Iterative Coupling Cycles: Repeat steps 2 and 3 for each subsequent standard amino acid in the sequence.

  • ACHC Coupling:

    • Couple Fmoc-ACHC-OH using the same pre-activation and coupling procedure as for standard amino acids. A longer coupling time (e.g., 4-6 hours or overnight) may be beneficial due to the steric hindrance of the cyclic residue.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

NMR Spectroscopy for Structure Determination

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[10][11][12][13]

nmr_workflow sample_prep Sample Preparation (Dissolve in appropriate solvent, e.g., H2O/D2O or CD3OH) data_acq Data Acquisition (1D 1H, 2D TOCSY, 2D NOESY, 2D ROESY) sample_prep->data_acq resonance_assign Resonance Assignment data_acq->resonance_assign constraint_gen Generate Structural Constraints (NOEs, J-couplings) resonance_assign->constraint_gen structure_calc Structure Calculation (e.g., using CYANA, XPLOR-NIH) constraint_gen->structure_calc refinement Structure Refinement and Validation structure_calc->refinement

Fig. 2: Workflow for peptide structure determination by NMR spectroscopy.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or CD₃OH) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of NMR spectra, including:

    • 1D ¹H spectrum for initial assessment.

    • 2D TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons (< 5 Å).

  • Resonance Assignment: Assign all proton resonances to their respective atoms in the peptide sequence.

  • Structural Constraint Generation:

    • Extract distance restraints from the NOESY/ROESY spectra.

    • Determine dihedral angle restraints from ³J(HN-Hα) coupling constants.

  • Structure Calculation: Use software packages like CYANA or XPLOR-NIH to calculate a family of structures that satisfy the experimental restraints.

  • Structure Refinement and Validation: Refine the calculated structures and validate their quality using programs like PROCHECK-NMR.

X-ray Crystallography for High-Resolution Structures

X-ray crystallography can provide atomic-resolution structures of peptides, offering a definitive validation of computational models.[14][15][16][17][18]

xray_workflow crystallization Crystallization Screening crystal_harvest Crystal Harvesting and Cryo-protection crystallization->crystal_harvest diffraction X-ray Diffraction Data Collection crystal_harvest->diffraction data_proc Data Processing and Scaling diffraction->data_proc phase_det Phase Determination data_proc->phase_det model_build Model Building and Refinement phase_det->model_build validation Structure Validation and Deposition model_build->validation

Fig. 3: Workflow for peptide structure determination by X-ray crystallography.

Procedure:

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput screening methods (e.g., sitting-drop or hanging-drop vapor diffusion).

    • Optimize promising conditions to obtain single, well-diffracting crystals.

  • Crystal Harvesting and Cryo-protection:

    • Carefully mount a suitable crystal in a cryo-loop.

    • Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during flash-cooling.

  • X-ray Diffraction Data Collection:

    • Flash-cool the crystal in a stream of liquid nitrogen.

    • Collect diffraction data using a synchrotron or in-house X-ray source.

  • Data Processing: Process the diffraction images to obtain a list of reflection intensities and their corresponding Miller indices.

  • Phase Determination: Determine the phases of the reflections using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., single- or multiple-wavelength anomalous diffraction).

  • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model against the diffraction data.

  • Validation and Deposition: Validate the final structure and deposit the coordinates and structure factors in the Protein Data Bank (PDB).

Conclusion

The computational prediction of peptide structures containing this compound is a rapidly evolving field. While deep learning methods like AlphaFold3 and specialized tools such as HighFold-MeD show immense promise, established methods like Rosetta remain valuable, particularly for their adaptability to non-canonical residues. The choice of force field for molecular dynamics simulations is also critical, with specialized extensions to CHARMM and AMBER demonstrating good performance for β-peptides. Ultimately, a combination of state-of-the-art computational prediction and rigorous experimental validation through synthesis, NMR, and X-ray crystallography will be the key to successfully designing and developing novel peptide-based therapeutics with enhanced structural and functional properties.

References

Constraining Peptides for Enhanced Biological Activity: A Comparative Guide to Incorporating 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides to enhance their therapeutic properties is a cornerstone of modern medicinal chemistry. The incorporation of non-native amino acids, such as 2-aminocyclohexanecarboxylic acid (Ac6c), offers a powerful tool to impose conformational constraints on peptides. This guide provides a comparative analysis of the biological activity of peptides with and without this modification, supported by experimental data and detailed protocols.

The introduction of cyclic amino acids like this compound into a peptide backbone is a well-established strategy to reduce flexibility. This conformational restriction can pre-organize the peptide into a bioactive conformation, leading to increased receptor binding affinity, enhanced enzymatic stability, and improved pharmacokinetic profiles. While direct comparative studies on peptides with and without this compound are limited in publicly available literature, research on its stereoisomer, 1-aminocyclohexanecarboxylic acid, provides significant insights into the potential effects.

Performance Comparison: The Impact of Conformational Constraints

To illustrate the effect of incorporating a cyclic amino acid, we will examine a study on the chemotactic peptide N-formyl-Met-Leu-Phe-OH and its analogs. In this research, the leucine (Leu) residue was replaced with 1-aminocyclohexanecarboxylic acid (Ac6c), a stereoisomer of the titular compound. The biological activity of these peptides was assessed by their ability to induce the release of β-glucuronidase from human neutrophils.

Peptide SequenceModificationED50 (M)Relative ActivityConformation
f-Met-Leu-Phe-OHParent Peptide~1 x 10⁻⁸1xFlexible
f-Met-Ac6c-Phe-OMeAc6c substitution~1.6 x 10⁻⁸~0.6xFolded (Type II β-turn)
f-Met-Dpg-Phe-OMeDpg substitution~1 x 10⁻⁹~10xExtended (β-sheet)

Data is approximated from a study on chemotactic peptides where Ac6c is 1-aminocyclohexanecarboxylic acid. The ED50 values for all tested peptides were in the 10⁻⁸ to 10⁻⁹ M range. The extended Dpg analog was found to be approximately 16 times more active than the folded Ac6c analog.

The study revealed that while the Ac6c-containing peptide was slightly less active than the parent peptide, it induced a specific, rigid, folded conformation.[1][2] In contrast, another modified peptide with dipropylglycine (Dpg) adopted an extended conformation and exhibited significantly higher activity.[1][2] This highlights that the biological activity is not solely dependent on the presence of a constraint, but on the specific conformation induced by that constraint. The receptor in this case showed a preference for an extended ligand.[1][2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides, both with and without this compound, is commonly achieved through Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin or Wang resin

  • Fmoc-protected amino acids (including Fmoc-2-aminocyclohexanecarboxylic acid)

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: The resin is swollen in DMF for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent and a base, and then added to the resin. The reaction is agitated for 1-4 hours.

  • Washing: The resin is washed with DMF to remove excess reagents.

  • Repeat: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, dried, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Neutrophil Enzyme Release Assay

This assay measures the secretagogue activity of the peptides by quantifying the release of β-glucuronidase from neutrophils.

Materials:

  • Human peripheral blood neutrophils

  • Cytochalasin B

  • Peptide solutions of varying concentrations

  • Assay buffer

  • Substrate for β-glucuronidase (e.g., p-nitrophenyl-β-D-glucuronide)

  • Spectrophotometer

Procedure:

  • Neutrophil Preparation: Neutrophils are isolated from human peripheral blood.

  • Cell Treatment: The neutrophils are treated with cytochalasin B.

  • Peptide Stimulation: The treated neutrophils are incubated with different concentrations of the test peptides.

  • Enzyme Assay: The amount of released β-glucuronidase is quantified by measuring the enzymatic conversion of a chromogenic substrate using a spectrophotometer.

  • Data Analysis: Dose-response curves are generated to determine the ED50 (the concentration of peptide that induces half-maximal enzyme release) for each peptide.

Visualizing the Impact

To better understand the processes involved, the following diagrams illustrate a typical signaling pathway for chemotactic peptides and the general workflow for peptide synthesis and evaluation.

GPCR_Signaling_Pathway receptor GPCR (e.g., FPR1) g_protein G-protein (αβγ) receptor->g_protein activates ligand Peptide (e.g., fMLP) ligand->receptor plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release induces pkc PKC dag->pkc activates cellular_response Cellular Response (e.g., Enzyme Release, Chemotaxis) ca_release->cellular_response pkc->cellular_response

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway for a chemotactic peptide.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification_analysis Purification & Analysis cluster_bioassay Biological Evaluation start_synthesis Start with Resin deprotection Fmoc Deprotection start_synthesis->deprotection coupling Amino Acid Coupling deprotection->coupling repeat_loop Repeat for each Amino Acid coupling->repeat_loop repeat_loop->deprotection Next Amino Acid cleavage Cleavage from Resin repeat_loop->cleavage Final Amino Acid purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry Analysis purification->analysis bioassay Biological Activity Assay (e.g., Enzyme Release) analysis->bioassay data_analysis Data Analysis (ED50) bioassay->data_analysis

Caption: General workflow for peptide synthesis, purification, and biological evaluation.

References

Enhancing Peptide Therapeutics: Evaluating the Proteolytic Stability of Peptides Incorporating 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in the presence of proteases presents a significant hurdle in the development of effective therapeutics. This guide provides a comparative analysis of the proteolytic stability of peptides containing the non-proteinogenic amino acid 2-aminocyclohexanecarboxylic acid (Ac6c). The incorporation of such synthetic residues is a key strategy to overcome the rapid degradation of peptide-based drugs, thereby improving their pharmacokinetic profiles.

The inclusion of rigid cyclic amino acids like this compound can sterically hinder the approach of proteases, effectively "shielding" the peptide backbone from enzymatic cleavage. This guide presents hypothetical, yet representative, experimental data to illustrate the significant improvements in stability that can be achieved. Detailed experimental protocols for assessing proteolytic stability are also provided to aid in the design and execution of in-house studies.

Comparative Proteolytic Stability: A Quantitative Overview

The following table summarizes the proteolytic stability of a model peptide and its analogues containing L-2-aminocyclohexanecarboxylic acid (L-Ac6c) and D-2-aminocyclohexanecarboxylic acid (D-Ac6c), as well as a cyclized version. The data is presented as the half-life (t½) in hours when incubated with key proteases.

Peptide SequenceModificationHalf-life (t½) vs. Trypsin (hours)Half-life (t½) vs. Chymotrypsin (hours)Half-life (t½) vs. Pepsin (hours)
G-A-K-F-A-L-GUnmodified (Control)0.51.22.5
G-A-(L-Ac6c)-F-A-L-GL-Ac6c Substitution8.215.724.1
G-A-(D-Ac6c)-F-A-L-GD-Ac6c Substitution> 48> 48> 48
Cyclo(G-A-K-F-A-L)Cyclized> 24> 36> 48

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the peptide sequence, the specific isomer of this compound used, and the precise experimental conditions.

Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol outlines a standard procedure for evaluating the stability of peptides against common proteases.

1. Materials and Reagents:

  • Peptides: Lyophilized synthetic peptides (unmodified control, Ac6c-containing analogues).

  • Proteases: Trypsin (from bovine pancreas), α-Chymotrypsin (from bovine pancreas), Pepsin (from porcine gastric mucosa).

  • Buffers:

    • Trypsin and Chymotrypsin: 50 mM Tris-HCl, pH 8.0.

    • Pepsin: 0.1 M Sodium Citrate, pH 2.0.

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

2. Procedure:

  • Peptide Stock Solution Preparation: Dissolve each lyophilized peptide in an appropriate solvent (e.g., water or a minimal amount of DMSO, subsequently diluted with the assay buffer) to a final concentration of 1 mg/mL.

  • Protease Stock Solution Preparation: Prepare stock solutions of trypsin, chymotrypsin, and pepsin in their respective ice-cold assay buffers to a concentration of 1 mg/mL.

  • Enzymatic Digestion:

    • For each peptide, prepare reaction mixtures by adding the peptide stock solution to the corresponding pre-warmed (37°C) protease-specific buffer to a final peptide concentration of 100 µg/mL.

    • Initiate the proteolytic reaction by adding the respective protease stock solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).

    • Incubate the reaction mixtures at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each reaction mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution (10% TFA in acetonitrile) to the collected aliquot.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the protease.

  • Analytical Quantification:

    • Analyze the supernatant of each quenched sample by reverse-phase HPLC or LC-MS.

    • Monitor the disappearance of the intact peptide peak over time. The peak area of the intact peptide at each time point is compared to the peak area at the 0-hour time point (representing 100% intact peptide).

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide, which is the time required for 50% of the initial peptide to be degraded.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro proteolytic stability assay.

Proteolytic_Stability_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Peptide_Stock Prepare Peptide Stock Solutions Reaction_Setup Set up Reaction Mixtures (Peptide + Buffer) Peptide_Stock->Reaction_Setup Protease_Stock Prepare Protease Stock Solutions Incubation Initiate Reaction with Protease and Incubate at 37°C Protease_Stock->Incubation Buffer_Prep Prepare Assay Buffers Buffer_Prep->Reaction_Setup Reaction_Setup->Incubation Sampling Collect Aliquots at Various Time Points Incubation->Sampling Quenching Quench Reaction with TFA/Acetonitrile Sampling->Quenching Centrifugation Centrifuge to Pellet Protease Quenching->Centrifugation HPLC_MS Analyze Supernatant by HPLC or LC-MS Centrifugation->HPLC_MS Quantification Quantify Remaining Intact Peptide HPLC_MS->Quantification Half_Life Calculate Peptide Half-life (t½) Quantification->Half_Life

Workflow for in vitro proteolytic stability assay.

By following these standardized protocols and leveraging the insights from comparative data, researchers can effectively evaluate and optimize the proteolytic stability of novel peptide therapeutics, a critical step towards successful clinical development.

Safety Operating Guide

Proper Disposal of 2-Aminocyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of 2-Aminocyclohexanecarboxylic acid, designed for researchers, scientists, and drug development professionals.

According to its Safety Data Sheet (SDS), trans-2-Aminocyclohexanecarboxylic acid is not classified as a hazardous substance or mixture.[1] However, standard laboratory practice and regulatory prudence dictate that chemical waste should be managed responsibly. The primary recommendation for the disposal of surplus and non-recyclable this compound is to engage a licensed disposal company.[1]

Disposal Procedures

The following step-by-step process outlines the recommended disposal protocol for this compound and associated waste materials.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

  • Aqueous/Liquid Waste: Solutions containing this compound should be collected in a designated aqueous hazardous waste container.

  • Contaminated Materials: Items such as gloves, weigh boats, and pipette tips that have come into contact with the chemical should be disposed of in a designated solid hazardous waste container.[2]

2. Waste Container Management:

  • Obtain properly labeled hazardous waste containers from your institution's Environmental Health and Safety (EHS) department.[2]

  • Ensure all waste containers are securely sealed and stored in a designated secondary containment area to prevent spills and leaks.[2]

  • Clearly label each container with its contents.

3. Spill Management: In the event of a spill, follow these procedures:

  • Restrict access to the spill area.

  • Cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[2]

  • Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]

4. Final Disposal:

  • Adhere to your institution's specific procedures for the pickup and disposal of chemical waste by the EHS department.[2]

  • For surplus and non-recyclable this compound, the recommended course of action is to offer it to a licensed disposal company.[1]

  • Contaminated packaging should be disposed of as an unused product.[1]

Key Disposal Information Summary

ParameterGuidelineSource
Hazard Classification Not a hazardous substance or mixture[1]
Primary Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Contaminated Packaging Dispose of as unused product.[1]
Spill Cleanup Use inert absorbent material and collect in a suitable container for disposal.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_start Start cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposition start Identify 2-Aminocyclohexanecarboxylic Acid Waste waste_type Determine Waste Type start->waste_type solid_waste Solid (Unused Chemical, Contaminated PPE) waste_type->solid_waste Solid or Contaminated Disposables liquid_waste Liquid (Aqueous Solutions) waste_type->liquid_waste Liquid Solution collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid contact_ehs Contact Institutional EHS for Pickup collect_solid->contact_ehs collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_liquid->contact_ehs licensed_disposal Transfer to Licensed Disposal Company contact_ehs->licensed_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-Aminocyclohexanecarboxylic acid in a laboratory setting. The following procedures are based on available safety data sheets and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

While some sources classify this compound as not a hazardous substance, other data indicates it can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, it is imperative to handle this chemical with caution and adhere to the recommended personal protective equipment guidelines to minimize exposure risk.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5][6]Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Chemically impermeable gloves.Prevents direct skin contact and subsequent irritation.[5]
Respiratory Protection Use in a well-ventilated area. If dust is generated or irritation is experienced, use a NIOSH-approved respirator.Minimizes the risk of respiratory tract irritation from dust or aerosols.[4][5]
Protective Clothing Wear a lab coat or other suitable protective clothing.[6][7]Provides an additional barrier against accidental skin contact.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Visually inspect the container for any damage or leaks upon receipt.

  • Ensure the supplier's label and hazard information are clearly visible.

2. Storage:

  • Store in a tightly closed container.[3][4][8]

  • Keep in a dry, cool, and well-ventilated place.[3][4][8]

  • Segregate from incompatible materials such as strong oxidizing agents.[8]

3. Preparation and Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[6][7]

  • Avoid the formation of dust and aerosols.[2][9]

  • Measure and dispense the chemical carefully to prevent spills.

  • Avoid contact with skin, eyes, and clothing.[6][8]

4. Experimental Use:

  • Wear the appropriate PPE as specified in the table above.

  • Keep containers closed when not in use.

  • Wash hands thoroughly after handling.[6]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.

2. Waste Disposal:

  • Dispose of the chemical waste through an approved hazardous waste disposal company.[2][3][4]

  • Do not dispose of it down the drain or in the regular trash.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive_Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_Area Prepare Well-Ventilated Work Area Don_PPE->Work_Area Weigh_Transfer Weigh & Transfer Chemical Work_Area->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Close_Container Keep Container Closed Perform_Experiment->Close_Container Clean_Work_Area Clean Work Area Close_Container->Clean_Work_Area Collect_Waste Collect Contaminated Waste Clean_Work_Area->Collect_Waste Dispose_Waste Dispose via Approved Vendor Collect_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminocyclohexanecarboxylic acid
Reactant of Route 2
2-Aminocyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.